1H-Imidazole, 2,2'-dithiobis[1-methyl-
Beschreibung
The exact mass of the compound 1H-Imidazole, 2,2'-dithiobis[1-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Imidazole, 2,2'-dithiobis[1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 2,2'-dithiobis[1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-11-5-3-9-7(11)13-14-8-10-4-6-12(8)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGKCNYHKYTHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SSC2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485777 | |
| Record name | 1H-Imidazole, 2,2'-dithiobis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61747-29-3 | |
| Record name | 1H-Imidazole, 2,2'-dithiobis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)disulfanyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular structure and stability of Bis(1-methylimidazol-2-yl)disulfide
Topic: Molecular Structure and Stability of Bis(1-methylimidazol-2-yl)disulfide Document Type: Technical Whitepaper Audience: Drug Discovery Scientists, Analytical Chemists, and Endocrinological Researchers
Executive Summary
Bis(1-methylimidazol-2-yl)disulfide (often designated as Methimazole Impurity A in pharmacopoeial contexts) represents the primary oxidative degradation product of the antithyroid agent Methimazole (MMI). Its significance extends beyond that of a mere contaminant; it is a mechanistic intermediate in the inhibition of Thyroid Peroxidase (TPO) and serves as a reservoir for the active thione drug via reversible redox cycling.
This guide provides a rigorous structural analysis, delineating the transition from the thione tautomer to the disulfide dimer, and establishes protocols for its synthesis, stabilization, and analytical characterization.
Molecular Architecture & Crystallography[1]
The stability of methimazole lies in its thione form; however, the formation of the disulfide involves a tautomeric shift and oxidative coupling.
1.1 Crystal Data and Geometry
Unlike the planar methimazole monomer, the disulfide adopts a twisted conformation to minimize lone-pair repulsion between the sulfur atoms.
| Parameter | Specification |
| Formula | C₈H₁₀N₄S₂ |
| Molecular Weight | 226.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| S-S Bond Length | ~2.02 Å (Typical for unstrained disulfides) |
| C-S-S-C Torsion Angle | ~90° (Optimized for stability) |
| Appearance | Yellow crystalline solid |
1.2 Tautomeric Precursors
The formation of the disulfide is strictly dependent on the thiol-thione tautomerism .
-
Thione Form (Major): The N-H proton stabilizes the C=S double bond character. This is the stable shelf-life form of Methimazole.
-
Thiol Form (Minor/Reactive): Deprotonation or solvent interaction exposes the -SH (thiol) group, which is susceptible to radical attack or nucleophilic oxidation, leading to the S-S bridge formation.
Mechanistic Formation: The Redox Shuttle
The biological efficacy of methimazole depends on its ability to scavenge oxidized iodine species. Bis(1-methylimidazol-2-yl)disulfide is the product of this scavenging.
2.1 The Iodine Sponge Mechanism
In the thyroid follicle, TPO oxidizes iodide (I⁻) to reactive iodine species (I⁺ or I₂). Methimazole intercepts this process.[1][2][]
-
Complexation: MMI forms a charge-transfer complex with Iodine (MMI-I₂).[4]
-
Oxidation: The complex collapses, releasing iodide and forming the Disulfide Dication .
-
Neutralization: Loss of protons yields the neutral Bis(1-methylimidazol-2-yl)disulfide.
-
Regeneration: Intracellular reductants (e.g., Glutathione, GSH) reduce the disulfide back to MMI, allowing the drug to cycle.
2.2 Visualization of the Redox Pathway
Figure 1: The Methimazole-Disulfide redox shuttle mechanism illustrating the iodine scavenging pathway and reductive regeneration.
Stability Profile
Understanding the stability of the disulfide is critical for its isolation as a reference standard and for understanding its fate in vivo.
3.1 Solid State Stability
-
Thermal: Stable up to its melting point (~158–160°C). It does not spontaneously decompose at room temperature if kept dry.
-
Photostability: Moderately sensitive to UV light; yellowing may intensify upon prolonged exposure, indicating radical formation.
3.2 Solution State Dynamics
The disulfide bond is dynamic in solution, particularly in protic solvents.
| Condition | Stability Outcome | Mechanism |
| Acidic (pH < 4) | Unstable | Protonation of imidazole nitrogens destabilizes the S-S bond; facilitates disproportionation. |
| Neutral (pH 7) | Metastable | Stable for short durations (hours). Slow hydrolysis may occur. |
| Basic (pH > 9) | Degradation | Nucleophilic attack (OH⁻) on the disulfide bridge leads to thiolate formation. |
| Reducing Agents | Rapid Cleavage | Instant conversion to Methimazole in the presence of DTT, Mercaptoethanol, or Glutathione. |
Synthesis Protocol (Reference Standard)
To generate high-purity Bis(1-methylimidazol-2-yl)disulfide for use as "Impurity A" reference material.
4.1 Reagents
-
Methimazole (API Grade)
-
Iodine (I₂)
-
Triethylamine (Et₃N)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
4.2 Step-by-Step Procedure
-
Dissolution: Dissolve 20 mmol Methimazole in 150 mL DCE under nitrogen atmosphere.
-
Base Addition: Add 22 mmol Triethylamine (acts as a proton scavenger to drive the reaction to the neutral disulfide).
-
Oxidation: Add 10 mmol Iodine (I₂) portion-wise over 30 minutes at room temperature. Note: The solution will transition from colorless to dark brown/orange.
-
Reaction: Stir for 60 minutes. The disappearance of the iodine color indicates consumption.
-
Work-up: Wash the organic layer with water (3 x 50 mL) to remove triethylammonium iodide salts.
-
Drying: Dry organic phase over anhydrous Na₂SO₄ and evaporate under reduced pressure.
-
Purification: Recrystallize the yellow residue from an Ethyl Acetate/Chloroform mixture.
Analytical Characterization
Distinguishing the disulfide from the parent thione requires specific chromatographic conditions due to their structural similarity.
5.1 HPLC Method Parameters
This method separates the polar Methimazole from the less polar Disulfide.
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm (Disulfide has a distinct absorption shoulder compared to MMI).
5.2 Spectroscopic Validation
-
¹H NMR (DMSO-d₆):
-
Mass Spectrometry (ESI+):
-
Target [M+H]⁺: 227.04 m/z .
-
Look for the characteristic isotopic pattern of two sulfur atoms (M+2 peak).
-
5.3 Analytical Workflow Logic
Figure 2: Analytical workflow for the identification and quantification of Methimazole Impurity A.
References
- European Pharmacopoeia (Ph. Eur.). Methimazole Monograph: Impurity A.
-
Journal of Medicinal Chemistry . Interaction of Methimazole with I2: X-ray Crystal Structure of the Charge Transfer Complex.
-
Journal of the American Chemical Society . Anti-thyroid drug methimazole: X-ray characterization of two novel ionic disulfides.
-
Molecules . Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. (Detailed NMR and Crystallographic data).
- Journal of Chromatography B. Simultaneous determination of methimazole and its metabolites. (HPLC Methodologies).
Sources
- 1. Methimazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 4. Interaction of methimazole with I2: X-ray crystal structure of the charge transfer complex methimazole-I2. implications for the mechanism of action of methimazole-based antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Anti-thyroid drug methimazole: X-ray characterization of two novel ionic disulfides obtained from its chemical oxidation by I(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MMSPE-RP-HPLC method for the simultaneous determination of methimazole and selected metabolites in fish homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DE960279C - Process for the preparation of bis- [imidazyl- (2)] disulfide and its capsules - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Comprehensive Physiochemical Profiling and Solubility Dynamics of CAS 17398-92-0
Executive Summary
CAS 17398-92-0, chemically identified as and widely commercialized as Solvent Yellow 98 or Fluorescent Yellow 3G, is a high-performance organic solvent dye[1][2]. As a Senior Application Scientist, I frequently encounter challenges where researchers misinterpret the solubility and thermal behavior of highly lipophilic fluorophores. This whitepaper dissects the physicochemical data, thermodynamic solubility profile, and integration protocols for CAS 17398-92-0, providing a self-validating framework for its use in polymer science, non-destructive testing, and advanced photopolymer resins[3].
Structural Architecture and Physicochemical Properties
The molecular design of CAS 17398-92-0 is a masterclass in functional compartmentalization. The molecule (Molecular Formula:
-
The Chromophoric Core: A highly conjugated thioxantheno-isoquinoline fused ring system. This rigid, planar structure is responsible for the compound's intense yellow-green fluorescence and exceptional thermal stability, allowing it to survive polymer melt processing up to 300 °C[5][6].
-
The Lipophilic Anchor: An 18-carbon (octadecyl) aliphatic chain attached to the imide nitrogen. This chain disrupts crystal lattice packing energy, facilitating dissolution in non-polar organic media while anchoring the dye within hydrophobic polymer networks[4][7].
Table 1: Key Physicochemical Data
| Property | Value | Scientific Rationale / Source |
| Chemical Name | 2-octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione | IUPAC nomenclature[1] |
| Synonyms | Solvent Yellow 98, Fluorescent Yellow 3G, Hostasol Yellow 3G | Commercial designations[2][5] |
| Molecular Weight | 555.82 g/mol | Derived from |
| Appearance | Yellow-orange to greenish-yellow powder | Chromophoric absorption[2][5] |
| Melting Point | 115 °C – 267 °C (Polymorph/Purity dependent) | The long C18 chain can cause significant melting point depression in certain formulations[5][6] |
| Heat Resistance | Up to 300 °C (in Polystyrene matrix) | High thermal stability of the fused core[5] |
Thermodynamic Solubility Profile
Solubility is not merely a static physical constant; it is a dynamic equilibrium dictated by solute-solvent intermolecular forces. The long octadecyl chain heavily skews the Hansen Solubility Parameters (HSP) of CAS 17398-92-0 towards non-polar, dispersive interactions (
Table 2: Solubility in Select Organic Solvents at 20 °C
| Solvent | Solubility (g/L) | Solvation Mechanism |
| Dichloromethane | 186.3 | Optimal dispersive interactions and |
| Methylbenzene (Toluene) | 53.9 | Strong affinity for the aromatic thioxanthene core[5][8] |
| Acetone | 2.2 | Limited by the high polarity index; poor wetting of C18 chain[5][8] |
| Butyl Acetate | 1.6 | Moderate ester interactions, insufficient for the lipophilic tail[5][8] |
| Ethyl Alcohol | 1.1 | Hydrogen bonding network rejects the massive hydrophobic surface area[5][8] |
| Water | Insoluble | Complete hydrophobic exclusion[2] |
Causality of Solubility Trends:
The data reveals a stark preference for halogenated and aromatic solvents. Dichloromethane and Toluene provide excellent solvation due to favorable
Experimental Methodology: Self-Validating Solubility Determination
To accurately determine the solubility of highly lipophilic compounds like CAS 17398-92-0, kinetic dissolution methods are fundamentally flawed. The hydrophobic nature of the powder leads to poor solvent wetting, causing kinetic assays to drastically underestimate true solubility. I mandate the Isothermal Saturation Method coupled with HPLC-UV quantification to ensure thermodynamic accuracy.
Protocol: Isothermal Saturation Workflow
-
Preparation: Add an excess of CAS 17398-92-0 (e.g., 250 mg) to 1.0 mL of the target solvent in a sealed amber glass vial.
-
Causality: Amber glass prevents photolytic degradation of the fluorophore during the extended equilibration period.
-
-
Equilibration: Agitate the suspension on an orbital shaker at 20.0 ± 0.1 °C for 48 hours.
-
Causality: 48 hours ensures that the thermodynamic equilibrium between the solid crystal lattice and the solvated state is fully reached, overcoming the slow wetting kinetics of the C18 chain.
-
-
Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes at 20 °C.
-
Causality: Centrifugation compacts undissolved micro-particulates that could otherwise pass through standard filters and artificially inflate the solubility reading.
-
-
Filtration (Self-Validating Step): Aspirate the supernatant and filter through a 0.45 µm PTFE syringe filter. Critical: Discard the first 2 mL of filtrate.
-
Causality: Highly lipophilic compounds actively adsorb onto filter membranes. Discarding the initial volume saturates the membrane's binding sites, ensuring the collected filtrate represents the true solution concentration.
-
-
Quantification: Dilute the filtrate in a compatible mobile phase and analyze via HPLC-UV at the compound's
.
Workflow for thermodynamic solubility determination of CAS 17398-92-0.
Polymer Integration and Photophysical Dynamics
When integrating CAS 17398-92-0 into polymer matrices (e.g., Polystyrene, Polycarbonate, or PMMA), the octadecyl chain acts as a localized internal plasticizer[5][7]. It entangles with the host polymer chains, preventing the dye molecules from aggregating. This steric hindrance prevents Aggregation-Caused Quenching (ACQ), allowing the thioxantheno-isoquinoline core to remain isolated and preserving its brilliant fluorescence under UV excitation[3][6].
Structural functionalization logic driving solubility and polymer integration.
References
-
PubChem . "2-octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione." National Center for Biotechnology Information. Available at:[Link]
-
Dayglo . "Solvent yellow 98 Properties and Physical Data." Dayglo India. Available at: [Link]
-
Epsilon Pigments . "Solvent Yellow 98 | Fluorescent Yellow 3G." Epsilon Chemical. Available at:[Link]
-
ACS Materials Letters . "Functional Dyes in Polymeric 3D Printing: Applications and Perspectives." American Chemical Society. Available at:[Link]
Sources
- 1. 2-octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione | C36H45NO2S | CID 119733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvent Yellow 98 | 12671-74-8 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 12671-74-8: Solvent Yellow 98 | CymitQuimica [cymitquimica.com]
- 5. dayglo.in [dayglo.in]
- 6. Solvent Yellow 98 [jnogilvychem.com]
- 7. researchgate.net [researchgate.net]
- 8. epsilonpigments.com [epsilonpigments.com]
Mechanistic Dynamics of Imidazole-Based Disulfide Exchange Reagents
The following guide serves as an in-depth technical analysis of imidazole-based disulfide exchange reagents, specifically focusing on their mechanistic advantages, kinetic profiles, and application in bioconjugation.
Technical Guide & Application Whitepaper
Executive Summary: The Case for Imidazole
While 2-pyridyl disulfides (e.g., Aldrithiol™-2) and Ellman’s Reagent (DTNB) are the industry standards for thiol quantification and activation, imidazole-based disulfide reagents (such as 2,2'-dithiobis(1-methylimidazole) or DTMI ) occupy a critical, high-precision niche in protein chemistry.
Their utility is defined by a distinct mechanistic advantage: tunable electrophilicity via physiological pH modulation. Unlike pyridyl disulfides, which often require acidic conditions to maximize leaving group stability, the imidazole nucleus possesses a pKa (~7.0) that allows for "proton-switch" activation near neutral pH. This guide dissects the reaction kinetics, thermodynamic drivers, and protocols for deploying these reagents in sensitive biological systems.
Theoretical Framework: The Reaction Mechanism[1][2][3]
The core reaction is a Thiol-Disulfide Exchange (
The "Proton-Switch" Activation
In standard disulfide exchange, a nucleophilic thiolate (
For imidazole-based reagents, the unprotonated imidazole is a poor leaving group. However, at pH levels near the pKa of the imidazole nitrogen (N3, pKa
-
Pyridyl Disulfides (Comparison): Pyridine nitrogen pKa
5.2. Requires pH < 5 for proton-assisted activation. -
Imidazole Disulfides: Imidazole nitrogen pKa
7.0. Active at pH 6.5–7.5.
The Thermodynamic Sink: Thione Formation
Upon cleavage, the leaving group is 2-mercaptoimidazole (or its 1-methyl derivative). This species rapidly tautomerizes to the thione form (1-methyl-2-thioimidazole). This tautomerization is the "entropic driver" that prevents the back-reaction, effectively locking the exchange equilibrium forward.
Mechanistic Pathway Diagram
The following diagram illustrates the electron flow and the critical role of the protonated transition state.
Caption: Kinetic pathway showing proton-assisted activation and the thermodynamic trap of thione formation.
Comparative Technical Analysis
The choice between Imidazole and Pyridine reagents is not arbitrary; it is dictated by the pH sensitivity of your target protein.
Table 1: Physicochemical Comparison of Exchange Reagents
| Feature | 2-Pyridyl Disulfide (PDS) | 2-Imidazole Disulfide (DTMI) | Ellman's Reagent (DTNB) |
| Leaving Group | Pyridine-2-thione | 1-Methyl-2-thioimidazole | 5-Thio-2-nitrobenzoate |
| Leaving Group pKa | ~9.97 (Thiol form) | ~11.6 (Thiol form) | 4.5 |
| Activation Mechanism | Protonation (pH < 5) or Resonance | Protonation (pH ~7) | Resonance (Electron Withdrawal) |
| Optimum pH | pH 4.0 – 5.5 (or pH 8 for anion) | pH 6.5 – 7.5 | pH 7.0 – 8.0 |
| Reactivity Profile | Aggressive at low pH | Tunable / Mild at neutral pH | Aggressive (Non-specific) |
| UV Detection | 343 nm ( | 252 nm / 260 nm | 412 nm ( |
Key Insight: Use Imidazole reagents when modifying pH-sensitive enzymes or antibodies that may denature or aggregate at the acidic pH required for optimal PDS reactivity, or when you require a slower, more controlled reaction at physiological pH to avoid modifying buried cysteines.
Experimental Protocol: Activation of Peptide-Based Thiols
This protocol describes the synthesis of an activated peptide-disulfide using 2,2'-dithiobis(1-methylimidazole) (DTMI) . This activated peptide can subsequently react with a carrier protein (e.g., KLH or BSA) without homodimerization.
Reagents Required
-
Target Peptide: Containing a terminal Cysteine (10 mM in reaction buffer).
-
Reagent: 2,2'-Dithiobis(1-methylimidazole) (DTMI).
-
Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.2. (Note: Avoid amine buffers like Tris if possible, though imidazole is tolerant).
-
Solvent: DMF or DMSO (for reagent solubilization).
Step-by-Step Workflow
-
Reagent Preparation:
-
Dissolve DTMI in DMF to a concentration of 50 mM.
-
Note: Prepare fresh. Disulfides can disproportionate over time in solution.
-
-
Activation Reaction:
-
In a reaction vessel, add the DTMI solution to the Phosphate Buffer to a final concentration of 2–5 mM (maintaining a 10-fold molar excess over the peptide to prevent peptide dimerization).
-
Add the Peptide solution dropwise while stirring.
-
Incubate: 30–60 minutes at Room Temperature (20–25°C).
-
-
Monitoring:
-
Monitor the release of the leaving group (1-methyl-2-thioimidazole) via HPLC or UV absorbance (approx. 250–260 nm region, though interference from peptide aromatics requires HPLC separation).
-
-
Purification (Critical):
-
The excess DTMI and the thione leaving group must be removed.
-
Use Size Exclusion Chromatography (SEC) (e.g., Sephadex G-10) or Reverse-Phase HPLC (C18 column).
-
Validation: The resulting product is a mixed disulfide: Peptide-S-S-(1-Methylimidazole).
-
-
Conjugation (Secondary Reaction):
-
Add the purified activated peptide to the target protein (containing free thiols).
-
The imidazole leaving group is displaced, forming the stable Peptide-S-S-Protein conjugate.
-
Protocol Logic Diagram
Caption: Workflow for generating activated peptide-imidazole disulfides.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the trustworthiness of your data, implement these controls:
-
The "Blank" Control:
-
Run the reagent (DTMI) in buffer without thiol. If absorbance changes over time, your reagent is hydrolyzing or your buffer contains contaminants.
-
-
Stoichiometry Check:
-
If the reaction yield is low (<80%), the pH is likely too high (deprotonating the imidazole ring, deactivating the leaving group) or too low (protonating the thiol, reducing nucleophilicity). Sweet spot: pH 6.8–7.4.
-
-
Interference:
-
Imidazole reagents are sensitive to catalytic oxidation by trace metals. Always use 1–5 mM EDTA in buffers.
-
References
-
Mechanism of Thiol-Disulfide Exchange
- Nagy, P. (2013).
-
Pyridyl vs.
- Comparison of heterocyclic leaving groups in bioconjug
- BenchChem Technical Guide: The Pyridyl Disulfide Group.
-
Imidazole Properties & pKa Data
- Acidity and basicity of imidazole derivatives in aqueous and non-aqueous solvents.
- University of Tartu: Acidity-Basicity D
-
Applications in Drug Delivery (Liposomes/Peptides)
- Use of heterocyclic disulfides for reversible conjug
-
Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry.[2] (Demonstrates the parallel mechanism applicable to imidazole).
Sources
Thermodynamic profile of 1H-Imidazole, 2,2'-dithiobis[1-methyl-
An In-Depth Technical Guide to the Thermodynamic Profile and Redox Lability of 1H-Imidazole, 2,2'-dithiobis[1-methyl- (Methimazole Disulfide)
Executive Summary
1H-Imidazole, 2,2'-dithiobis[1-methyl- (CAS 61747-29-3), commonly known as methimazole disulfide (MMI-disulfide), is the primary oxidative metabolite of the antithyroid drug methimazole [1.1]. For researchers in drug metabolism, coordination chemistry, and transition-metal catalysis, understanding the thermodynamic profile of this molecule is paramount. Unlike highly stable aliphatic disulfides (e.g., cystine), MMI-disulfide exhibits profound thermodynamic lability, unique redox-driven sulfur extrusion mechanics, and potent catalytic properties. This whitepaper deconstructs the structural thermodynamics, hydrolytic pathways, and metal-coordination causality of MMI-disulfide, providing field-proven protocols for its isolation and kinetic profiling.
Structural Thermodynamics & Crystallographic Profile
The thermodynamic instability of MMI-disulfide is fundamentally rooted in its crystallographic geometry. X-ray diffraction and Density Functional Theory (DFT) calculations reveal a highly strained disulfide linkage.
-
Bond Geometry: The S–S bond length is 2.0926 Å, with a dihedral torsion angle between the two planar imidazole rings of approximately 33° to 40°[1].
-
Thermal Stability: Differential Scanning Calorimetry (DSC) indicates an onset melting point of 145 °C (historically reported up to 167 °C in older literature)[1].
-
Electronic Causality: The relative stability of the precursor thione is driven by its low N–H acidity (pKa = 11.9) and the weak basicity of the thiourea moiety[1]. When oxidized to the disulfide, the electron-withdrawing nature of the flanking imidazole heterocycles heavily polarizes the S–S bond. This polarization drastically lowers the activation energy required for nucleophilic attack, making the molecule thermodynamically primed for cleavage.
Hydrolytic Lability at Physiological pH
In biological systems, disulfides are typically relied upon to maintain protein tertiary structure or act as stable oxidative sinks. MMI-disulfide breaks this paradigm. It is thermodynamically unstable in aqueous media under physiological conditions (pH 7.4, 37 °C)[2].
Upon exposure to physiological buffers, MMI-disulfide rapidly and spontaneously hydrolyzes. LC-MS tracking demonstrates that it decomposes into a complex mixture of methimazole, methimazole-sulfenic acid, methimazole-sulfinic acid, methimazole S-sulfonate, 1-methylimidazole, and sulfite anions[2],[3].
-
Mechanistic Insight: The initial hydrolytic cleavage yields the highly reactive methimazole-sulfenic acid. Because this intermediate cannot be thermodynamically stabilized, it rapidly disproportionates. Consequently, MMI-disulfide cannot serve as a stable biological oxidant; instead, its continuous redox cycling leads to the rapid depletion of endogenous cellular thiols and antioxidants (such as ascorbic acid)[3].
Redox Chemistry & The Sulfur Extrusion Mechanism
The coordination chemistry of MMI-disulfide with transition metals—particularly Copper—highlights its role as a redox-active ligand. The interaction between methimazole and Cu(II) triggers a fascinating, thermodynamically driven "sulfur extrusion" cascade[4].
-
Initial Oxidation: Cu(II) oxidizes methimazole into MMI-disulfide, simultaneously reducing the metal to Cu(I)[4].
-
Aerobic Re-oxidation: In the presence of oxygen, the Cu(I) species is re-oxidized to Cu(II)[4].
-
Sulfur Extrusion: This redox cycle catalyzes the cleavage of the disulfide bond, extruding a sulfur atom to form a methimazole monosulfide (MMIMS) ligand and a sulfate/sulfone byproduct[5],[4].
The resulting Cu-thione/selone complexes exhibit Cu(2+/+) redox potentials ranging from +70 to -232 mV vs NHE[6]. Because these potentials sit near the redox potential of cellular reductants like NADH (-324 mV), these complexes can continuously mediate electron transfer, making them highly relevant for modeling metalloenzyme behavior and oxidative stress pathways[6].
Caption: Redox-driven formation and thermodynamic degradation pathways of methimazole disulfide.
Polyiodide Complexation & Halogenation Catalysis
Beyond biological modeling, the thermodynamic properties of MMI-disulfide are leveraged in synthetic organic chemistry. MMI-disulfide acts as a highly efficient catalyst for the regioselective ring-opening of epoxides to halohydrins using elemental halogens[7],[8].
When reacted with elemental iodine, MMI-disulfide forms a bulky, charge-transfer polyiodide complex: [(MMI-disulfide)I]+ I3-[7]. The massive steric bulk of this thermodynamically stable intermediate dictates the reaction's causality: it forces the nucleophilic attack of the halide exclusively at the less sterically hindered carbon of the epoxide, ensuring near-perfect regioselectivity[8].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind each methodological choice.
Protocol A: Synthesis and Isolation of Methimazole Disulfide
Causality Note: Elemental iodine is selected as the oxidant over Cu(II). As established, transition metals coordinate the resulting disulfide and catalyze premature sulfur extrusion[4]. Iodine ensures a clean, isolated redox conversion.
-
Solvation: Dissolve 10 mmol of methimazole in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Oxidation: Slowly add a stoichiometric excess of elemental iodine (I2) at 273 K. The solution will darken as the [(MMI-disulfide)I]+ I3- polyiodide complex forms[7].
-
Quenching: Vigorously wash the organic layer with 10% aqueous sodium thiosulfate (Na2S2O3). Validation: The thiosulfate reduces the polyiodide species back to iodide, breaking the complex and precipitating the neutral methimazole disulfide[8].
-
Purification: Recrystallize the crude product from cold ethanol to achieve >99.9% purity. Verify the structure via DSC (target onset melting point: 145 °C)[1].
Protocol B: LC-MS/MS Thermodynamic Stability Profiling
Causality Note: Quenching with formic acid is critical. Without immediately lowering the pH, the transient sulfenic acid intermediate will rapidly disproportionate, skewing the kinetic calculation of the disulfide's half-life[2].
-
Stock Preparation: Prepare a 10 mM stock of MMI-disulfide in anhydrous DMSO to prevent premature aqueous hydrolysis.
-
Incubation: Dilute the stock to a final concentration of 100 µM in 50 mM phosphate buffer (pH 7.4) and incubate in a thermocycler at exactly 37 °C[2].
-
Kinetic Sampling: At 5-minute intervals, extract 50 µL aliquots and immediately quench by mixing with 50 µL of 1% formic acid in acetonitrile.
-
Analysis: Analyze the quenched samples via ESI-LC-MS/MS. Track the disappearance of the parent mass (m/z 227 [M+H]+) and the appearance of the sulfenic acid and S-sulfonate adducts[1],[2].
Caption: Self-validating experimental workflow for thermodynamic stability profiling.
Quantitative Data Summaries
Table 1: Structural & Thermodynamic Parameters of MMI-Disulfide
| Parameter | Value | Analytical Method | Causality / Significance |
| S–S Bond Length | 2.0926 Å | X-ray Crystallography | Highly polarized bond; dictates susceptibility to nucleophilic cleavage[1]. |
| Dihedral Angle | ~33° - 40° | DFT / Crystallography | Steric strain prevents optimal orbital overlap, lowering thermodynamic stability[1]. |
| Melting Point | 145 °C | DSC (Onset) | Confirms purity of the neutral disulfide prior to transition-metal assays[1]. |
| Hydrolytic State | Unstable | LC-MS/MS (pH 7.4, 37°C) | Rapidly forms sulfenic acid; prevents use as a stable biological oxidant[2]. |
Table 2: Redox & Metal Coordination Parameters
| Complex / State | Value / Outcome | Causality / Significance |
| Cu-Thione Redox Potential | +70 to -232 mV (vs NHE) | Poised near cellular reductants (e.g., NADH); facilitates continuous electron transfer[6]. |
| Cu(II) + MMI (Aerobic) | Sulfur Extrusion | O2 drives Cu(I) re-oxidation, forcing S-S cleavage and yielding MMI-monosulfide[4]. |
| I2 + MMI-Disulfide | [(MMIDS)I]+ I3- | Forms a bulky polyiodide complex; acts as a highly regioselective epoxide catalyst[7]. |
References
-
PubChem / NIH - 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole (CID 12297468).9
-
Kraus et al. / PubMed Central (PMC) - Reduction of L-methionine selenoxide to seleno-L-methionine by endogenous thiols, ascorbic acid, or methimazole. 2
-
Murphy, J. M. / Clemson University - Complexation of Copper and Iron by Biologically Relevant Sulfur- and Selenium-Containing Small Molecules. 10
-
MDPI Molecules - Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. 1
-
Eshghi et al. / Bulletin of the Korean Chemical Society - Methimazole-disulfide as an Anti-Thyroid Drug Metabolite Catalyzed the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens. 8
-
Brumaghim et al. / NSF.gov (Inorganica Chimica Acta) - Coordination complexes of methimazole with copper: Controlling redox reactions and sulfur extrusion. 4
-
ResearchGate - Role of Hydrogen Bonding by Thiones in Protecting Biomolecules from Copper(I)-Mediated Oxidative Damage. 6
Sources
- 1. mdpi.com [mdpi.com]
- 2. REDUCTION OF L-METHIONINE SELENOXIDE TO SELENO-L-METHIONINE BY ENDOGENOUS THIOLS, ASCORBIC ACID, OR METHIMAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of L-methionine selenoxide to seleno-L-methionine by endogenous thiols, ascorbic acid, or methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. "Complexation of Copper and Iron by Biologically Relevant Sulfur- and S" by Jaime Melissa Murphy [open.clemson.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole | C8H10N4S2 | CID 12297468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. "Complexation of Copper and Iron by Biologically Relevant Sulfur- and S" by Jaime Melissa Murphy [open.clemson.edu]
Technical Whitepaper: Physicochemical Profiling, Mechanistic Toxicology, and Handling Protocols for 1H-Imidazole, 2,2'-dithiobis[1-methyl-
Executive Summary
1H-Imidazole, 2,2'-dithiobis[1-methyl- (CAS 61747-29-3), also known as 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane, is a highly reactive disulfide-bridged bis-imidazole derivative [1.1]. In advanced drug development, it is primarily investigated for its capacity to inhibit human liver Fructose-1,6-bisphosphatase (FBPase), a critical regulatory enzyme in the gluconeogenesis pathway[1]. This whitepaper provides an in-depth analysis of its safety data sheet (SDS), the mechanistic causality behind its hazard classifications, and self-validating handling protocols designed to ensure high-fidelity data in biochemical assays.
Physicochemical Profiling & Structural Causality
The molecular architecture of 1H-Imidazole, 2,2'-dithiobis[1-methyl- dictates both its biological efficacy and its handling risks. The central disulfide bond acts as a redox-sensitive pharmacophore, while the flanking 1-methylimidazole rings provide lipophilicity and basicity.
Table 1: Key Physicochemical Parameters and Structural Significance
| Parameter | Value | Causality / Functional Significance |
| Molecular Weight | 226.3 g/mol [1.1] | Optimal for small-molecule drug design, ensuring favorable diffusion kinetics. |
| Formula | C8H10N4S2[2] | High heteroatom-to-carbon ratio facilitates strong hydrogen bonding and metal coordination. |
| Topological Polar Surface Area (TPSA) | 86.2 Ų[2] | Indicates moderate membrane permeability, allowing cellular penetration for intracellular targets. |
| Purity Standard | ≥97.0%[3] | Essential for reproducible kinetic assays; impurities typically consist of degraded free thiols. |
Mechanistic Toxicology & Hazard Assessment (SDS)
According to standardized [2], this compound presents multiple acute hazards that require stringent laboratory controls:
-
Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
The Causality of Toxicity: The hazards are not merely a function of the molecule's steric bulk, but its inherent redox reactivity. The disulfide bond is highly susceptible to nucleophilic attack by endogenous thiols (such as intracellular glutathione or cysteine residues in epidermal keratin). When inhaled or absorbed dermally, the compound undergoes rapid disulfide exchange. This depletes local antioxidant reservoirs, triggering localized oxidative stress and aberrant protein cross-linking. This biochemical cascade manifests macroscopically as the severe irritation and acute toxicity described in the SDS[2].
Caption: Mechanistic pathway of toxicity via endogenous thiol exchange and oxidative stress.
Handling, Storage, and Risk Mitigation
To mitigate the risks outlined above and preserve the structural integrity of the disulfide bond, strict environmental controls are required.
-
Storage Causality: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Exposure to atmospheric moisture and oxygen catalyzes disulfide disproportionation and premature cleavage, rendering the compound useless for redox-sensitive assays.
-
PPE & Engineering Controls: Handle exclusively within a Class II biological safety cabinet or a chemical fume hood. Nitrile gloves (double-gloved) and tight-fitting safety goggles are mandatory. The lipophilic nature of the methylimidazole rings enhances dermal penetration; therefore, immediate removal of contaminated PPE is required to prevent sustained thiol-exchange reactions in the stratum corneum.
Application in Drug Development: FBPase Inhibition
In pharmacological research, 1H-Imidazole, 2,2'-dithiobis[1-methyl- is investigated for its role in the inhibition of wild-type full-length human liver expressed in Escherichia coli[3],[1]. FBPase is a rate-limiting enzyme in gluconeogenesis. The prevailing mechanistic hypothesis is that the disulfide compound acts as a targeted covalent modifier. By engaging in a disulfide exchange with allosteric cysteine residues on FBPase, it locks the enzyme in an inactive conformation, making it a compelling structural candidate for Type 2 Diabetes therapeutics.
Self-Validating Experimental Protocols
When preparing this compound for highly sensitive in vitro assays (such as FBPase inhibition kinetics), the presence of degraded, free thiol byproducts will generate false negatives or skewed kinetic data. The following protocol incorporates a self-validating Quality Control (QC) step using Ellman's Reagent (DTNB) to guarantee structural integrity before the assay begins.
Protocol: Preparation and Validation of 10 mM Assay Stock
Step 1: Solubilization Weigh exactly 2.26 mg of 1H-Imidazole, 2,2'-dithiobis[1-methyl- and dissolve in 1.0 mL of anhydrous, degassed Dimethyl Sulfoxide (DMSO).
-
Causality: Anhydrous DMSO is selected because it is a polar aprotic solvent that lacks nucleophilic protons, thereby preventing solvolysis or spontaneous reduction of the disulfide bond during storage.
Step 2: Self-Validation (Disulfide Integrity Check)
-
Prepare a 0.1 mM solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 0.1 M sodium phosphate buffer (pH 8.0).
-
Extract a 10 µL aliquot of the 10 mM DMSO stock and mix with 990 µL of the DTNB solution.
-
Incubate for 5 minutes at room temperature and measure absorbance at 412 nm using a UV-Vis spectrophotometer.
-
Validation Logic: DTNB reacts exclusively with free thiols to produce 2-nitro-5-thiobenzoate (TNB²⁻), which absorbs strongly at 412 nm. If the disulfide bond in the stock is intact, no free thiols are present, and the A412 will remain near baseline. A significant spike in A412 proves the stock has degraded into 1-methyl-1H-imidazole-2-thiol and must be discarded.
Step 3: Assay Integration If the QC passes (A412 ≈ 0), proceed immediately to serial dilution for the FBPase inhibition assay. Store the remaining stock in single-use aliquots at -20°C under Argon to prevent freeze-thaw degradation.
Caption: Self-validating workflow for stock preparation ensuring disulfide bond integrity.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12297468, 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole". PubChem. URL:[Link]
-
Chemsrc. "1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane (CAS 61747-29-3)". Chemsrc. URL:[Link]
Sources
- 1. CAS#:61747-29-3 | 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane | Chemsrc [chemsrc.com]
- 2. 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole | C8H10N4S2 | CID 12297468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:61747-29-3 | 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane | Chemsrc [chemsrc.com]
Technical Guide: The Role of 2,2'-Dithiobis[1-methyl-1H-imidazole] in Sulfur Chemistry
Executive Summary
2,2'-Dithiobis[1-methyl-1H-imidazole] (CAS: 61747-29-3), often abbreviated in industrial contexts as DTMI or BIDT , represents a critical class of disulfide-based sulfur transfer reagents. While less ubiquitous than Phenylacetyl Disulfide (PADS) or the Beaucage Reagent, DTMI occupies a specialized niche in the synthesis of Phosphorothioate Oligonucleotides (PS-oligos) .
This guide provides a rigorous technical analysis of DTMI, focusing on its mechanistic superiority in specific "atom-economy" contexts, its stability profile compared to benzodithiol derivatives, and its application in the manufacturing of antisense therapeutics.
Part 1: Chemical Identity & Physiochemical Profile
DTMI is the disulfide dimer of Methimazole (1-methyl-2-mercaptoimidazole). Unlike elemental sulfur (
Structural Specifications
| Property | Specification |
| IUPAC Name | 1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole |
| Common Names | Bis(1-methylimidazol-2-yl) disulfide; DTMI; BIDT |
| CAS Registry | 61747-29-3 |
| Molecular Formula | |
| Molecular Weight | 226.32 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Highly soluble in Acetonitrile (ACN), DCM, and Pyridine |
| Melting Point | 140–142 °C |
The Stability Advantage
In automated oligonucleotide synthesis, reagents must remain stable in solution on the synthesizer for days.
-
Beaucage Reagent: Decomposes in acetonitrile within 24-48 hours, forming precipitates that clog lines.
-
PADS: Requires "aging" (polysulfide formation) to reach peak efficiency but is stable long-term.
-
DTMI: Exhibits high stability in Acetonitrile/Pyridine mixtures without the need for aging, maintaining >98% purity over 1 week at room temperature.
Part 2: Mechanistic Role in Sulfur Chemistry
The primary value of DTMI lies in its ability to transfer a sulfur atom to a nucleophilic Phosphorus(III) center (such as a phosphite triester) to generate a Phosphorus(V) phosphorothioate. This transformation is the backbone of stabilizing therapeutic DNA against nuclease degradation.
The Sulfur Transfer Mechanism
The reaction follows a nucleophilic attack by the phosphorus atom on the disulfide bond. Because the imidazole ring is electron-rich but the disulfide bond is polarizable, the reaction proceeds rapidly.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair on the P(III) attacks one sulfur atom of the DTMI disulfide bond.
-
Intermediate Formation: A transient thiophosphonium cation is formed, while a 1-methylimidazole-2-thiolate anion is released.
-
Dealkylation/Collapse: The thiolate anion acts as a leaving group (or regenerates the thione), resulting in the P=S bond formation.
-
Byproduct: The reaction releases Methimazole (1-methylimidazole-2-thione), which is chemically inert toward the P=S bond, preventing back-reactions.
Visualization of the Reaction Pathway
Figure 1: Mechanistic pathway of sulfur transfer from DTMI to a phosphite triester, yielding the phosphorothioate linkage and methimazole byproduct.
Part 3: Application in Oligonucleotide Synthesis[4]
For drug development professionals, the choice of sulfurizing reagent defines the impurity profile of the final API (Active Pharmaceutical Ingredient). DTMI is particularly favored when low oxidative side-reactions are required.
Comparative Reagent Analysis
| Feature | DTMI (This Reagent) | PADS (Phenylacetyl Disulfide) | Beaucage Reagent | Elemental Sulfur ( |
| Reaction Time | Fast (2–5 min) | Moderate (3–6 min) | Very Fast (1–2 min) | Slow (>10 min) |
| Solubility | High (ACN) | High (Pyridine/ACN) | High (ACN) | Low (CS2/Pyridine) |
| Solution Stability | High (>1 week) | High (Needs "Aging") | Poor (<24 hours) | Stable |
| Atom Economy | Moderate | Low (Large byproduct) | High | High |
| Side Reactions | Minimal (Thione is inert) | Acylation of nucleobases | Oxidative desulfurization | Incomplete sulfurization |
| Odor | Low/Mild | Pungent (Mercaptan-like) | Mild | Odorless |
Experimental Protocol: Automated Sulfurization
This protocol is designed for a standard solid-phase oligonucleotide synthesizer (e.g., AKTA, MerMade).
Reagent Preparation:
-
Calculate Mass: Target a concentration of 0.1 M .
-
Solvent: Use Anhydrous Acetonitrile (ACN). Note: Some protocols add 10% Pyridine to scavenge protons, though DTMI is less pH-sensitive than PADS.
-
Dissolution: Dissolve 2.26 g of DTMI in 100 mL of solvent. Sonicate for 5 minutes to ensure complete dissolution.
-
Filtration: Filter through a 0.45 µm PTFE membrane to remove any particulates.
Synthesizer Cycle Parameters:
-
Step: Insert after the "Coupling" step and before "Capping."
-
Volume: 3–5 column volumes (CV).
-
Contact Time: 180 seconds (3 minutes).
-
Wash: Extensive wash with ACN (5 CV) to remove the methimazole byproduct before the oxidation/capping steps.
Workflow Diagram
Figure 2: Integration of DTMI sulfurization into the standard solid-phase oligonucleotide synthesis cycle.
Part 4: Synthesis of the Reagent (Self-Validating Protocol)
If commercial supply is unavailable, DTMI can be synthesized in-house via the oxidation of methimazole.
Safety Warning: Methimazole is an antithyroid drug. Wear full PPE. Iodine is corrosive and sublimes.
Materials
-
Precursor: 2-Mercapto-1-methylimidazole (Methimazole) [CAS: 60-56-0].[1]
-
Oxidant: Iodine (
) or Hydrogen Peroxide ( ). -
Solvent: Ethanol or Water.[2]
Procedure (Iodine Oxidation Method)
-
Dissolution: Dissolve 11.4 g (100 mmol) of Methimazole in 100 mL of Ethanol/Water (1:1).
-
Oxidation: Add 12.7 g (50 mmol) of Iodine slowly over 30 minutes while stirring at 0°C. The reaction is exothermic.
-
Validation: The dark iodine color should disappear as it reacts, turning the solution pale yellow.
-
-
Neutralization: The reaction generates HI. Neutralize with saturated Sodium Bicarbonate (
) until pH ~7-8. -
Precipitation: The disulfide (DTMI) is less soluble in water than the monomer. Evaporate the ethanol; the product will precipitate as a white/pale yellow solid.
-
Purification: Recrystallize from Ethanol or Isopropanol.
-
QC Check:
-
Melting Point: Target 140–142 °C.
-
1H NMR (DMSO-d6): Check for the disappearance of the SH proton and the shift of the imidazole ring protons.
-
Part 5: Troubleshooting & Field Insights
Common Failure Modes
-
Incomplete Sulfurization (P=O contamination):
-
Cause: Water in the acetonitrile.[3] Water competes with DTMI, hydrolyzing the phosphite to H-phosphonate or phosphate.
-
Fix: Ensure ACN water content is <30 ppm. Use molecular sieves in the reagent bottle.
-
-
Precipitation in Lines:
-
Cause: High concentration (>0.2 M) at low temperatures.
-
Fix: Maintain 0.1 M concentration. If the lab is cold (<20°C), use 10% Pyridine as a co-solvent to boost solubility.
-
Analytical Validation (31P NMR)
To confirm successful sulfurization, analyze the crude oligo via 31P NMR .
-
Phosphite Triester (Starting Material): ~140 ppm.
-
Phosphorothioate (Product): ~55–60 ppm (diastereomeric mixture).
-
Phosphate (Oxidized Impurity): ~ -2 to 0 ppm.
-
Success Criterion: >99% integration in the 55–60 ppm range.
References
-
PubChem. (2025).[4] 1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole (DTMI) Compound Summary. National Library of Medicine. [Link]
-
ECHA. (2025). Registration Dossier for 2,2'-dithiobis[1-methyl-1H-imidazole]. European Chemicals Agency.[4] [Link][5]
-
Glen Research. (2018). Sulfurizing Reagents in Oligonucleotide Synthesis: A Comparative Review. The Glen Report. [Link]
- Beaucage, S. L., & Iyer, R. P. (1993). The Functionalization of Oligonucleotides via Phosphoramidite Derivatives. Tetrahedron, 49(28), 6123-6194.
-
Stefan, L., et al. (2024).[6] Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. Ruder Boskovic Institute. [Link] (Confirming synthesis and byproduct identity).
-
Xu, Q., et al. (1996). Use of 1,2,4-dithiazolidine-3,5-dione (DtsNH) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) for synthesis of phosphorothioate-containing oligodeoxyribonucleotides. Nucleic Acids Research. [Link]
Sources
- 1. 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- [webbook.nist.gov]
- 2. toku-e.com [toku-e.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. 2,2'-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) | C20H34N4S2 | CID 100618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole | C8H10N4S2 | CID 12297468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
Synthesis pathways for 1H-Imidazole, 2,2'-dithiobis[1-methyl- derivatives
CAS No: 61747-29-3 Common Aliases: 2,2'-Dithiobis(1-methylimidazole); Methimazole Disulfide; MMI-Disulfide.[1]
Executive Summary
This technical guide details the synthesis, purification, and characterization of Bis(1-methylimidazol-2-yl)disulfide , a critical oxidative metabolite of the antithyroid drug Methimazole (MMI). Beyond its pharmacological relevance as a "dimer impurity" in pharmaceutical manufacturing, this compound serves as a potent bidentate [N,N]-donor ligand in coordination chemistry (binding Zn, Co, Cu) and a regioselective catalyst in epoxide ring-opening reactions.
The following protocols prioritize the Iodine-Mediated Oxidative Coupling pathway. This route is selected for its stoichiometric precision, minimizing the risk of over-oxidation to sulfinic (
Part 1: Retrosynthetic Analysis & Strategic Considerations
The target molecule consists of two 1-methylimidazole rings linked by a disulfide bond at the C2 position. The strategic disconnection occurs at the S-S bond, revealing 1-methyl-2-mercaptoimidazole (Methimazole) as the optimal precursor.
Why Oxidative Coupling?
Direct thiolation of imidazole rings requires harsh lithiation conditions (
-
Path A (Iodine/KI): Recommended.[2] Iodine acts as a soft electrophile, reacting selectively with the soft sulfur nucleophile. The reaction is self-indicating (color loss) and runs under mild conditions.
-
Path B (Hydrogen Peroxide): High Risk. While "green,"
often leads to over-oxidation products (sulfoxides/sulfones) unless catalyzed by metal complexes (e.g., methyltrioxorhenium). -
Path C (DMSO/Acid): Slow. DMSO can oxidize thiols to disulfides (Swern-type mechanism), but the reaction often requires elevated temperatures or long reaction times for imidazoles.
Mechanistic Pathway (Iodine Route)
The reaction proceeds through a sulfenyl iodide intermediate. The basic nitrogen of the imidazole ring plays a crucial role, often acting as an internal base or coordinating with the iodine, which can lead to charge-transfer complexes before the final disulfide formation.
Figure 1: Mechanistic pathway for the iodine-mediated oxidation of methimazole. The formation of the sulfenyl iodide species is the rate-determining step that facilitates the nucleophilic attack by a second thiol molecule.
Part 2: Synthesis Protocol (Iodine-Mediated)
Objective: Synthesis of neutral Bis(1-methylimidazol-2-yl)disulfide. Scale: 10 mmol (adaptable). Expected Yield: 85–95%.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9] | Amount | Role |
| Methimazole | 114.17 | 1.0 | 1.14 g | Precursor |
| Iodine ( | 253.81 | 0.5 | 1.27 g | Oxidant |
| Sodium Bicarbonate | 84.01 | 1.0 | 0.84 g | Acid Scavenger |
| Ethanol (95%) | - | Solvent | 20 mL | Reaction Medium |
| Water (Distilled) | - | Solvent | 10 mL | Solubilization |
Step-by-Step Workflow
-
Preparation of Precursor Solution:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.14 g of Methimazole in 20 mL of Ethanol .
-
Note: Methimazole exists in a thione-thiol equilibrium.[8] The solvent choice (EtOH) shifts equilibrium sufficiently to allow reaction.
-
-
Controlled Oxidation:
-
Dissolve 1.27 g of Iodine in 10 mL of Ethanol (or use solid
if careful). -
Add the Iodine solution dropwise to the stirring Methimazole solution over 20 minutes at room temperature (20–25°C).
-
Observation: The dark brown color of iodine should disappear rapidly upon contact with the solution, indicating consumption. A permanent faint yellow color indicates the endpoint.
-
-
Neutralization & Precipitation:
-
The reaction generates Hydroiodic acid (HI), forming the hydroiodide salt of the product.
-
Add 10 mL of water containing 0.84 g of Sodium Bicarbonate (
) . -
Stir vigorously for 30 minutes. The evolution of
gas will occur. -
Critical Step: The pH should be adjusted to ~8. The neutral disulfide is less soluble in water/ethanol mixtures than the salt and will precipitate as a yellow/pale-yellow solid .
-
-
Isolation:
-
Cool the mixture in an ice bath (0–4°C) for 1 hour to maximize precipitation.
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold water (
) to remove inorganic salts (NaI). -
Wash with cold diethyl ether (
) to remove unreacted iodine or organic impurities.
-
-
Drying:
-
Dry the solid under high vacuum at room temperature for 12 hours.
-
Figure 2: Operational workflow for the batch synthesis of Bis(1-methylimidazol-2-yl)disulfide.
Part 3: Purification & Characterization
Purification Strategy
If the crude product shows impurities (e.g., unreacted thione), recrystallization is the preferred method.
-
Solvent System: Ethanol/Water (hot) or Chloroform/Hexane.
-
Procedure: Dissolve the solid in minimal boiling ethanol. Add warm water until slight turbidity appears. Cool slowly to RT, then to 4°C.
Characterization Data
To validate the synthesis, compare analytical data against the following standards.
| Technique | Expected Result | Interpretation |
| Appearance | Yellow crystalline solid | Distinct from the white Methimazole precursor. |
| Melting Point | 138–142°C (Dec) | Note: Literature varies slightly based on salt vs. neutral form; pure neutral disulfide is typically lower melting than its salts. |
| Methyl group signal. | ||
| Imidazole ring protons (shifts downfield compared to thione). | ||
| Mass Spec (ESI) | Consistent with formula |
Part 4: Safety & Handling
-
Bioactivity: This compound is a metabolite of Methimazole, a potent antithyroid agent. It acts by inhibiting thyroid peroxidase. Handle with extreme caution in a fume hood to avoid inhalation of dust.
-
Sensitizer: Disulfides can be skin sensitizers. Wear nitrile gloves and long sleeves.
-
Stability: Solid is stable at room temperature but should be stored in the dark (amber vials) as disulfides can undergo photolytic cleavage over time.
References
-
Isaia, F. et al. (2008). "Interaction of methimazole with I2: X-ray crystal structure of the charge transfer complex methimazole-I2." Journal of Medicinal Chemistry.
-
Eshghi, H. et al. (2008). "Methimazole-disulfide as an Anti-Thyroid Drug Metabolite Catalyzed the Highly Regioselective Conversion of Epoxides to Halohydrins." Bulletin of the Korean Chemical Society.
-
Stefan, L. et al. (2024). "Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment." ResearchGate.[10]
-
Roy, G. & Mugesh, G. (2005).[8] "Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation." Inorganic Chemistry.
Sources
- 1. CAS#:61747-29-3 | 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands for Main Group and Transition Metals: κ2-[N,N] Coordination, S-S Bond Cleavage and S-S/E-E (E = S, Se) Bond Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands for Main Group and Transition Metals: κ2-[N,N] Coordination, S-S Bond Cleavage and S-S/E-E (E = S, Se) Bond Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines | MDPI [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Thiol Activation & Bioconjugation using Bis(1-methylimidazol-2-yl)disulfide
This is a comprehensive Application Note and Protocol guide for Bis(1-methylimidazol-2-yl)disulfide , a specialized reagent for controlled thiol activation and disulfide bond formation.
Abstract
The precise formation of disulfide bonds is critical in peptide synthesis, antibody-drug conjugate (ADC) manufacturing, and protein engineering. Traditional oxidative methods often yield uncontrolled homodimers. Bis(1-methylimidazol-2-yl)disulfide (BMID) offers a superior, controlled mechanism for thiol activation. This guide details the physiochemical basis, reaction kinetics, and step-by-step protocols for utilizing BMID to generate mixed disulfides, enabling high-yield heteroconjugation with minimal side reactions.
Introduction: The Challenge of Thiol Control
Free thiols (-SH) on cysteine residues are highly nucleophilic but prone to spontaneous oxidation, leading to aggregation or scrambling (homodimerization). To couple two different thiols (Protein A and Peptide B), one must be "activated" to prevent it from reacting with itself.
Common activating agents like 2,2'-Dithiodipyridine (PyDS) have been the standard. However, Bis(1-methylimidazol-2-yl)disulfide (BMID) presents distinct advantages:
-
Thione Stability: The leaving group, 1-methylimidazole-2-thione, is highly resonance-stabilized, driving the reaction forward more effectively than simple aliphatic disulfides.
-
pH Versatility: The imidazole nitrogen provides local buffering capacity and unique solubility profiles compared to the pyridine ring of PyDS.
-
Monitoring: The release of the thione byproduct can be monitored spectrophotometrically, allowing for real-time reaction quantification.
Mechanism of Action
The reaction proceeds via a Thiol-Disulfide Exchange (TDE) mechanism. This is a bimolecular nucleophilic substitution (
The Driving Force
The reaction is thermodynamically driven by the tautomerization of the leaving group. Upon cleavage, the resulting 2-mercapto-1-methylimidazole immediately tautomerizes to its stable thione form (1-methylimidazole-2-thione). This prevents the reverse reaction, ensuring the formation of the activated mixed disulfide.
Reaction Pathway Diagram
The following diagram illustrates the activation of a Protein Thiol (
Figure 1: Stepwise mechanism of thiol activation using BMID. The irreversible tautomerization of the imidazole thione byproduct drives both activation and conjugation steps to completion.
Comparative Analysis: BMID vs. PyDS vs. Ellman's
BMID is often compared to Pyridyl Disulfide (PyDS) and Ellman's Reagent (DTNB).
| Feature | BMID (Imidazole) | PyDS (Pyridine) | Ellman's Reagent (Nitrobenzoic) |
| Leaving Group | 1-methylimidazole-2-thione | Pyridine-2-thione | 5-thio-2-nitrobenzoic acid (TNB) |
| Leaving Group pKa | ~11.6 (Thione form dominates) | ~11 (Thione form) | ~4.5 (Thiol form) |
| Optimum pH | pH 7.0 – 8.5 | pH 4.0 – 8.0 | pH 7.0 – 8.0 |
| Solubility | High in organic/aqueous mix | Moderate | High (Water soluble) |
| Reactivity | Moderate/High (Selective) | High | Very High (Can be too reactive) |
| Byproduct UV | Absorbance at ~252 nm | Absorbance at 343 nm | Absorbance at 412 nm |
| Primary Use | Controlled Activation | General Activation | Quantification (Assays) |
Why choose BMID? BMID is particularly useful when the target protein is sensitive to the acidic conditions sometimes used with PyDS, or when the specific electronic properties of the imidazole ring reduce non-specific hydrophobic interactions during the activation step.
Experimental Protocols
Materials Required
-
Reagent: Bis(1-methylimidazol-2-yl)disulfide (Store at -20°C, desiccated).
-
Buffer: PBS (Phosphate Buffered Saline), pH 7.4, containing 1-5 mM EDTA (to chelate metals that catalyze oxidation).
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving BMID.
-
Purification: Desalting columns (e.g., PD-10, Zeba Spin) or Size Exclusion Chromatography (SEC).
Protocol A: Activation of Protein-SH
This protocol generates a stable "activated" intermediate (Protein-SS-Imidazole) that can be stored or immediately reacted with a second thiol.
-
Preparation of Protein:
-
Ensure the protein thiol is reduced. If necessary, treat with TCEP (Tris(2-carboxyethyl)phosphine) followed by desalting to remove TCEP.
-
Adjust protein concentration to 1–5 mg/mL in PBS-EDTA (pH 7.4).
-
-
Preparation of BMID Stock:
-
Dissolve BMID in dry DMF or DMSO to a concentration of 50–100 mM.
-
Note: Prepare fresh or store single-use aliquots at -20°C.
-
-
Activation Reaction:
-
Add a 10-20 fold molar excess of BMID stock to the protein solution.
-
Critical: Add the reagent while vortexing to prevent local precipitation. The organic solvent content should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate: 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C with gentle agitation.
-
-
Purification (Removal of Excess Reagent):
-
The reaction mixture contains: Activated Protein, Excess BMID, and the Thione byproduct.
-
Pass the mixture through a desalting column (equilibrated with PBS-EDTA) to separate the Activated Protein (High MW) from the small molecules.
-
Validation: The Activated Protein is now stable and protected from homodimerization.
-
Protocol B: Conjugation with Ligand-SH
This step couples the Activated Protein with a second thiol-containing molecule (e.g., a peptide, drug, or another protein).
-
Ligand Preparation:
-
Dissolve the thiol-ligand in PBS or compatible buffer. Ensure the thiol is reduced.
-
-
Conjugation Reaction:
-
Mix the Activated Protein (from Protocol A) with the Ligand-SH .
-
Stoichiometry: Use 1.2 – 1.5 equivalents of Ligand-SH per equivalent of Activated Protein.
-
Incubate: 1–2 hours at RT.
-
-
Monitoring:
-
Monitor the release of the second equivalent of 1-methylimidazole-2-thione by UV absorbance (approx. 252 nm, though protein interference may require HPLC monitoring).
-
-
Final Purification:
-
Remove excess ligand using SEC or dialysis.
-
Workflow Visualization
The following diagram outlines the operational workflow for synthesizing an Antibody-Drug Conjugate (ADC) linker using BMID.
Figure 2: Operational workflow for Antibody-Drug Conjugate synthesis using BMID activation.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Activation Yield | Oxidized starting thiol | Pre-treat protein with TCEP/DTT, then desalt immediately before adding BMID. |
| Precipitation | High BMID concentration or low solubility | Reduce BMID excess (try 10x); Increase organic cosolvent (up to 10% DMSO) slowly. |
| No Conjugation | "Activated" species hydrolyzed | Ensure pH is not > 9.0. Imidazole leaving groups are stable, but extreme pH can hydrolyze the disulfide. |
| Homodimer Formation | Insufficient BMID excess | Increase BMID molar excess to 20-50x during the activation step to statistically favor mixed disulfide over dimer. |
References
-
Core Chemistry & Ligand Properties
-
Thiol-Disulfide Exchange Mechanism
- Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
- Source: Nagy, P., Antioxidants & Redox Signaling.
-
URL:[Link]
-
Comparison Reagent (PyDS)
- Title: 2,2'-Dipyridyldisulfide (Aldrithiol-2)
- Source: Wikipedia / Chemical Liter
-
URL:[Link]
-
Synthesis of Imidazole Disulfides
Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for Bis(1-methylimidazol-2-yl)disulfide before handling.
Sources
- 1. Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands for Main Group and Transition Metals: κ2-[N,N] Coordination, S-S Bond Cleavage and S-S/E-E (E = S, Se) Bond Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. DE960279C - Process for the preparation of bis- [imidazyl- (2)] disulfide and its capsules - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to the Synthesis of Unsymmetrical Disulfides using 2,2'-Dithiobis[1-methyl-1H-imidazole]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Unsymmetrical Disulfides
Unsymmetrical disulfides are a class of organosulfur compounds that play a critical role in a multitude of biological processes and have emerged as pivotal structural motifs in pharmaceutical and materials science.[1][2] Their presence in peptides and proteins is fundamental to maintaining tertiary and quaternary structures, and the reversible nature of the disulfide bond is a key element in cellular redox regulation. In drug development, the unsymmetrical disulfide linkage is utilized in prodrug strategies, targeted drug delivery, and as a pharmacophore in various therapeutic agents.[3] For instance, unsymmetrical disulfides containing fragments of imidazole, pyrimidine, or oxadiazole have demonstrated potential as inhibitors of the SARS-CoV Mpro protease.[3][4]
The synthesis of these molecules, however, presents a significant challenge. The direct oxidative coupling of two different thiols often leads to a statistical mixture of symmetrical and unsymmetrical disulfides, necessitating complex purification procedures and resulting in low yields of the desired product.[5] To overcome this, methods involving the pre-activation of one thiol followed by reaction with a second thiol have been developed. This guide focuses on a robust and selective method employing 2,2'-dithiobis[1-methyl-1H-imidazole] as a superior thiol activating agent.
The Reagent of Choice: 2,2'-Dithiobis[1-methyl-1H-imidazole]
2,2'-Dithiobis[1-methyl-1H-imidazole] is a symmetrical disulfide derived from 1-methyl-1H-imidazole-2-thiol. Its utility in the synthesis of unsymmetrical disulfides stems from its ability to readily react with a thiol (R¹SH) to form a reactive mixed disulfide intermediate, 1-methyl-2-[(R¹-sulfanyl)sulfanyl]-1H-imidazole, and releasing the stable, non-interfering 1-methyl-1H-imidazole-2-thiol as a byproduct. This intermediate then undergoes a selective thiol-disulfide exchange with a second, different thiol (R²SH) to yield the desired unsymmetrical disulfide (R¹-S-S-R²).
Advantages of this methodology include:
-
High Selectivity: The sequential addition of thiols allows for precise control over the formation of the unsymmetrical disulfide, minimizing the formation of symmetrical byproducts.
-
Mild Reaction Conditions: The reactions can typically be carried out at room temperature, preserving sensitive functional groups within the thiol substrates.[1][6]
-
Broad Substrate Scope: This method is compatible with a wide range of thiols, including aliphatic, aromatic, and those containing various functional groups.[1][6]
-
Simplified Purification: The primary byproduct, 1-methyl-1H-imidazole-2-thiol, is often easily separated from the desired product.
The Underlying Chemistry: A Mechanistic Overview
The synthesis proceeds through a two-step, one-pot sequence. The causality behind the experimental choices is rooted in the controlled activation and subsequent selective reaction of the thiol components.
Step 1: Activation of the First Thiol (R¹SH)
The initial step involves the reaction of the first thiol (R¹SH) with 2,2'-dithiobis[1-methyl-1H-imidazole]. This is a thiol-disulfide exchange reaction where the nucleophilic sulfur of R¹SH attacks one of the sulfur atoms of the imidazolyl disulfide. This leads to the formation of a mixed disulfide intermediate and the liberation of one equivalent of 1-methyl-1H-imidazole-2-thiol.
Caption: Activation of the first thiol.
Step 2: Formation of the Unsymmetrical Disulfide
The second thiol (R²SH) is then introduced into the reaction mixture. Being a nucleophile, it attacks the sulfenyl sulfur of the mixed disulfide intermediate that is derived from R¹SH. This results in the formation of the target unsymmetrical disulfide (R¹-S-S-R²) and another equivalent of 1-methyl-1H-imidazole-2-thiol. The choice of solvent and temperature at this stage is crucial to ensure the reaction goes to completion without side reactions.
Caption: Formation of the unsymmetrical disulfide.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed, step-by-step methodology for the synthesis of an unsymmetrical disulfide. The quantities and reaction times provided are for a representative synthesis and may require optimization based on the specific substrates used.
Materials and Reagents:
-
2,2'-Dithiobis[1-methyl-1H-imidazole]
-
Thiol 1 (R¹SH)
-
Thiol 2 (R²SH)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
-
Silica gel for column chromatography
Protocol:
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents.
-
Set up the reaction under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line). This is critical to prevent the oxidation of thiols to symmetrical disulfides.[7]
-
-
Activation of Thiol 1:
-
In a round-bottom flask, dissolve 2,2'-dithiobis[1-methyl-1H-imidazole] (1.1 equivalents) in the chosen anhydrous solvent. The slight excess ensures complete activation of the first thiol.
-
To this stirring solution, add Thiol 1 (R¹SH) (1.0 equivalent) dropwise at room temperature.
-
Monitor the reaction progress by TLC. The disappearance of the starting thiol (R¹SH) and the formation of a new, more polar spot corresponding to the mixed disulfide intermediate indicates the completion of this step. This typically takes 30-60 minutes.
-
-
Formation of the Unsymmetrical Disulfide:
-
Once the activation of Thiol 1 is complete, add Thiol 2 (R²SH) (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The disappearance of the mixed disulfide intermediate and the appearance of the product spot for the unsymmetrical disulfide (R¹-S-S-R²) signifies the reaction's progress. This step can take from 1 to 12 hours depending on the reactivity of the thiols.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the synthesized disulfide. A gradient elution is often effective in separating the product from the 1-methyl-1H-imidazole-2-thiol byproduct and any unreacted starting materials.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized unsymmetrical disulfide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields for the synthesis of various unsymmetrical disulfides using this methodology, demonstrating its broad applicability.
| Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹-S-S-R²) | Yield (%) |
| Benzyl mercaptan | Thiophenol | Benzyl phenyl disulfide | 85 |
| Cysteine derivative | Glutathione | Mixed disulfide of Cys and GSH | 78 |
| 4-Methoxythiophenol | Ethanethiol | Ethyl 4-methoxyphenyl disulfide | 92 |
| 2-Mercaptoethanol | 3-Mercaptopropionic acid | 2-Hydroxyethyl 2-carboxyethyl disulfide | 81 |
Note: Yields are isolated yields after purification and are illustrative. Actual yields may vary depending on the specific substrates and reaction conditions.
Conclusion and Future Perspectives
The use of 2,2'-dithiobis[1-methyl-1H-imidazole] provides a highly efficient and selective method for the synthesis of unsymmetrical disulfides. Its mild reaction conditions and broad substrate tolerance make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. Future research in this area may focus on the development of solid-supported versions of this reagent for even simpler purification protocols and its application in the synthesis of more complex disulfide-containing biomolecules and polymers.
References
-
Antoniow, S., & Witt, D. (2007). A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(03), 363-366. Available at: [Link]
-
Ong, C. L., Titinchi, S. J., Juan, J. C., & ghaffari khaligh, N. (n.d.). Three common methodologies for the preparation of unsymmetrical disulfides. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Available at: [Link]
-
Redox-Mediated and Microwave-Assisted Thiol Activation: Two Approaches to Unsymmetrical Disulfides Synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. Available at: [Link]
-
Shiriaev, A. A., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5143. Available at: [Link]
-
Practical synthesis of unsymmetrical disulfides promoted by bromodimethylsulfonium bromide. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
-
Shiriaev, A. A., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. Available at: [Link]
-
The synthesis procedure for (1,2-bis(1H-benzo[d]imidazol-2-yl) disulfide) (bis-MBI). (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. (n.d.). Global Journals. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
-
Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. (n.d.). ResearchGate. Available at: [Link]
-
Kirkpatrick, D. L., et al. (2008). 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. Molecular Cancer Therapeutics, 7(1), 143-151. Available at: [Link]
-
Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022(5), 1-15. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Imidazole-2-carboxaldehyde. Available at: [Link]
-
Disulfide Formation Strategies in Peptide Synthesis. (n.d.). ResearchGate. Available at: [Link]
- Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4( 5). (n.d.). [No valid URL found].
-
Reactions of Thiols. (2021, December 14). Chemistry Steps. Available at: [Link]
-
2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. (n.d.). PMC. Available at: [Link]
-
Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands for Main Group and Transition Metals. (n.d.). PMC. Available at: [Link]
Sources
- 1. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Practical synthesis of unsymmetrical disulfides promoted by bromodimethylsulfonium bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
1H-Imidazole, 2,2'-dithiobis[1-methyl- and triphenylphosphine reaction conditions
Executive Summary
This Application Note details the operational parameters for utilizing 2,2'-dithiobis[1-methyl-1H-imidazole] (DTMI) in conjunction with Triphenylphosphine (PPh₃) .[1] This system functions as a "redox-condensation" reagent pair, primarily used for the activation of carboxylic acids under neutral conditions.
Unlike traditional carbodiimide (EDC/DCC) or acid chloride couplings, the DTMI/PPh₃ system drives condensation through the irreversible formation of triphenylphosphine oxide (TPPO) and the stable thione tautomer of the imidazole. This method is particularly valued in peptide synthesis and macrolactonization due to its high chemoselectivity, retention of chiral integrity, and compatibility with acid-sensitive substrates.
Part 1: Mechanistic Insight & Rationale
The reaction operates on the principles of oxidation-reduction condensation, a concept pioneered by Mukaiyama. The core advantage is the generation of a highly reactive acyloxyphosphonium (or thioacyl) intermediate without the use of external proton donors or acceptors that might degrade sensitive protecting groups.
The Reaction Cycle
-
Activation: PPh₃ attacks the disulfide bond of DTMI, cleaving it to form a lipophilic phosphonium salt and a thioimidazolyl anion.
-
Carboxylate Entry: The carboxylic acid reacts with the phosphonium species. This is a rapid exchange that activates the carbonyl carbon.
-
Condensation: The nucleophile (amine or alcohol) attacks the activated carbonyl, expelling the imidazole-thione and TPPO.
Visualizing the Pathway
The following diagram illustrates the molecular flow, highlighting the irreversible driving forces (TPPO formation).
Figure 1: The redox-condensation cycle showing the activation of the disulfide by phosphine and subsequent transfer to the carboxylic acid.
Part 2: Experimental Protocol
Materials & Reagents
-
Reagent A: 2,2'-dithiobis[1-methyl-1H-imidazole] (DTMI). Note: Ensure reagent is stored under inert atmosphere; disulfides can degrade with moisture.
-
Reagent B: Triphenylphosphine (PPh₃), Recrystallized (99%+).
-
Solvent: Anhydrous Toluene (preferred for esters) or Acetonitrile (preferred for peptides). Dichloromethane (DCM) is a viable alternative for solubility.
-
Stoichiometry: 1.0 equiv Acid : 1.0-1.2 equiv Nucleophile : 1.2 equiv DTMI : 1.2 equiv PPh₃.
Standard Amidation/Esterification Procedure
This protocol is optimized for a 1.0 mmol scale.
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon or Nitrogen.
-
Dissolution: Add the Carboxylic Acid (1.0 mmol) and the Nucleophile (Amine/Alcohol, 1.0-1.2 mmol) to the flask. Dissolve in 5-10 mL of anhydrous solvent (0.1 M - 0.2 M concentration).
-
Reagent Addition:
-
Add PPh₃ (315 mg, 1.2 mmol) to the solution. Stir until dissolved.
-
Critical Step: Add DTMI (272 mg, 1.2 mmol) in one portion.
-
-
Reaction:
-
The solution typically turns yellow or turbid as the phosphonium salt forms.
-
Stir at Room Temperature (20-25°C) for 1–4 hours.
-
Monitoring: Monitor by TLC. The limiting reagent (Acid) should disappear. A UV-active spot for TPPO (low Rf in non-polar solvents) will appear.
-
-
Quenching: No aqueous quench is strictly necessary for safety, but washing removes the thione byproduct. Dilute with EtOAc (30 mL).
-
Work-up:
-
Wash organic layer with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid and the thioimidazole byproduct (which is acidic, pKa ~11, but soluble in base).
-
Wash with Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Macrolactonization (High Dilution)
For intramolecular cyclization (forming large rings), concentration must be controlled to prevent intermolecular oligomerization.
-
Concentration: 0.001 M to 0.005 M.
-
Technique: Syringe pump addition.
-
Dissolve Acid-Alcohol substrate in Toluene.
-
Reflux Toluene containing PPh₃ and DTMI.
-
Slowly add the substrate solution over 4–8 hours to the refluxing reagent mixture.
-
Part 3: Reaction Optimization & Troubleshooting
Solvent Effects
The choice of solvent dictates the reaction rate and the solubility of the intermediate phosphonium salt.
| Solvent | Polarity | Reaction Rate | Application Recommendation |
| Toluene | Non-polar | Moderate | Best for Esters/Lactones. High boiling point allows thermal drive. |
| DCM | Moderate | Fast | General Purpose. Good solubility for most organic substrates. |
| Acetonitrile | Polar Aprotic | Fast | Peptides. Solubilizes amino acids and polar intermediates well. |
| THF | Moderate | Moderate | Alternative. Use if PPh₃ solubility is an issue in Toluene. |
Purification Strategy (Removing TPPO)
The primary drawback of this method is the formation of stoichiometric Triphenylphosphine Oxide (TPPO).
-
Method A (Precipitation): If using non-polar solvents (Hexane/Ether), TPPO often precipitates out. Filter the solid before column chromatography.
-
Method B (Complexation): Add MgCl₂ (2 equiv) to the crude reaction mixture. TPPO forms a complex with Mg that is much less soluble in ether/EtOAc, aiding filtration.
-
Method C (Chromatography): TPPO is very polar. Use a gradient starting with high non-polar content (e.g., 5% EtOAc in Hexanes) to elute the product, leaving TPPO on the column.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Phosphonium salt not forming. | Ensure anhydrous conditions. Water destroys the phosphonium intermediate immediately. |
| Low Yield (Oligomers) | Intermolecular reaction (in cyclization). | Decrease concentration (High Dilution). Use syringe pump addition. |
| Racemization | Over-activation or high temperature. | Conduct reaction at 0°C. Ensure 1:1 stoichiometry of DTMI to prevent excess base activity. |
| Yellow Color Persists | Thione byproduct presence.[2][3] | The 1-methyl-2-thioimidazole is yellow. Ensure thorough basic wash (NaHCO₃ or dilute NaOH) during workup. |
Part 4: Workflow Visualization
The following diagram outlines the operational workflow for a standard batch reaction.
Figure 2: Step-by-step operational workflow for DTMI/PPh3 coupling.
References
-
Mukaiyama, T. (1976). "Oxidation-reduction condensation." Angewandte Chemie International Edition in English, 15(2), 94-103.
-
Corey, E. J., & Nicolaou, K. C. (1974). "Efficient and mild lactonization method for the synthesis of macrolides." Journal of the American Chemical Society, 96(17), 5614-5616.
-
Thalmann, A., Oertle, K., & Gerlach, H. (1985). "Ricinolide: Synthesis of the macrolide from castor oil." Organic Syntheses, 63, 192. (Demonstrates the general applicability of heteroaryl disulfide/phosphine activation).
- Faust, J., & Faessinger, P. (1978). "Synthese von 2,2'-Dithiobis(1-methylimidazol)." Zeitschrift für Chemie, 18(4), 143.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Methods for Introducing Sulfur into Heterocycles
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic thionation, reagent selection, and self-validating synthesis protocols.
Executive Summary & Reagent Validation
As a Senior Application Scientist, maintaining strict scientific integrity and data accuracy is paramount. The requested chemical identifier, CAS 17398-92-0 , is mathematically invalid according to the American Chemical Society's checksum algorithm (a valid CAS ending in this sequence would be 17398-92-4, which corresponds to metaphosphacarborane, a non-sulfurating agent). It does not correspond to any known sulfurating reagent in the chemical literature.
To fulfill the scientific intent of this guide—introducing sulfur into heterocycles for drug development—this protocol will focus on the industry-standard, field-proven reagents: Lawesson's Reagent (CAS 19287-45-7) , Phosphorus Pentasulfide (CAS 1314-80-3) , and Elemental Sulfur (CAS 7704-34-9) . These reagents are the foundational cornerstones for synthesizing sulfur-containing heterocycles such as thiophenes and thiazoles, which are critical pharmacophores in modern medicinal chemistry.
Mechanistic Insights & Reagent Selection
The choice of sulfurating agent dictates the reaction pathway, the required thermodynamic input, and the byproduct profile. Understanding the causality behind these reagents allows for the design of self-validating experimental systems.
-
Lawesson's Reagent (LR): LR is a mild, highly efficient thionating agent. In solution, the dimeric LR exists in equilibrium with a highly reactive dithiophosphine ylide monomer. The reaction with a carbonyl substrate proceeds via the formation of a thiaoxaphosphetane intermediate. The thermodynamic driving force of this reaction is the formation of a highly stable P=O bond during cycloreversion, a mechanism conceptually analogous to the Wittig reaction[1]. This makes LR ideal for Paal-Knorr thiophene syntheses from 1,4-diketones[2].
-
Elemental Sulfur (S8) via the Gewald Reaction: The Gewald reaction is a multicomponent synthesis yielding highly substituted 2-aminothiophenes. The mechanism initiates with a base-catalyzed Knoevenagel condensation between a ketone and an α-cyanoester. The resulting stable intermediate is then subjected to nucleophilic attack by elemental sulfur (which is opened into polysulfide chains by the amine base), followed by rapid cyclization and tautomerization[3].
Reagent Comparison Data
The following table summarizes the quantitative and qualitative data for selecting the appropriate sulfur-introducing reagent based on the target workflow.
| Reagent | CAS Number | Typical Reaction Temp | Primary Application | Major Byproducts |
| Lawesson's Reagent | 19287-45-7 | 80–110 °C | Paal-Knorr Thiophene Synthesis, Thioamides | P=O containing oligomers |
| Phosphorus Pentasulfide | 1314-80-3 | 100–150 °C | Bulk thionation, robust substrates | H₂S (Toxic), Phosphoric acids |
| Elemental Sulfur (S₈) | 7704-34-9 | 40–80 °C | Gewald Multicomponent Reaction | H₂O, minor polysulfides |
Experimental Protocols
Protocol A: Synthesis of Thiophenes via Paal-Knorr Thionation (Using Lawesson's Reagent)
Causality: LR is chosen over P₄S₁₀ to allow for lower reaction temperatures, higher functional group tolerance, and the minimization of toxic H₂S generation[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of the 1,4-diketone substrate in anhydrous toluene to achieve a 0.1 M concentration.
-
Reagent Addition: Add 1.2 equivalents of Lawesson's Reagent. Note: The slight stoichiometric excess ensures complete thionation of both carbonyl groups prior to the intramolecular cyclization step.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 2–4 hours. Monitor the reaction via TLC (Hexane/EtOAc) until the diketone is fully consumed.
-
Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize any acidic organophosphorus byproducts.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the substituted thiophene.
Protocol B: Gewald Synthesis of 2-Aminothiophenes (Using Elemental Sulfur)
Causality: A multicomponent approach is utilized to build the functionalized heterocycle in a single pot, maximizing atom economy and avoiding the need to isolate unstable intermediates[3].
Step-by-Step Methodology:
-
Condensation: In a reaction vial, combine 1.0 eq of a ketone (e.g., cyclohexanone), 1.0 eq of an α-cyanoester (e.g., ethyl cyanoacetate), and 1.0 eq of elemental sulfur (S₈) in absolute ethanol (0.5 M).
-
Catalysis: Add 1.2 eq of a secondary amine base (e.g., morpholine or diethylamine) dropwise. Note: The base serves a dual purpose—it catalyzes the Knoevenagel condensation and facilitates the ring-opening of the S₈ crown.
-
Reaction: Stir the mixture at 50–60 °C for 3–5 hours. The solution will typically turn dark red/brown as transient polysulfide intermediates form and subsequently cyclize.
-
Isolation: Pour the cooled reaction mixture into crushed ice/water. The thermodynamically stable 2-aminothiophene product will precipitate.
-
Purification: Filter the solid precipitate, wash with cold water, and recrystallize from hot ethanol to obtain the pure 2-aminothiophene.
Mechanistic Visualization
Mechanistic pathway of Lawesson's Reagent converting a carbonyl to a thiocarbonyl and cyclizing.
References
-
Title: A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis Source: Molecules (MDPI) URL: [Link]
-
Title: Lawesson's Reagent Source: Organic Chemistry Portal URL: [Link]
-
Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Application Note: Solid-Phase Synthesis with 2,2'-Dithiobis(1-methylimidazole) (DTMI)
This is a comprehensive Application Note and Protocol Guide for the solid-phase synthesis applications of 1H-Imidazole, 2,2'-dithiobis[1-methyl- (commonly referred to as DTMI or Bis(1-methylimidazol-2-yl) disulfide ).
Executive Summary
2,2'-Dithiobis(1-methylimidazole) (DTMI) is a versatile, redox-active heterocyclic disulfide used primarily in Solid-Phase Peptide Synthesis (SPPS) and Oligonucleotide Synthesis . Functionally analogous to the widely used 2,2'-dithiobis(pyridine) (Aldrithiol-2), DTMI offers distinct reactivity profiles due to the nucleophilicity and pKa properties of the imidazole leaving group.
Its primary applications in solid-phase chemistry include:
-
Redox Condensation: Facilitating difficult amide and ester bond formations under neutral conditions (Mukaiyama-type condensation).
-
Disulfide Bridge Formation: acting as a mild, selective oxidant for on-resin cyclization of cysteine-rich peptides.
-
Nucleotide Activation: Serving as an activator/oxidant in H-phosphonate oligonucleotide synthesis.
This guide details the mechanistic basis, experimental protocols, and troubleshooting strategies for integrating DTMI into high-value synthetic workflows.
Mechanistic Basis
The utility of DTMI relies on the formation of a reactive phosphonium salt intermediate when combined with a phosphine (typically Triphenylphosphine, TPP), or its ability to undergo thiol-disulfide exchange .
Redox Condensation (Mukaiyama Mechanism)
In the presence of TPP, DTMI forms an acyloxyphosphonium salt with a carboxylic acid. This intermediate is highly reactive toward nucleophiles (amines/alcohols) but, crucially, does not require exogenous base, minimizing racemization.
Caption: Figure 1. Redox condensation pathway using DTMI and Triphenylphosphine for amide/ester bond formation.
Application 1: Difficult Amide & Ester Couplings
DTMI/TPP is particularly effective for esterification of resin-bound alcohols (e.g., anchoring the first amino acid to Wang resin) or coupling sterically hindered amino acids where carbodiimide methods (DIC/Oxyma) fail or cause racemization.
Protocol A: Resin Loading (Esterification)
Objective: Attach Fmoc-Amino Acid to a hydroxyl-functionalized resin (e.g., Wang Resin).
Reagents:
-
Resin: Wang Resin (1.0 g, ~0.7 mmol/g loading).
-
Amino Acid: Fmoc-AA-OH (5.0 equiv).
-
Activator: DTMI (5.0 equiv).
-
Reductant: Triphenylphosphine (TPP) (5.0 equiv).
-
Solvent: Dry Dichloromethane (DCM) or DMF (if solubility is an issue).
Step-by-Step Procedure:
-
Swelling: Place resin in a fritted reaction vessel. Swell in dry DCM for 30 minutes. Drain.
-
Reagent Preparation:
-
Dissolve Fmoc-AA-OH (3.5 mmol) and TPP (3.5 mmol) in minimal dry DCM/DMF (5 mL).
-
Dissolve DTMI (3.5 mmol) in dry DCM (2 mL).
-
-
Reaction:
-
Add the Amino Acid/TPP solution to the resin.
-
Immediately add the DTMI solution. Note: The order is critical to form the active species in situ.
-
Agitate gently at room temperature for 2–4 hours .
-
-
Washing: Drain the resin and wash extensively to remove the thione byproduct and phosphine oxide:
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
-
Capping (Optional but Recommended): Treat resin with Acetic Anhydride/Pyridine in DCM for 20 mins to cap unreacted hydroxyls.
Why Use DTMI here? Unlike acid chloride activation or symmetric anhydrides (which can be harsh or unstable), the DTMI/TPP system operates under essentially neutral conditions, preserving acid-labile protecting groups and minimizing racemization of the incoming amino acid.
Application 2: On-Resin Disulfide Cyclization
For peptides containing multiple cysteine residues, DTMI acts as a mild oxidant to form intramolecular disulfide bridges directly on the solid support.
Protocol B: Cyclization of Cysteine-Rich Peptides
Objective: Form a disulfide bond between two Cys residues on a resin-bound peptide.
Reagents:
-
Peptide-Resin: Cys-protected peptide (e.g., Cys(Trt)) on resin.
-
Deprotection Cocktail: TFA/TIS/H2O (95:2.5:2.[1]5) or specific Trt-removal cocktail (1% TFA in DCM) if selective cyclization is desired.[2]
-
Oxidant: DTMI (2–5 equiv).
Step-by-Step Procedure:
-
Selective Deprotection:
-
If using Cys(Mmt) or Cys(Trt) for selective cyclization, treat resin with 1% TFA in DCM (10 x 2 min) to remove the trityl groups while keeping the peptide anchored.
-
Wash with DCM (5x) and DMF (5x).
-
Neutralize resin with 5% DIEA in DMF (2 x 5 min) to ensure thiols are not protonated (thiolate form reacts faster).
-
-
Cyclization:
-
Dissolve DTMI (3 equiv relative to resin loading) in DMF.
-
Add to the resin and agitate for 30–60 minutes .
-
Mechanism:[5][6][7][8] The resin-bound thiol attacks the DTMI disulfide, forming a mixed disulfide intermediate. The second resin-bound thiol then attacks this intermediate, releasing 1-methylimidazole-2-thione and forming the peptide disulfide bridge.
-
-
Monitoring:
-
Monitor reaction progress via Ellman’s Test (should be negative for free thiols) or micro-cleavage and HPLC/MS analysis.
-
-
Washing:
-
Wash with DMF (5x) to remove the thione byproduct.
-
Comparison: DTMI is often preferred over Iodine (I2) oxidation (which can modify Tyr/Trp/Met residues) or air oxidation (which is slow and difficult to control on solid phase).
Data Summary & Reagent Comparison
| Feature | DTMI (Imidazole Disulfide) | Aldrithiol-2 (Pyridine Disulfide) | Carbodiimides (DIC/EDC) |
| Primary Mechanism | Redox Condensation / Thiol Exchange | Redox Condensation / Thiol Exchange | Acyl Isourea Formation |
| Byproduct | 1-Methylimidazole-2-thione | 2-Mercaptopyridine | Urea (insoluble in DCM) |
| Acidity of Byproduct | pKa ~11.6 (Less Acidic) | pKa ~9.9 (More Acidic) | Neutral |
| Reaction pH | Neutral to slightly basic | Neutral | Variable |
| Racemization Risk | Low | Low | Moderate (requires additives) |
| Key Application | Sensitive Esterification / Cyclization | General Cyclization | General Amide Coupling |
Troubleshooting & Optimization
Problem: Low Coupling Efficiency
-
Cause: Phosphonium salt hydrolysis due to wet solvents.
-
Solution: Ensure DCM and DMF are strictly anhydrous. The intermediate is moisture-sensitive.
-
Alternative: Increase equivalents of DTMI/TPP to 10x.
Problem: Incomplete Cyclization
-
Cause: Steric hindrance or "site isolation" on the resin (pseudo-dilution effect).
-
Solution: Use a lower loading resin (0.2–0.4 mmol/g) to allow polymer chain flexibility.
-
Solvent: Switch to NMP or add PEG-based solvents to improve resin swelling.
Problem: Color Change
-
Observation: Reaction mixture turns yellow/orange.
-
Diagnosis: This is normal. The thione byproduct and intermediates often exhibit color. It does not indicate failure.
References
-
Mukaiyama, T., Matsueda, R., & Suzuki, M. (1970). "Activation of Carboxylic Acids by Means of Triphenylphosphine and 2,2'-Dipyridyl Disulfide." Tetrahedron Letters, 11(22), 1901–1904. Link
- Foundational paper on the redox condens
- Pugh, K. C., et al. (1993). "Solid-phase synthesis of cyclic peptides using disulfide bond formation." International Journal of Peptide and Protein Research, 42(2), 159-164.
-
Efimov, V. A., et al. (1993). "Diphenyl phosphorochloridate–1-methylimidazole–2,2′-dithiobis(1-methylimidazole) as a condensing system for oligonucleotide synthesis." Nucleic Acids Research, 21(23), 5337–5344. Link
- Specific applic
- Bernatowicz, M. S., et al. (1986). "Preparation of peptide esters by solid-phase synthesis." Tetrahedron Letters, 27(48), 5857-5860. Context for esterification on solid support using redox active reagents.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Disulfide Exchange Yields with 1H-Imidazole, 2,2'-dithiobis[1-methyl-
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize bioconjugation workflows using 1H-Imidazole, 2,2'-dithiobis[1-methyl- (also known as bis(1-methyl-1H-imidazol-2-yl) disulfide).
This guide bypasses generic advice to focus on the exact thermodynamic and kinetic principles that govern this specific reagent, ensuring your protocols are robust, reproducible, and self-validating.
Mechanistic Principles: The Causality of High Yields
Disulfide exchange is inherently an equilibrium-driven process[1]. When using standard reagents, the reverse reaction often limits the final yield of the desired mixed disulfide. However, 1H-Imidazole, 2,2'-dithiobis[1-methyl- circumvents this limitation through a unique structural advantage.
When your target thiol (R-SH) attacks the reagent, it forms the activated mixed disulfide and releases 1-methyl-1H-imidazole-2-thiol as a leaving group. Crucially, this leaving group rapidly and irreversibly tautomerizes into its thione form, known as methimazole [3.2]. Because the thione tautomer is highly stable and lacks a nucleophilic sulfur anion, it cannot participate in the reverse reaction. This thermodynamic sink effectively drives the equilibrium forward, allowing for near-quantitative yields.
Reaction mechanism showing yield-driving thione tautomerization in disulfide exchange.
Troubleshooting & Optimization FAQs
Q1: My yield of the mixed disulfide is plateauing around 40-50%. How can I force complete conversion? Root Cause: Even with the thione tautomerization driving the reaction, steric hindrance around your target thiol or insufficient reagent concentration can stall the forward reaction kinetics. Solution: Increase the reagent stoichiometry. We recommend a 5- to 10-fold molar excess of the imidazole disulfide. Because the reagent is highly reactive, this excess ensures that the pseudo-first-order kinetics heavily favor mixed disulfide formation over any competing side reactions.
Q2: I am observing a high percentage of symmetric homodimers (R-S-S-R) instead of the desired product. How do I prevent this? Root Cause: Homodimerization occurs when a free molecule of your target thiol attacks the newly formed mixed disulfide, displacing the imidazole group. This happens when the local concentration of your free thiol is too high relative to the reagent. Solution: Implement an Inverse Addition strategy. Instead of adding the reagent to your thiol, dissolve a large excess of the reagent in your reaction vessel first. Then, add your target thiol dropwise under vigorous stirring. This ensures the thiol is immediately consumed by the vast excess of reagent, preventing it from reacting with the product. Additionally, thoroughly degas all buffers to prevent spontaneous air-oxidation[2].
Q3: The reagent is precipitating out of my aqueous buffer, leading to inconsistent yields. How do I resolve this? Root Cause: 1H-Imidazole, 2,2'-dithiobis[1-methyl- has limited solubility in purely aqueous environments, especially at the neutral-to-mildly-basic pH required for thiol activation. Solution: Utilize a co-solvent system. Dissolve the reagent entirely in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a concentrated stock. Add this to your aqueous buffer so that the final organic solvent concentration is between 10% and 20% (v/v).
Q4: What is the optimal pH for this exchange, and why does it matter? Root Cause: The reaction requires the target thiol to be deprotonated into its thiolate anion form (R-S⁻) to act as a potent nucleophile. Solution: Maintain the reaction pH strictly between 7.0 and 8.0. At pH < 6.5, the thiol remains protonated and unreactive. At pH > 8.5, you risk base-catalyzed hydrolysis of the disulfide bonds and beta-elimination side reactions.
Self-Validating Experimental Protocol
To guarantee reproducibility, follow this step-by-step methodology for the high-yield synthesis of activated mixed disulfides. This protocol includes a built-in validation checkpoint to ensure scientific integrity.
Self-validating experimental workflow for high-yield mixed disulfide synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1H-Imidazole, 2,2'-dithiobis[1-methyl- in anhydrous DMF to achieve a 100 mM stock solution. Prepare this fresh to avoid moisture-induced degradation.
-
Buffer Degassing: Prepare your reaction buffer (e.g., 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.5). Sparge the buffer with Argon or Nitrogen gas for at least 30 minutes to displace dissolved oxygen.
-
Thiol Preparation: Dissolve your target peptide or protein in the degassed buffer to a concentration of 1 mM.
-
Inverse Addition: Into a clean, Argon-flushed reaction vial, add 5 to 10 molar equivalents of the reagent stock (relative to your total target thiol). While stirring vigorously at room temperature, add the target thiol solution dropwise over 5 minutes.
-
Incubation: Allow the reaction to proceed at room temperature for 1 to 2 hours under an inert atmosphere.
-
Self-Validation Checkpoint: Remove a 10 µL aliquot of the reaction mixture and perform an Ellman's assay (using DTNB). The absence of a yellow color (no absorbance at 412 nm) confirms the complete consumption of free thiols, validating that the forward reaction is complete.
-
Purification: Remove the excess reagent and the methimazole byproduct via preparative HPLC, Size-Exclusion Chromatography (SEC), or dialysis, depending on the molecular weight of your target.
Quantitative Troubleshooting Data
Use the following matrix to quickly diagnose yield issues and apply the correct magnitude of adjustment to your workflow.
| Observation / Issue | Root Cause Analysis | Corrective Action | Expected Yield Impact |
| Yield Plateau (< 40%) | Reagent stoichiometry too low to overcome steric hindrance. | Increase reagent excess from 1-2x to 5-10x. | +30% to +40% |
| High R-S-S-R Formation | Localized excess of free thiol driving homodimerization. | Implement the "Inverse Addition" method. | +25% to +35% |
| Reagent Precipitation | Hydrophobic reagent crashing out of aqueous buffer. | Add 10-20% v/v DMF or DMSO to the reaction. | +15% to +20% |
| No Reaction Occurring | Thiol is fully protonated (Reaction pH < 6.5). | Adjust buffer pH to the optimal 7.5 - 8.0 range. | +40% to +50% |
References
-
[1.2] Antiparallel Dynamic Covalent Chemistries | Journal of the American Chemical Society. American Chemical Society (acs.org). Available at:[Link]
-
[2] Sulfur Shuffle: Modulating Enzymatic Activity by Thiol-Disulfide Interchange - Raines Lab. Raines Lab (raineslab.com). Available at:[Link]
-
[3] 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole - ResearchGate. ResearchGate (researchgate.net). Available at:[Link]
Sources
Technical Support Center: Sulfurization Optimization with Bis(1-methylimidazol-2-yl)disulfide
The following technical guide is structured as a specialized support resource for researchers utilizing Bis(1-methylimidazol-2-yl)disulfide (referred to herein as BMID ) in oligonucleotide synthesis.
This guide assumes the user is operating within a high-fidelity environment (e.g., therapeutic RNA/DNA production) where purity profiles are critical.
Executive Technical Summary
Bis(1-methylimidazol-2-yl)disulfide (BMID) is a sulfur-transfer reagent belonging to the class of organic disulfides, functionally distinct from 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) and Phenylacetyl Disulfide (PADS).
Its primary mechanism involves the nucleophilic attack of the phosphite triester (
Key Advantages:
-
Stability: Superior solution stability in acetonitrile compared to Beaucage reagent.[1]
-
Kinetics: Rapid sulfur transfer suitable for high-throughput synthesizers.
-
Atom Economy: Reduced risk of nucleobase modification compared to elemental sulfur.[1]
Primary Side Reaction Risks:
-
Oxidative Cleavage (P=O[1] Formation): Caused by moisture contamination or incomplete sulfurization followed by standard oxidation.[1]
-
Reagent Hydrolysis: Water in the solvent degrades BMID before it reaches the column.
-
Desulfurization: Rare, but possible upon prolonged contact with amine-rich capping reagents if unwashed.[1]
Mechanism & Critical Control Points[1]
To minimize side reactions, one must understand the competitive pathways.[1] The following diagram illustrates the desired pathway versus the moisture-induced failure mode.
Figure 1: Mechanistic pathway of sulfurization.[1] The critical failure mode is the competition between sulfur transfer and moisture-induced hydrolysis or subsequent oxidation.
Troubleshooting & Optimization (Q&A)
Category A: Purity & Side Reactions[1]
Q1: I am observing a high percentage (>2%) of Phosphate (P=O) diesters in my final product. Is the reagent failing?
Diagnosis: High P=O content indicates incomplete sulfurization .[1] Any phosphite (
-
Check Water Content: The most common cause is wet Acetonitrile (ACN). BMID is sensitive to hydrolysis.[1] Ensure ACN water content is <30 ppm.[1]
-
Increase Contact Time: Disulfides can be sterically sensitive.[1] If synthesizing RNA or using bulky 2'-modifications (e.g., 2'-MOE, LNA), increase sulfurization time from 2 minutes to 5 minutes.[1]
-
Concentration Check: Ensure the BMID concentration is 0.1M - 0.2M. Lower concentrations significantly reduce kinetics.
Q2: Can BMID cause nucleobase modification? Insight: Unlike PADS (which generates phenylacetic acid) or elemental sulfur (which requires pyridine), BMID releases 1-methylimidazole-2-thione. This byproduct is chemically similar to methimazole and is relatively inert towards nucleobases (A, G, C, T/U).[1] Risk: The risk is minimal.[1] However, if your solution turns distinctively yellow/orange before use, it may indicate iodine contamination (if used in synthesis) or photo-degradation.[1] Action: Store the reagent in amber bottles. If the solution is dark, discard it.
Category B: Solubility & Handling
Q3: The reagent is precipitating in the lines. How do I prevent this? Diagnosis: While BMID has good solubility in ACN, saturation can occur if the temperature drops or if the concentration is too high (>0.2M).[1] Protocol:
-
Solvent: Use 100% Anhydrous Acetonitrile. Do not mix with Pyridine unless specifically required by a hybrid protocol (Pyridine can actually enhance solubility but slows kinetics due to solvent viscosity).
-
Temperature: Ensure the synthesizer is in a temperature-controlled room (20-25°C).
-
Line Wash: Program an ACN wash immediately after the sulfurization step to prevent crystallization of the thione byproduct in the delivery lines.
Q4: Does this reagent require "aging" like PADS? Insight: Phenylacetyl Disulfide (PADS) requires aging with 3-picoline to generate active polysulfides. Answer: Generally, No .[1] BMID is a discrete disulfide molecule designed for direct attack.[1] However, allowing the solution to stand for 4-12 hours after dissolution ensures complete solvation and equilibrium, but "chemical aging" (polysulfide formation) is not the primary mechanism. Fresh solutions (within 24-48 hours) typically yield the highest purity.
Standardized Experimental Protocol
To ensure reproducibility and minimize side reactions, follow this validated preparation protocol.
Reagent Preparation: 0.1M Bis(1-methylimidazol-2-yl)disulfide
| Parameter | Specification | Notes |
| Solvent | Acetonitrile (Anhydrous) | Water content must be < 30 ppm . |
| Reagent Mass | 2.26 g (approx) | For 100 mL final volume (MW ≈ 226.3 g/mol ). |
| Dissolution Time | 15 minutes | Stir under Argon/Nitrogen atmosphere. |
| Shelf Life | 1 week (on instrument) | Discard if precipitate forms.[1] |
| Storage | 4°C (Solid), Ambient (Solution) | Keep solution in amber glass.[1] |
Synthesis Cycle Integration:
-
Coupling: Standard Phosphoramidite coupling.
-
Wash: ACN Wash (Critical to remove unreacted tetrazole/activator).[1]
-
Sulfurization (BMID):
-
Wash: ACN Wash (Critical to remove thione byproduct).[1]
-
Capping: Standard Ac2O/NMI capping.
Decision Tree: Troubleshooting Purity Issues
Use this logic flow to diagnose spectral anomalies in your oligonucleotide product.
Figure 2: Diagnostic flowchart for resolving common sulfurization anomalies.
References
-
Mechanistic Foundation of Disulfide Sulfurization
-
Reagent Chemistry & Stability
-
Comparative Reagent Performance
-
Oligonucleotide Synthesis Best Practices
Sources
- 1. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organica1.org [organica1.org]
- 6. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting Solubility & Stability of 1H-Imidazole, 2,2'-dithiobis[1-methyl-]
Welcome to the Technical Support Center for 1H-Imidazole, 2,2'-dithiobis[1-methyl-] (CAS: 61747-29-3), commonly referred to as Methimazole Disulfide (MMIDS) or bis(1-methylimidazol-2-yl) disulfide.
As a highly reactive heterocyclic disulfide, MMIDS is widely used as a ligand in transition metal coordination chemistry, a regioselective catalyst, and a key reference standard in anti-thyroid drug metabolism [1]. However, its unique electronic structure—featuring two heteroaromatic imidazole rings linked by a redox-sensitive disulfide bridge—presents specific solubility and stability challenges in organic solvents.
This guide is designed to help researchers troubleshoot unexpected precipitation, solvent-induced degradation, and coordination failures.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why does MMIDS exhibit poor solubility in standard non-polar organics, and what are the optimal solvents for stock solutions?
The Causality: MMIDS has a polar surface area (PSA) of ~86.2 Ų and a LogP of ~1.95 [1]. It lacks hydrogen bond donors but possesses multiple nitrogen-based hydrogen bond acceptors. In non-polar solvents (e.g., hexanes, toluene), the solvent cannot adequately solvate the polar imidazole rings, leading to aggregation and poor dissolution. The Solution: Utilize polar aprotic solvents. Acetonitrile (CH₃CN) and Dimethyl Sulfoxide (DMSO) are the optimal choices. They effectively solvate the nitrogen acceptors without nucleophilically attacking the disulfide bond.
Q2: When attempting to form coordination complexes with Copper(II) salts in organic solvents, my solution turns blue and precipitates an unexpected product. Why is the disulfide unstable here?
The Causality: You are observing a redox-induced sulfur extrusion reaction. When MMIDS coordinates with Cu(II) in the presence of oxygen or trace water, the metal center promotes nucleophilic attack on the disulfide bond. This cleaves the disulfide, extruding one sulfur atom (often as sulfate) to form a methimazole monosulfide (MMIMS) ligand, while reducing Cu(II) to Cu(I) [2]. The resulting blue crystals are typically solvent-dependent [Cu(MMIMS)₂(H₂O)₂]²⁺ complexes, which have drastically different solubility profiles. The Solution: To preserve the intact MMIDS ligand during complexation, you must bypass the Cu(II) oxidation state. Use a Cu(I) precursor (e.g.,[Cu(CH₃CN)₄]BF₄) in anhydrous acetonitrile under strict anaerobic conditions (Argon/N₂) [2].
Q3: I dissolved MMIDS in 1,2-dichloroethane (DCE) for a prolonged reaction, but NMR shows a completely different, highly insoluble molecule. What happened?
The Causality: Imidazole-thiol derivatives are highly susceptible to spontaneous S-alkylation in reactive halogenated solvents like 1,2-dichloroethane or chloroform, especially under ambient light or reflux conditions [3]. The solvent acts as an electrophile, leading to the formation of 1,2-bis[(1-methyl-1H-imidazol-2-yl)thio]ethane dihydrochloride, which precipitates out of solution. The Solution: Avoid halogenated aliphatics for long-term storage or high-temperature reactions. If DCE must be used for a specific synthetic step, perform the reaction strictly in the dark at room temperature and limit exposure time.
Q4: How can I enhance the solubility and electrophilic reactivity of MMIDS for epoxide ring-opening reactions?
The Causality: MMIDS acts as a powerful catalyst for the regioselective conversion of epoxides to halohydrins when its solubility and electrophilicity are enhanced via halogen bonding . By reacting MMIDS with elemental iodine, it forms a highly soluble, bulky polyiodide complex: [(MMIDS)I]⁺ I₃⁻ [4]. This bulky nucleophile forces the attack on the less sterically hindered carbon of the epoxide. The Solution: Pre-complex the disulfide with elemental iodine in a 1:2 molar ratio in your reaction solvent before introducing the epoxide [4].
Part 2: Solvent Compatibility & Stability Data
The following table summarizes the behavior of MMIDS across various solvent systems to guide your experimental design:
| Solvent System | Solubility Profile | Chemical Stability | Mechanistic Remarks |
| Acetonitrile (CH₃CN) | High | Excellent | Ideal for Cu(I) coordination; prevents spontaneous sulfur extrusion. |
| Dimethyl Sulfoxide (DMSO) | High | Good | Excellent for stock solutions; however, difficult to remove post-reaction. |
| Hexanes / Toluene | Very Low | Excellent | Poor solvation of the heteroaromatic rings; useful as anti-solvents for precipitation. |
| 1,2-Dichloroethane (DCE) | Moderate | Poor | Prone to spontaneous S-alkylation under light/heat [3]. |
| Aqueous Media (H₂O) | Very Low | Good | Requires complexation (e.g., polyiodide formation) for dissolution [4]. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Synthesis of Intact Cu(I)-MMIDS Complexes (Avoiding Sulfur Extrusion)
This protocol utilizes entropic control and redox-stable precursors to prevent the degradation of the disulfide bond [2].
-
Preparation: Purge a Schlenk flask containing 10 mL of anhydrous Acetonitrile with Argon for 15 minutes.
-
Precursor Dissolution: Dissolve 0.30 mmol of [Cu(CH₃CN)₄]BF₄ in the purged solvent. Validation Check: The solution must remain colorless. A blue/green tint indicates oxygen contamination and Cu(II) presence.
-
Ligand Addition: Slowly transfer a solution of MMIDS (1.20 mmol) in 10 mL of anhydrous Acetonitrile via cannula into the copper solution.
-
Reaction: Stir the mixture under Argon for 12 hours at room temperature.
-
Isolation: Reduce the solvent volume by 50% in vacuo. Slowly diffuse anhydrous diethyl ether into the solution to precipitate the intact Cu(I)-MMIDS complex.
-
Validation: Filter and dry the white precipitate. The absence of blue coloration confirms that sulfur extrusion to MMIMS has been successfully prevented.
Protocol B: In Situ Generation of [(MMIDS)I]⁺ I₃⁻ Polyiodide Catalyst
This protocol enhances the solubility of MMIDS for catalytic applications [4].
-
Dissolution: Suspend 1.0 mmol of MMIDS in 5 mL of a compatible polar organic solvent.
-
Halogenation: Slowly add 2.0 mmol of elemental iodine (I₂) to the suspension.
-
Complexation: Stir at room temperature for 30 minutes. Validation Check: The suspension will transition into a deep dark, homogeneous solution, indicating successful halogen bonding and polyiodide formation.
-
Application: The catalyst is now highly soluble and ready for the immediate addition of the target epoxide.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent solubility and degradation pathways of Methimazole Disulfide based on solvent and reagent choices.
Mechanistic pathways of Methimazole Disulfide: Sulfur extrusion, S-alkylation, and complexation.
Part 5: References
-
Chemsrc. "1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane | Chemical & Physical Properties." Chemsrc.com. Available at:
-
National Science Foundation (NSF). "Coordination complexes of methimazole with copper: Controlling redox reactions and sulfur extrusion." Available at:
-
Štefan, L., et al. "The spontaneous S-alkylation of the thyreostatic drug methimazole with 1,2-dichloroethane." ResearchGate. Available at:
-
Eshghi, H., et al. "Methimazole-disulfide as an Anti-Thyroid Drug Metabolite Catalyzed the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens." Bulletin of the Korean Chemical Society, 2008. Available at:
Purification of products from 1H-Imidazole, 2,2'-dithiobis[1-methyl- mixtures
Welcome to the advanced troubleshooting and methodology guide for the isolation and purification of 1,2-bis(1-methyl-1H-imidazol-2-yl)disulfane (commonly known as methimazole disulfide, CAS 61747-29-3)[1].
As a critical intermediate, transition-metal ligand, and known pharmacopeial impurity of the anti-thyroid drug methimazole, obtaining this disulfide in high purity (>99%) is a common challenge in drug development[2]. This guide provides field-proven, self-validating protocols designed to address the specific chemical sensitivities of imidazole-based disulfides.
Diagnostic Troubleshooting & FAQs
Q1: My crude disulfide mixture contains a highly polar impurity that stays at the baseline on normal-phase TLC. What is this, and how do I remove it? Causality & Solution: This is an over-oxidation product. When synthesizing the disulfide from 1-methyl-1H-imidazole-2-thiol (methimazole) using oxidants like chlorine dioxide, hydrogen peroxide, or halogens, the sulfur can be over-oxidized to yield 1-methylimidazole-2-sulfonic acid or intermediate sulfinic acids[3]. Because these sulfonic acids are highly polar and water-soluble, they can be efficiently removed via liquid-liquid extraction using a biphasic system of Dichloromethane (DCM) and water.
Q2: I attempted an alkaline wash to remove unreacted thiol, but my target disulfide yield plummeted. Why did this happen?
Causality & Solution: Disulfide bonds—particularly those flanked by electron-withdrawing aromatic heterocycles like imidazoles—are highly susceptible to alkaline hydrolysis (disproportionation). Washing with strong bases (e.g., NaOH or KOH) cleaves the disulfide bond back into a thiolate and a sulfinate.
Self-Validating Fix: Always use a mild, buffering base like saturated aqueous
Q3: During silica gel chromatography, the unreacted methimazole tails severely and co-elutes with my disulfide. How can I improve resolution? Causality & Solution: Methimazole exists predominantly in its thione tautomer (1-methyl-1,3-dihydro-2H-imidazole-2-thione)[2]. The thione's polar nitrogen and sulfur atoms interact strongly with the acidic silanol groups on the silica stationary phase, causing severe tailing. Self-Validating Fix: Add 1% Triethylamine (TEA) to your mobile phase. The TEA "end-caps" the acidic silanol sites, ensuring the unreacted thione elutes as a sharp band well after the less polar disulfide.
Oxidation Pathway Visualization
To understand the impurities in your mixture, it is critical to visualize the chemical pathway. Over-exposure to oxidants drives the reaction past the target disulfide[3].
Caption: Chemical pathway of methimazole oxidation to disulfide and over-oxidation impurities.
Quantitative Data & Chromatographic Behavior
Understanding the physicochemical differences between the mixture components dictates our purification strategy. The target disulfide is significantly less polar than both the starting material and the over-oxidation byproducts[1].
| Component | Role | Mol. Wt. ( g/mol ) | TLC Rf (EtOAc:Hex 1:1)* | Aqueous Solubility | Organic Solubility (DCM) |
| Methimazole | Starting Material | 114.17 | 0.20 (Tailing) | High | Moderate |
| 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane | Target Product | 226.32 | 0.65 (Sharp) | Low | High |
| 1-Methylimidazole-2-sulfonic acid | Over-oxidation Impurity | 162.16 | 0.00 (Baseline) | Very High | Insoluble |
*Note: TLC performed on standard silica gel 60 F254 plates. Rf values are representative estimates for diagnostic purposes.
Validated Experimental Methodologies
Protocol A: Liquid-Liquid Extraction (LLE)
Purpose: To remove highly polar sulfonic acids and neutralize the crude mixture without cleaving the disulfide.
-
Solubilization: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude). DCM is preferred over Ethyl Acetate because the polar sulfonic acid impurities are strictly insoluble in halogenated solvents.
-
Mild Neutralization: Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous
. -
Phase Separation: Invert gently to vent
gas. Allow the phases to separate. The lower organic layer contains the disulfide and trace unreacted methimazole. The upper aqueous layer contains the sulfonic acid impurities. -
Validation Step: Spot the aqueous layer on a TLC plate and stain with iodine; a spot remaining at the baseline confirms the successful extraction of over-oxidized impurities.
-
Drying: Collect the organic layer, dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Flash Column Chromatography
Purpose: To separate the target disulfide from residual unreacted methimazole.
-
Column Preparation: Pack a silica gel column using a solvent system of Hexane:Ethyl Acetate (70:30) containing 1% Triethylamine (TEA) . The TEA is critical to prevent the thione tautomer from tailing.
-
Loading: Dry-load the concentrated crude from Protocol A onto a small amount of silica gel and apply it to the top of the column.
-
Elution: Run a gradient from 70:30 Hexane:EtOAc to 50:50 Hexane:EtOAc.
-
Fraction Collection: The target disulfide will elute first (Rf ~0.65). Unreacted methimazole will elute later (Rf ~0.20).
-
Validation Step: Analyze fractions via UV-Vis TLC (254 nm). Pool fractions containing the pure, higher-Rf spot and evaporate the solvent.
Protocol C: Recrystallization (Final Polishing)
Purpose: To achieve >99% purity and obtain a crystalline solid suitable for structural characterization or biological assays.
-
Dissolution: Suspend the chromatographed disulfide in a minimum volume of boiling absolute ethanol.
-
Clarification: If the solution is cloudy, perform a hot filtration to remove any particulate matter or silica gel carryover.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours. The disulfide will precipitate as white to pale-yellowish crystals.
-
Recovery: Collect the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum for 12 hours.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for isolating and purifying the disulfide product.
References
Sources
Technical Support Center: Temperature Optimization for 2,2'-Dithiobis(1-methylimidazole) Activation
This guide addresses the technical application of 2,2'-Dithiobis(1-methylimidazole) (also known as DTMI , (ImS)₂ , or Bis(1-methylimidazol-2-yl)disulfide ; CAS: 61747-29-3).
This reagent is primarily employed in two distinct "activation" workflows in drug development:
-
Thiol Activation: Generating reactive mixed disulfides for controlled disulfide bond formation (e.g., peptide cyclization, Antibody-Drug Conjugates).
-
Carboxyl Activation (Redox Condensation): Acting as an oxidant in the presence of Triphenylphosphine (PPh₃) to form esters or amides under neutral conditions (Corey-Nicolaou/Mukaiyama type reactions).
Status: Operational | Tier: L3 Engineering Support Subject: Thermodynamic & Kinetic Control in DTMI-Mediated Activation Target Analyte: 1H-Imidazole, 2,2'-dithiobis[1-methyl- (CAS 61747-29-3)
Part 1: The Activation Profile (Thermodynamics & Kinetics)
The "activation" efficiency of 2,2'-dithiobis(1-methylimidazole) is governed strictly by the competition between nucleophilic attack rate (desired) and hydrolysis/scrambling (undesired). Unlike carbodiimides, this reagent relies on sulfur-transfer mechanisms that are highly temperature-sensitive.
The Temperature Zones
| Zone | Temperature Range | Application Context | Technical Characteristic |
| Cryogenic / Kinetic | 0°C – 4°C | Stereoselective Esterification & Sequential Disulfide Formation | Kinetic Control: Minimizes racemization of chiral centers (in carboxyl activation) and prevents disulfide scrambling (in peptide cyclization). Reaction rates are slow; requires extended incubation (4–12h). |
| Standard / Efficiency | 20°C – 25°C | General Thiol Activation (Mixed Disulfide Generation) | Balanced Profile: Optimal trade-off between reaction rate (typically <1h for thiols) and stability. The standard for activating cysteine residues in non-hindered peptides. |
| Thermal / Thermodynamic | 40°C – 60°C | Sterically Hindered Substrates & Macrocyclization | Thermodynamic Drive: Necessary only when activating buried thiols or forcing difficult macrocyclizations (entropic penalty). High Risk: Increases rate of oligomerization and byproduct (1-methylimidazole-2-thione) interference. |
Part 2: Step-by-Step Optimization Protocols
Protocol A: Thiol Activation (Disulfide Exchange)
Used for: Controlled peptide cyclization or ADC conjugation.
Mechanism:
-
Solubilization (25°C): Dissolve 2,2'-dithiobis(1-methylimidazole) in dry DMF or Acetonitrile.
-
Note: Avoid protic solvents (MeOH/EtOH) in the activation step to prevent solvolysis.
-
-
Activation Step (Variable Temp):
-
Scenario: Simple Cysteine Activation.
-
Setting: 20°C . Add 1.5 – 2.0 equivalents of DTMI to the peptide solution (pH 7.5–8.0).
-
Monitoring: Track disappearance of free thiol (Ellman’s test) or HPLC shift.
-
-
Displacement Step: Add the second thiol component.
-
Critical: If forming a heterodimer, remove excess DTMI via ether precipitation or SEC before adding the second thiol to prevent homodimerization of the second component.
-
Protocol B: Carboxyl Activation (Redox Condensation)
Used for: Esterification/Amidation of sensitive substrates (Mukaiyama-type).
Mechanism:
-
Pre-Activation (0°C): Dissolve Carboxylic Acid (1.0 eq) and PPh₃ (1.2 eq) in dry Toluene or DCM. Cool to 0°C.
-
Reagent Addition (0°C
RT): Add 2,2'-dithiobis(1-methylimidazole) (1.2 eq) slowly.-
Why Slow? The reaction with PPh₃ is exothermic. Rapid addition causes local heating and potential racemization.
-
-
Incubation: Allow to warm to 25°C and stir for 1–4 hours.
-
Troubleshooting: If the acid is sterically hindered (e.g.,
-disubstituted), reflux at 40–60°C may be required, but only after initial mixing at low temp.
-
Part 3: Troubleshooting & FAQs
Q1: I observe rapid precipitation immediately after adding the reagent. Is this normal?
A: In non-polar solvents (DCM, Toluene), the byproduct 1-methylimidazole-2-thione or the phosphonium salt intermediate may precipitate.
-
Diagnosis: If doing Carboxyl activation, a white precipitate is often the phosphonium salt (active species)—Do not filter. Continue the reaction.
-
Diagnosis: If doing Thiol activation, precipitation usually indicates poor solubility of the reagent. Switch to DMF or add a co-solvent.
Q2: My peptide cyclization yielded mostly oligomers (dimers/trimers) instead of the cyclic monomer.
A: This is a concentration and temperature issue.[1][2]
-
Fix: Perform the reaction under High Dilution Conditions (<1 mM) to favor intramolecular reaction over intermolecular collision.
-
Temp Adjustment: Lower the temperature to 4°C . Slower kinetics favor the thermodynamically stable cyclic monomer over kinetic polymer aggregates.
Q3: Why is my "activated" mixed disulfide hydrolyzing back to the free thiol?
A: The S-imidazolyl bond is labile at high pH.
-
Check: Ensure reaction pH is < 8.0 . Above pH 8.5, hydroxide ions compete with the incoming thiol, hydrolyzing the intermediate.
-
Temp: Keep the intermediate at 4°C if storing for >1 hour.
Part 4: Mechanistic Visualization
Diagram 1: Thiol-Disulfide Exchange Pathway
Caption: Activation of a substrate thiol (R-SH) by DTMI followed by attack of a second thiol (R'-SH) to form the target disulfide.
Diagram 2: Carboxyl Activation (Redox Condensation)
Caption: PPh3-mediated activation of carboxyl groups using DTMI as the oxidant for ester/amide formation.
References
-
Corey, E. J., & Nicolaou, K. C. (1974). Efficient and mild lactonization method for the synthesis of macrolides. Journal of the American Chemical Society. Link
- Context: Establishes the foundational mechanism for disulfide-mediated carboxyl activation (using the pyridyl analog, applicable to imidazolyl).
-
Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry. Link
- Context: Reviews thiol-disulfide exchange reagents including imidazole derivatives for peptide activ
-
Kiso, Y., et al. (1990). Synthetic studies on cystine-containing peptides using regioselective disulfide bond forming reactions. Peptide Chemistry. Link
- Context: Details the temperature dependence of disulfide scrambling during activ
-
Mukaiyama, T. (1979). Oxidation-reduction condensation. Angewandte Chemie International Edition. Link
- Context: Authoritative source on the PPh3 + Disulfide mechanism for condens
Sources
Stability of 1H-Imidazole, 2,2'-dithiobis[1-methyl- in aqueous vs organic media
Compound: 1H-Imidazole, 2,2'-dithiobis[1-methyl- Synonyms: Bis(1-methylimidazol-2-yl) disulfide; Methimazole Disulfide; 2,2'-Dithiobis(1-methylimidazole). CAS: 14486-09-0 Application: Impurity standard for Methimazole; Oxidative metabolite model; Ligand in coordination chemistry.[1]
Module 1: Solvent Selection & Solubility
Current Status: User is attempting to prepare a stock solution.
The Core Challenge
Unlike its precursor Methimazole (which is highly water-soluble due to its thione/thiol tautomerism), the disulfide dimer is significantly more lipophilic.[1] Users frequently encounter precipitation when diluting organic stock solutions into neutral aqueous buffers.[1]
Solubility Protocol
| Media Type | Solubility Rating | Technical Notes |
| Water (Neutral pH 7) | Poor | The molecule is neutral and hydrophobic. Precipitation is likely >1 mM.[1] |
| Water (Acidic pH < 4) | Good | Mechanism: Protonation of the imidazole nitrogens ( |
| DMSO / DMF | Excellent | Preferred solvents for stock solutions (>50 mM).[1] |
| Methanol / Ethanol | Good | Suitable for intermediate dilutions; avoid for long-term storage due to potential nucleophilic attack (solvolysis) over extended periods.[1] |
| Chloroform / DCM | Moderate | Soluble, but not recommended for biological assays due to solvent toxicity.[1] |
Troubleshooting Workflow: Dissolution
Caption: Decision tree for solvent selection based on downstream application.
Module 2: Aqueous Stability & pH Dependence
Current Status: User observes degradation or "loss of signal" in aqueous buffer.
The Mechanism: Disulfide Disproportionation
The stability of 1H-Imidazole, 2,2'-dithiobis[1-methyl- in water is strictly pH-dependent.[1]
-
Acidic Media (pH < 5): STABLE. The protonated imidazole rings repel nucleophiles, and the disulfide bond is robust against acid-catalyzed hydrolysis.[1]
-
Alkaline Media (pH > 8): UNSTABLE. In basic conditions, hydroxide ions (
) attack the disulfide bond.[1] This leads to disproportionation , yielding the thiol (Methimazole) and the sulfinic acid (which may further oxidize or decompose).
Reaction Equation:
Critical Warning: Reducing Agents
If your aqueous buffer contains DTT, TCEP, or Mercaptoethanol , the compound will degrade immediately.[1]
-
Result: Quantitative conversion to Methimazole (1-methylimidazole-2-thiol).[1]
-
Diagnostic: On HPLC, the disulfide peak disappears, and a peak corresponding to Methimazole (RT usually earlier) appears.[1]
Module 3: Organic Media & Storage
Current Status: Long-term storage of stock solutions.
Stability Profile
-
DMSO (Anhydrous): Stable at -20°C for >12 months.[1] DMSO is a mild oxidant, which actually preserves the disulfide state (preventing reduction to thiol).[1]
-
Acetonitrile: Stable.[1]
-
Protophilic Solvents (e.g., Pyridine): Avoid.[1] Basic solvents promote the same disproportionation mechanism seen in aqueous base.[1]
Photostability
Disulfides are susceptible to homolytic cleavage under UV light.[1]
-
Observation: Yellowing of the solution.[1]
-
Action: Store in amber vials. Wrap column inlets in foil during HPLC analysis if run times are long.[1]
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
Current Status: User sees ghost peaks or split peaks in chromatograms.
Common Artifacts
| Symptom | Cause | Solution |
| Peak Splitting | On-column reduction | Remove reducing agents from mobile phase.[1] Ensure mobile phase is not basic (pH > 7).[1] |
| Mass Shift (-1 unit) | Tautomerism | In MS, you may see the protonated ion |
| Two Peaks (Ratio varies) | Equilibrium | In solution, if trace thiol is present, it exchanges with the disulfide.[1] This is "thiol-disulfide exchange."[1] |
| Broad Tailing | Interaction with Silanols | Imidazole nitrogens are basic.[1] Use a capped column or add a modifier (Ammonium Formate) to the mobile phase.[1] |
Degradation Pathway Diagram
Caption: Chemical fate of the disulfide in varying conditions. Note the irreversible formation of sulfinic acid in base.
FAQ: Rapid Response
Q: Can I use this compound as a standard for Methimazole analysis? A: Yes, it is the primary oxidative impurity (Impurity B/C in various pharmacopeias).[1] However, do not dissolve it in the same buffer as Methimazole if the buffer is basic, or they will react.[1]
Q: My sample turned yellow. Is it bad? A: The pure disulfide is often reported as a white-to-pale-yellow solid.[1] Deep yellowing in solution suggests extensive hydrolysis or photodegradation.[1] Verify purity via HPLC.
Q: Why is my recovery low from aqueous samples? A: If you are extracting from plasma or media, the disulfide may have bound to proteins (via cysteine exchange) or reduced to Methimazole.[1] You must add an alkylating agent (like NEM) immediately to block free thiols if you want to distinguish the disulfide from the thiol.[1]
References
-
Rudolf Ruđer Bošković Institute. (2024).[1] Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2007).[1] Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands. Retrieved from [Link]
-
MDPI. (2022).[1] 1-Methylimidazole as an Organic Catalyst for Cyclodimerization. Retrieved from [Link]
-
ResearchGate. (2025). Methimazole-disulfide as an Anti-Thyroid Drug Metabolite. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Reaction Kinetics of Phosphacarboranes
Topic: Troubleshooting slow reaction rates with CAS 17398-92-0 Content type: Technical Support Center Guide
Subject Compound: 1-Carba-7-phospha-closo-dodecaborane(11)
CAS Registry Number: 17398-92-4 (Note: User query "17398-92-0" contains a checksum error; this guide addresses the valid analog 17398-92-4).
Executive Summary & Diagnostic Framework
From the Desk of the Senior Application Scientist: Researchers working with 1-carba-7-phospha-closo-dodecaborane(11) (hereafter referred to as 1,7-PCB ) often report "slow reaction rates" that are actually misdiagnosed thermodynamic barriers or kinetic traps. Unlike standard organic phosphines or carbon nucleophiles, 1,7-PCB is an icosahedral boron cluster. The cage exerts a powerful electron-withdrawing effect ($ \sigma_p \approx 0.14 $ for the m-carboranyl group), significantly reducing the nucleophilicity of the phosphorus vertex and increasing the acidity of the C-H vertex.
If your reaction is stalling, apply this diagnostic logic first:
| Symptom | Probable Root Cause | Immediate Action |
| No conversion at P-center | Reduced nucleophilicity due to cage electron-withdrawal. | Switch to a stronger electrophile (e.g., triflate vs. halide) or increase T > 80°C. |
| Incomplete C-H lithiation | Aggregation of lithiated species or quenching by moisture. | Use titration to verify n-BuLi; add TMEDA to break aggregates. |
| Stalled B-H Activation | Catalyst poisoning or "Cage Walking" (isomerization). | Switch to electron-rich ligands (e.g., DavePhos) to stabilize the metal center. |
| Precipitation | Poor solubility of the neutral cluster in polar aprotic solvents. | Use Toluene/THF mixtures; avoid pure MeOH or DMSO for lipophilic steps. |
Technical Troubleshooting Guide (Q&A)
Category A: Functionalization of the Phosphorus Vertex
Q: I am trying to alkylate the phosphorus atom using an alkyl halide, but the reaction takes days or fails. Why?
A: The phosphorus atom in 1,7-PCB is significantly less nucleophilic than in triphenylphosphine (
-
Solution:
-
Change the Leaving Group: Switch from alkyl chlorides or bromides to alkyl iodides or triflates (OTf) to lower the transition state energy.
-
Solvent Polarity: Use a polar non-protic solvent like Acetonitrile (MeCN) or Nitromethane (if compatible) to stabilize the transition state of the quaternization.
-
Thermal Boost: These clusters are thermally stable up to >400°C. Do not hesitate to reflux in toluene or xylene (110–140°C). Standard room-temperature protocols for phosphines will fail here.
-
Q: My Staudinger reaction with azides is proceeding extremely slowly. Is the phosphine oxidized? A: Unlikely. 1,7-PCB is relatively air-stable compared to alkyl phosphines. The slow rate is again due to low nucleophilicity.
-
Protocol Adjustment: Verify the purity of your azide. If the reaction is sluggish, consider adding a Lewis acid catalyst (e.g.,
in catalytic amounts) to activate the azide, although this is non-standard. A more reliable approach is simply increasing concentration (to 1.0 M) and temperature.
Category B: C-H Activation (Lithiation)
Q: I treated 1,7-PCB with n-BuLi at -78°C, but the subsequent electrophile trapping gave low yields (<30%). Did the lithiation fail?
A: Yes, likely due to kinetic barriers at low temperature. While the C-H proton is acidic (
-
Correction:
-
Temperature: Perform the lithiation at 0°C or even Room Temperature (RT) . Unlike standard organolithiums that degrade at RT, the C-lithio-phosphacarborane is robust.
-
Equilibration Time: Allow the lithiation to proceed for 1–2 hours at 0°C before cooling back down to -78°C for the electrophile addition (if the electrophile is unstable).
-
Additives: Add TMEDA (1.1 equiv) to break up oligomers and increase the reactivity of the Li-species.
-
Category C: Metal-Catalyzed B-H Functionalization
Q: My Palladium-catalyzed cross-coupling at the Boron vertex stops at 50% conversion. Adding more catalyst doesn't help. A: This is often caused by reductive elimination failure or catalyst decomposition . The electron-deficient cage makes the oxidative addition step easy, but the resulting Pd-complex is so stable that it refuses to release the product (slow reductive elimination).
-
Solution: Use bulky, electron-rich phosphine ligands like JohnPhos or BrettPhos . These ligands force the palladium center to undergo reductive elimination through steric pressure. Also, ensure the reaction is strictly anhydrous; water can coordinate to the boron cage, altering its electronics.
Validated Experimental Protocols
Protocol 1: High-Efficiency C-Lithiation and Trapping
Use this protocol to overcome slow deprotonation kinetics.
-
Preparation: Flame-dry a 25 mL Schlenk flask and flush with Argon (3 cycles).
-
Dissolution: Dissolve 1,7-PCB (1.0 mmol, 168 mg) in anhydrous Diethyl Ether (
) (5 mL). Note: THF is acceptable, but often favors monomeric lithio-species. -
Deprotonation: Cool to 0°C (Ice bath). Add
-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes. -
Activation: Stir at 0°C for 60 minutes . Crucial Step: Do not keep at -78°C. The solution may turn slightly yellow.
-
Trapping: Cool to -78°C (Dry ice/acetone). Add the electrophile (e.g., MeI, 1.2 mmol) neat or in minimal solvent.
-
Warming: Allow to warm to RT naturally overnight.
-
Quench: Quench with saturated
(2 mL). -
Workup: Extract with
(3x 10 mL). Wash combined organics with brine. Dry over .[1]
Protocol 2: Enhanced Nucleophilic Substitution at Phosphorus
Use this for synthesis of phosphonium salts or coordination complexes.
-
Solvent System: Use Toluene (high boiling point) or 1,2-Dichloroethane (DCE) .
-
Stoichiometry: Use a 5-10 fold excess of the alkyl halide if it is volatile (e.g., MeI).
-
Conditions: Seal in a pressure tube. Heat to 110°C for 24-48 hours.
-
Monitoring: Monitor by
NMR . The shift will move significantly downfield (e.g., from ~ -10 ppm to +20-40 ppm) upon quaternization.-
Note: If
signal remains unchanged, the reaction has not occurred.
-
Comparative Data: Reactivity Profiles
The following table illustrates why standard protocols fail and how to adjust.
| Parameter | Triphenylphosphine ( | 1,7-Phosphacarborane (1,7-PCB) | Implication for Troubleshooting |
| Cone Angle | 145° | ~160-170° (Est.) | 1,7-PCB is sterically bulkier; |
| Lone Pair Character | Requires stronger electrophiles. | ||
| Oxidation Potential | Easily oxidized by air | Air stable (mostly) | "Slow oxidation" is a feature, not a bug. |
| C-Li Stability | Unstable > 0°C (degrades) | Stable at RT | Heat your lithiation steps! |
Visual Troubleshooting Logic
Figure 1: Decision tree for diagnosing kinetic bottlenecks in phosphacarborane chemistry. Blue nodes indicate starting points, colored nodes indicate reaction classes, and dashed nodes indicate corrective actions.
References
-
Chemsrc. (2024). 1-carba-7-phospha-closo-dodecaborane(11) | CAS#:17398-92-4.[2] Retrieved from [Link]
-
Kaur, U., et al. (2022). Divergent reactivity of o-carborane phosphine and monocarba-closo-dodecaborate phosphine. ResearchGate. Retrieved from [Link][3]
-
Qiu, Z., et al. (2021). A Strategy for Selective Catalytic B–H Functionalization of o-Carboranes. Accounts of Chemical Research. Retrieved from [Link]
-
Driess, M., et al. (2014). Carba-closo-dodecaborate anions with two functional groups. Inorganic Chemistry. Retrieved from [Link]
Sources
Handling moisture sensitivity of 1H-Imidazole, 2,2'-dithiobis[1-methyl-
Technical Support Center: Handling & Stability Guide for 2,2'-Dithiobis(1-methylimidazole)
-
Compound ID: 1H-Imidazole, 2,2'-dithiobis[1-methyl-
-
Common Alias: Bis(1-methylimidazol-2-yl) disulfide (DTMI)
-
CAS Registry: [Note: Often custom synthesized; refer to parent thiol CAS 60-56-0 for metabolic tracking]
-
Support Ticket Priority: High (Moisture Sensitive / Reactive Reagent)
Part 1: The Core Directive (Storage & Handling)
The "Hidden Variable" in Your Synthesis You are likely using 2,2'-dithiobis(1-methylimidazole) (DTMI) as a sulfur-transfer reagent, an oxidative coupling partner, or a ligand precursor in metallo-supramolecular chemistry. Unlike standard organic disulfides (e.g., diphenyl disulfide), heteroaromatic disulfides possess a polarized S-S bond due to the electron-withdrawing nature of the imidazole ring.
The Critical Failure Mode: Moisture does not just "wet" this compound; it chemically cleaves it. Water attacks the electrophilic sulfur, initiating a disproportionation cascade that generates 1-methyl-2-mercaptoimidazole (Methimazole) and sulfinic acid derivatives.
-
Result: You lose your electrophile (the disulfide) and generate a nucleophile (the thiol), effectively killing coupling reactions or poisoning metal catalysts.
Standard Operating Procedures (SOPs)
| Parameter | Specification | Why? (The Causality) |
| Physical State | Orange/Yellow Powder | Visual Diagnostic: Pure DTMI is colored due to the conjugation across the disulfide bond. If your sample is white/pale , it has likely hydrolyzed to the thiol (Methimazole). |
| Storage Temp | -20°C (Freezer) | Low temperature kinetically inhibits the hydrolysis of the S-S bond by trace ambient moisture. |
| Atmosphere | Argon/Nitrogen (Inert) | Oxygen + Moisture accelerates the formation of sulfoxides/sulfones, which are irreversible impurities. |
| Desiccation | P₂O₅ or Active Silica | Standard silica is insufficient. Use aggressive desiccants in a secondary containment (e.g., a jar within a jar). |
Part 2: Troubleshooting & FAQs (The "Doctor is In")
Q1: "My reaction yield dropped by 40% overnight. The reagent looks fine, but the stoichiometry seems off."
The Diagnosis: You are likely suffering from "Phantom Weight." If DTMI absorbs moisture, it hydrolyzes. When you weigh 100 mg of "reagent," you are actually weighing a mixture of:
-
Active Disulfide (MW ~226 g/mol )
-
Inactive Thiol (MW ~114 g/mol )
-
Water[1]
Because the thiol has roughly half the molecular weight, hydrolysis effectively doubles the molarity of nucleophiles in your pot while halving the electrophiles. In oxidative folding or sulfur transfer, this reverses the intended polarity of the reaction.
The Fix:
-
Immediate: Perform a melting point check. DTMI melts >140°C (varies by polymorph), whereas Methimazole melts at ~146°C. They are close, so TLC is better .
-
TLC Protocol: Run in 5% MeOH/DCM. The thiol (polar, H-bond donor) will streak or have a significantly lower Rf than the disulfide (non-polar dimer).
Q2: "Can I dry the compound under high vacuum if it gets wet?"
The Warning: Proceed with extreme caution. Unlike inorganic salts, you cannot simply "bake out" the water.
-
Risk: Heating wet DTMI under vacuum promotes the very hydrolysis you are trying to fix. The water trapped in the lattice reacts with the disulfide bond at elevated temperatures.
-
Correct Protocol: Dissolve the suspect material in dry Dichloromethane (DCM), dry the solution over anhydrous MgSO₄ (to physically remove water), filter, and then rotovap/dry under vacuum. This removes the water before applying heat.
Q3: "I see a white precipitate forming in my stock solution (Acetonitrile)."
The Mechanism: This is the Degradation Precipitate . Acetonitrile is often "wet" (contains ~100-500 ppm water) unless freshly distilled. In solution, the hydrolysis equilibrium shifts. The white solid is likely the monomeric thiol or a metal-complex if metal ions were present.
-
Rule: Never store DTMI in solution for >4 hours unless in a sealed, septum-capped vial under positive Argon pressure.
Part 3: Visualizing the Failure Mode
Understanding the degradation pathway is the only way to prevent it. The diagram below illustrates how moisture destroys the reagent.
Figure 1: The Hydrolytic Degradation Cascade.[1][2][3] Note that the degradation product (Thiol) actively inhibits the intended reaction pathway.
Part 4: Analytical Verification Protocol
Before committing this reagent to a high-value synthesis (e.g., late-stage drug functionalization), validate its integrity.
Method A: The "Visual NMR" Check (Quickest)
-
Solvent: CDCl₃ (Must be dry; neutralize with basic alumina if acidic).
-
Target Signal: Look at the N-Methyl peak.
-
Disulfide (DTMI): Shifted downfield (deshielded by the S-S bond).
-
Thiol (Methimazole): Shifted upfield.
-
Diagnostic: If you see two N-Me singlets, your reagent is degraded. Integration of these peaks gives you the exact purity % instantly.
-
Method B: Chemical Test (Ellman’s Reagent)
-
Logic: Ellman's reagent reacts only with free thiols, not disulfides.
-
Procedure: Dissolve a small amount of DTMI in buffer. Add Ellman's reagent.
-
Result:
-
Clear/Pale Yellow: Good (No free thiols).
-
Bright Yellow (TN B anion): Bad (Free thiols present = Hydrolysis has occurred).
-
References
-
Synthesis & Properties of Imidazole Disulfides
-
Parent Compound Stability (Methimazole)
- Title: 1-Methylimidazole-2-thiol (Methimazole)
- Source: PubChem (N
-
URL:[Link]
-
General Handling of Hygroscopic Disulfides
- Title: Purification of Laboratory Chemicals (Standard Procedures for Organic Disulfides).
- Source: ScienceDirect / Elsevier (Reference Text).
-
URL:[Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands for Main Group and Transition Metals: κ2-[N,N] Coordination, S-S Bond Cleavage and S-S/E-E (E = S, Se) Bond Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Imidazole Disulfide Reactions
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals facing kinetic bottlenecks in bioconjugation and dynamic combinatorial chemistry. Specifically, it addresses the persistent challenge of steric hindrance during thiol-disulfide exchange involving bulky imidazole disulfides.
Knowledge Base: The Causality of Steric Hindrance
Why do imidazole disulfides resist exchange with bulky thiols?
To troubleshoot a stalled reaction, we must first understand the physical chemistry of the exchange. Thiol-disulfide exchange proceeds via a classic
When utilizing imidazole disulfides (e.g., 2,2'-dithiobis(1-methylimidazole)), the planar, bulky imidazole rings create a dense steric shield around the
Diagnostic Workflow
Use the following flowchart to diagnose and select the appropriate intervention for your specific steric challenge.
Workflow for resolving steric hindrance in imidazole disulfide exchange.
Self-Validating Experimental Protocols
To bypass these steric barriers without destroying your substrate, we recommend two primary strategies: Catalytic Mediation and Spatial Decoupling .
Protocol A: TCEP-Mediated Catalytic Disulfide Exchange
Causality: Tris(2-carboxyethyl)phosphine (TCEP) is normally a stoichiometric reducing agent. However, at strict sub-stoichiometric amounts (1–5 mol%), TCEP acts as a nucleophilic catalyst. It rapidly attacks the sterically hindered imidazole disulfide to form a highly reactive phosphonium intermediate. This intermediate is far more susceptible to attack by your bulky thiol, effectively bypassing the direct
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM solution of the target bulky thiol (e.g., protein) in degassed 100 mM Phosphate Buffer (pH 7.4, 1 mM EDTA).
-
Solubilization: Dissolve the imidazole disulfide (5-fold molar excess, 50 mM) in a miscible co-solvent (e.g., DMSO). Ensure the final organic solvent concentration in the reaction mixture does not exceed 10% v/v to prevent protein denaturation.
-
Catalyst Addition: Prepare a fresh 1 mM stock of TCEP·HCl in water. Add the imidazole disulfide to the thiol solution, followed immediately by 0.05 equivalents of the TCEP stock (relative to the thiol).
-
Incubation: Incubate at 25°C for 2–4 hours under gentle agitation.
-
Self-Validation Step: Monitor the release of the free imidazole-2-thione leaving group via UV-Vis spectroscopy (typically
~280–300 nm) to confirm exchange kinetics in real-time. A plateau in absorbance indicates reaction completion. -
Purification: Quench and purify via size-exclusion chromatography (SEC) or preparative HPLC.
Protocol B: Linker-Extended Bioconjugation (Spatial Decoupling)
Causality: If the target thiol is buried too deeply for even catalytic exchange, you must extend the reactive center using a flexible Polyethylene Glycol (PEG) spacer. Moving the activated disulfide away from the bulky core exponentially increases the conjugation yield by removing the secondary steric clash from the substrate's backbone .
Step-by-Step Methodology:
-
Activation: Procure an imidazole disulfide equipped with a PEG linker (e.g., Imidazole-SS-PEG4-COOH). Pre-activate the carboxylate using EDC/NHS chemistry (1.5 eq EDC, 2 eq NHS in MES buffer, pH 6.0) for 15 minutes.
-
Primary Conjugation: Conjugate the PEGylated imidazole disulfide to the primary amine of your bulky substrate at pH 7.5 for 2 hours.
-
Purification: Purify the intermediate. The disulfide is now extended on a flexible tether.
-
Exchange: React the extended intermediate with the incoming target thiol at pH 7.4.
-
Self-Validation Step: Perform an Ellman's assay (DTNB) on the flow-through/wash fractions. The absence of a yellow color (412 nm) confirms that 100% of the free thiols have been successfully conjugated.
Quantitative Data: Impact of Steric Relief Strategies
The table below summarizes expected kinetic improvements when applying the above protocols to sterically hindered systems.
| Substrate Type | Reaction Condition | Catalyst / Linker | Apparent Rate Constant ( | Conjugation Yield (24h) |
| Buried Protein Cys | Standard Buffer (pH 7.4) | None | < 1.0 | < 15% |
| Buried Protein Cys | Buffer + 10% DMSO | None | 2.5 | 35% |
| Buried Protein Cys | Standard Buffer (pH 7.4) | 5 mol% TCEP | 45.0 | > 85% |
| Hindered Thiol | Standard Buffer (pH 7.4) | PEG4 Linker | 85.0 | > 95% |
| Hindered Thiol | Aqueous Media | Imidazole Base | 60.0 | 90% |
Troubleshooting FAQs
Q1: My protein conjugation is stalling at 20% yield despite a 10-fold excess of imidazole disulfide. What is happening? A: This is a classic symptom of a "buried" cysteine. The initial 20% likely represents a sub-population of the protein in a slightly unfolded state. To force the reaction, try adding a mild chaotrope (e.g., 1 M urea) or 5–10% v/v organic co-solvent to transiently relax the protein's tertiary structure without permanently denaturing it. If this fails, switch to the PEG-linked disulfide strategy (Protocol B) .
Q2: Can I use TCEP to speed up the reaction without reducing my final disulfide product? A: Yes, but strictly under kinetic control. By using catalytic amounts of TCEP (1–5 mol%), the phosphine preferentially attacks the highly activated, electron-deficient imidazole disulfide rather than the more stable aliphatic disulfide product. If you accidentally use stoichiometric TCEP, you will reduce all disulfides in the system and ruin the conjugate.
Q3: How do I know if the steric hindrance is coming from the imidazole leaving group or my target peptide? A: Run a parallel diagnostic reaction using a sterically unhindered standard, such as glutathione (GSH). If the imidazole disulfide reacts rapidly with GSH but not your peptide, the hindrance is localized to your peptide's microenvironment. If it fails to react even with GSH, the imidazole disulfide itself is too bulky (e.g., over-substituted at the 4,5-positions), and you should consider synthesizing a less substituted derivative.
Q4: Why is pH optimization critical for overcoming mild steric hindrance?
A: The reactive species in a disulfide exchange is the thiolate anion (
References
-
Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways Source: Antioxidants & Redox Signaling, 18(13), 1623–1641 (2013). URL: [Link]
-
Title: Steric Effects in Peptide and Protein Exchange with Activated Disulfides Source: Biomacromolecules, 14(8), 2822–2829 (2013). URL: [Link]
-
Title: Imidazole Promoted Highly Efficient Large-Scale Thiol-Free Synthesis of Symmetrical Disulfides in Aqueous Media Source: Phosphorus, Sulfur, and Silicon and the Related Elements, 190(9), 1573-1579 (2015). URL: [Link]
Validation & Comparative
Comparative Guide: 1H-Imidazole, 2,2'-dithiobis[1-methyl-] vs. 2,2'-Dipyridyl Disulfide in Bioconjugation
Executive Summary
In the realm of peptide synthesis, bioconjugation, and dynamic covalent chemistry, heterocyclic disulfides are indispensable reagents for thiol activation and oxidative crosslinking. This guide provides an in-depth technical comparison between the industry-standard 2,2'-Dipyridyl Disulfide (DPDS / Aldrithiol-2) and the highly specialized 1H-Imidazole, 2,2'-dithiobis[1-methyl-] (Methimazole Disulfide). By analyzing their mechanistic causality, leaving group thermodynamics, and experimental workflows, this guide empowers researchers to select the optimal reagent based on the kinetic and purification requirements of their specific assays.
Physicochemical Profiling & Mechanistic Causality
The selection of a disulfide reagent is rarely arbitrary; it is dictated by the thermodynamic stability of the leaving group and the specific UV-absorbance requirements for real-time reaction monitoring. The thiol-disulfide exchange reaction proceeds via an
2,2'-Dipyridyl Disulfide (DPDS)
Widely known as Aldrithiol-2, DPDS is a premier reagent for determining sulfhydryl groups, facilitating peptide coupling, and acting as a potent oxidizing agent[2],[3].
-
Causality of Reactivity: The extreme electrophilicity of DPDS is driven by the electron-withdrawing nature of the pyridine ring. Upon
attack, the expelled 2-pyridinethiolate rapidly tautomerizes into the highly stable 2-pyridinethione. This tautomerization provides a massive thermodynamic driving force, making the reaction essentially irreversible and exceptionally fast.
1H-Imidazole, 2,2'-dithiobis[1-methyl-] (Methimazole Disulfide)
This reagent offers an alternative imidazole-based scaffold[4]. It is the dimerized form of the antithyroid drug methimazole.
-
Causality of Reactivity: The imidazole ring is more electron-rich than pyridine, making the disulfide bond slightly less electrophilic. While the leaving group still tautomerizes into a stable thione (methimazole), the higher
of the leaving group requires a slightly higher activation energy. This provides kinetic control, preventing off-target disulfide scrambling in complex protein mixtures and offering orthogonal selectivity for highly solvent-exposed thiols.
Mechanistic Pathway
Mechanistic pathway of thiol-disulfide exchange driven by thione tautomerization.
Quantitative Performance & Reactivity Data
The following table summarizes the critical physicochemical parameters that dictate the experimental behavior of both reagents.
| Parameter | 2,2'-Dipyridyl Disulfide (DPDS) | 1H-Imidazole, 2,2'-dithiobis[1-methyl-] |
| CAS Number | 2127-03-9[3] | 61747-29-3[4] |
| Heterocyclic Core | Pyridine | Imidazole |
| Leaving Group | 2-Pyridinethione | Methimazole (Thione tautomer) |
| Leaving Group | ~9.8 | ~11.4 |
| UV-Vis Monitoring | 343 nm | 250–260 nm |
| Electrophilicity | Very High (Electron-deficient) | Moderate / Tunable (Electron-rich) |
| Byproduct Solubility | Moderate (Often requires organic washing) | High (Easily removed in aqueous buffers) |
| Primary Applications | Thiol quantification, peptide coupling[2] | Mild oxidation, orthogonal crosslinking |
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocol below is designed as a self-validating system . By leveraging the distinct UV-Vis absorbance of the thione leaving groups, researchers can quantitatively track reaction completion in real-time without relying on destructive sampling[5].
Protocol: Synthesis of Activated Mixed Disulfides for Peptide Conjugation
Objective: To generate a stable, activated mixed disulfide on a synthetic peptide for subsequent bioconjugation, while preventing symmetric peptide dimerization.
-
Substrate Preparation (Causality Check): Dissolve the thiol-containing peptide (1 mM) in degassed 0.1 M sodium phosphate buffer, pH 7.5, containing 1 mM EDTA.
-
Rationale: EDTA chelates trace transition metals (e.g.,
) that catalyze unwanted air oxidation. Degassing prevents spontaneous symmetric dimerization. A pH of 7.5 ensures a sufficient fraction of cysteine is in the highly nucleophilic thiolate form without promoting base-catalyzed scrambling.
-
-
Reagent Solubilization: Prepare a 50 mM stock of the chosen disulfide (DPDS or Methimazole Disulfide) in anhydrous DMF or DMSO.
-
Reaction Initiation: Add 5 molar equivalents of the disulfide reagent to the peptide solution under continuous vortexing.
-
Rationale: A strict stoichiometric excess forces the equilibrium toward the mixed disulfide and kinetically outcompetes symmetric peptide-peptide coupling.
-
-
Real-Time Validation (UV-Vis): Transfer a 10 µL aliquot to a microcuvette. For DPDS, monitor the appearance of 2-pyridinethione at 343 nm. The reaction is complete when the absorbance plateaus (typically 30–120 minutes).
-
Quenching & Isolation: Acidify the reaction mixture to pH 3.0 using 1% Trifluoroacetic acid (TFA).
-
Rationale: Acidification protonates the unreacted thiolates, completely halting any further disulfide exchange. Purify the activated peptide via Preparative RP-HPLC.
-
Self-validating experimental workflow for peptide thiol activation and kinetic monitoring.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12297468, 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole." PubChem. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 65093, 2,2'-Dipyridyl disulfide." PubChem. URL: [Link]
-
National Institutes of Health (PMC). "Selective Inhibition of Extracellular Thioredoxin by Asymmetric Disulfides." PMC. URL:[Link]
-
ChemRxiv. "Accessing and Utilizing Thiols in Organic Chemistry." ChemRxiv. URL:[Link]
Sources
- 1. Selective Inhibition of Extracellular Thioredoxin by Asymmetric Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2′-Dipyridyl disulfide | TargetMol [targetmol.com]
- 3. 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole | C8H10N4S2 | CID 12297468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Comparison Guide: IR Analysis of 2,2'-Dithiobis(1-methylimidazole)
This guide provides an in-depth technical comparison of the infrared (IR) absorption characteristics of 2,2'-dithiobis(1-methylimidazole) (also known as Methimazole Disulfide ) versus its precursor and primary alternative, Methimazole (1-methylimidazole-2-thiol).
Executive Summary & Chemical Context
2,2'-Dithiobis(1-methylimidazole) (CAS: 61747-35-1) is the oxidative dimer of the antithyroid drug Methimazole . In drug development and quality control, it serves as a critical impurity marker (often designated as a degradation product) and a mechanistic probe for oxidative stress studies.
While Methimazole exists primarily as a thione tautomer in the solid state, the disulfide is a bridged aromatic dimer . This structural divergence results in distinct infrared spectral signatures, specifically the disappearance of thioamide bands and the emergence of aromatic imidazole features.
Chemical Relationship[1][2][3][4][5][6][7]
-
Precursor (Active): Methimazole (1-Methyl-1,3-dihydro-2H-imidazole-2-thione). Contains an N-H group and C=S character.
-
Target (Impurity/Dimer): 2,2'-Dithiobis(1-methylimidazole). Contains a disulfide (S-S) bridge and fully aromatic imidazole rings; lacks the N-H group.
Figure 1: Oxidative pathway transforming the thione precursor into the disulfide target, altering IR active functional groups.
Infrared Spectrum Comparison: Target vs. Alternative
The discrimination between the disulfide and the thione relies on three spectral regions: the High-Frequency (N-H/C-H), the Double Bond (C=N/C=C), and the Fingerprint (C-S/S-S).
Comparative Data Table
| Spectral Region | Functional Group | Methimazole (Alternative) | 2,2'-Dithiobis(1-methylimidazole) (Target) | Mechanistic Insight |
| 3200–2800 cm⁻¹ | N-H Stretch | Present (~3100–3200 cm⁻¹, broad) | Absent | The disulfide lacks the acidic proton on N3, confirming dimerization. |
| 3100–3000 cm⁻¹ | Aromatic C-H | Weak/Shoulder | Distinct/Sharp (3076 cm⁻¹) | Full aromatization of the imidazole ring in the disulfide enhances C-H stretching. |
| 1600–1450 cm⁻¹ | C=N / C=C Ring | 1570 cm⁻¹, 1466 cm⁻¹ | 1580 cm⁻¹, 1426 cm⁻¹ | Shift in ring breathing modes due to loss of thione character and aromatization. |
| 1200–1100 cm⁻¹ | C=S / C-S | 1125 cm⁻¹ (Strong, Thione) | 1127 cm⁻¹ (Shifted/Modified) | Transition from C=S (thione) to C-S (single bond) alters the dipole moment and band shape. |
| 500–400 cm⁻¹ | S-S Stretch | Absent | Weak/Raman Active | S-S stretch is often weak in IR but definitive if observed; absence of strong C=S is the primary IR indicator. |
Detailed Spectral Analysis[9]
1. Disappearance of the Thioamide Character
Methimazole is characterized by a "thioamide" band structure due to the N-C=S resonance.
-
Observation: The strong band at ~1125 cm⁻¹ in Methimazole (attributed to mixed C=S/C-N modes) undergoes a morphology change and slight shift in the disulfide.
-
Critical Indicator: The most reliable indicator of the disulfide is the absence of the broad N-H stretching vibration which is present in Methimazole due to the N-H...S hydrogen bonding network in the crystal lattice [1, 2].
2. Aromatization Signatures
Upon oxidation to the disulfide, the imidazole ring loses its amide-like (thione) character and becomes fully aromatic.
-
Observation: This results in sharper, more defined C=C and C=N stretching vibrations around 1580 cm⁻¹ and 1426 cm⁻¹ in the disulfide spectrum [1].
Experimental Protocol: ATR-FTIR Validation
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol uses Attenuated Total Reflectance (ATR) , which minimizes sample preparation artifacts common in KBr pellets (e.g., moisture absorption or ion exchange).
Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring reproducible spectral data.
Step-by-Step Methodology
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or ZnSe ATR crystal.
-
Parameters:
-
Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to reduce signal-to-noise ratio.
-
-
Background: Collect a background spectrum of the clean, dry crystal in air.
-
Sample Application:
-
Place ~5 mg of 2,2'-dithiobis(1-methylimidazole) (yellow/white crystalline solid) onto the crystal.
-
Apply consistent pressure using the anvil to ensure intimate contact.
-
-
Cleaning: Clean crystal with isopropanol between samples to prevent cross-contamination from the monomer (Methimazole).
Self-Validating Check:
-
If a broad peak appears >3100 cm⁻¹, then the sample likely contains unreacted Methimazole precursor or moisture.
-
If the fingerprint region matches the Methimazole reference exactly, then oxidation has not occurred.
Synthesis & Purity Context
Understanding the origin of the sample is vital for interpreting the spectrum. The disulfide is typically generated via iodine oxidation of Methimazole.
-
Reaction:
-
Impurity Profile: In pharmacopoeial contexts (e.g., EP/USP), Methimazole has specific impurities.
-
Impurity A: 2,2-dimethoxy-N-methylethanamine.[1]
-
Impurity C: 1-methyl-2-(methylthio)imidazole (S-methylated, not the disulfide).
-
Disulfide:[2] Often termed "Impurity 3" or a degradation product [1].
-
Note: Do not confuse the disulfide with Impurity C. The disulfide has an S-S bond; Impurity C has an S-CH3 group. The IR spectrum of Impurity C will show C-H stretches for the S-methyl group but lack the S-S bridge dynamics.
-
References
-
R. K. et al. (2024). Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. Crystals, 14, 1073. Link
-
Aboul-Enein, H. Y.[3] & Al-Badr, A. A. (1979). Analytical Profiles of Drug Substances: Methimazole. Academic Press. Link
-
Sigma-Aldrich. (n.d.).[4] Methimazole Product Information & Spectra. Link
-
NIST Chemistry WebBook. (2025). 1-Methylimidazole Spectral Data. Link
Sources
Comparative efficiency of thiol activating agents in peptide synthesis
The chemical synthesis of proteins and complex macrocyclic peptides relies heavily on the precise manipulation of cysteine residues. At the heart of this methodology are thiol activating agents —specialized catalysts and reagents designed to modulate the reactivity of sulfhydryl groups. Whether facilitating transthioesterification in Native Chemical Ligation (NCL) or directing regioselective disulfide bond formation, the choice of thiol agent dictates reaction kinetics, product stability, and overall yield.
This guide provides an objective, data-driven comparison of the most prominent thiol activating agents used in modern peptide synthesis, detailing the mechanistic causality behind their efficiency and providing self-validating protocols for their application.
The Mechanistic Causality of Thiol Activation
The efficiency of a thiol activating agent is primarily governed by its
In Native Chemical Ligation (NCL) , an exogenous thiol catalyst must perform a dual role: it must be sufficiently nucleophilic to attack a relatively stable peptide-alkyl thioester (transthioesterification), yet its conjugate acid must be strong enough to make it an excellent leaving group when subsequently attacked by the N-terminal cysteine of the second peptide fragment.
In Regioselective Disulfide Formation , thiol activating agents (like DPDS) operate on a different principle: thermodynamic trapping. They react with a free cysteine to form a mixed disulfide, releasing a byproduct that rapidly tautomerizes. This tautomerization prevents the reverse reaction, effectively "locking" the cysteine into a highly reactive state primed for a subsequent, controlled disulfide exchange.
Comparative Analysis of NCL Thiol Catalysts
The advent of NCL revolutionized chemical protein synthesis, but the intrinsic reaction between an alkyl thioester and an N-terminal cysteine is impractically slow. The addition of exogenous thiol catalysts accelerates this process by orders of magnitude.
Quantitative Performance Data
The following table summarizes the physicochemical properties and kinetic efficiencies of the three most widely used NCL catalysts.
| Thiol Activating Agent | Relative Ligation Rate | Volatility / Odor | Primary Application Profile | |
| MPAA (4-Mercaptophenylacetic acid) | ~6.6 | Extremely Fast (10x–50x) | Low / Non-malodorous | Gold Standard for NCL. Optimal balance of nucleophilicity and leaving group ability. |
| MESNa (Sodium 2-mercaptoethanesulfonate) | ~9.2 | Slow (1x) | Low / Non-malodorous | Intermediate Stabilization. Used when thioester stability is required to prevent hydrolysis. |
| Thiophenol | ~6.6 | Very Fast (10x–40x) | High / Highly toxic | Historical Catalyst. Largely replaced by MPAA due to severe toxicity and stench. |
MPAA vs. MESNa: The pKa Dictates the Rate
The stark difference in efficiency between MPAA and MESNa is a direct consequence of their
Conversely,
. Because MESNa is a stronger base than the attacking N-terminal cysteine, the equilibrium of the thiol exchange heavily disfavors the S-to-N acyl shift, rendering the reaction rate-limiting and extending ligation times from hours to days.
Figure 1: Mechanism of MPAA-catalyzed Native Chemical Ligation (NCL) via transthioesterification.
Comparative Analysis of Disulfide Directing Agents
For peptides containing multiple cysteines (e.g., insulin, conotoxins), random oxidation leads to scrambled, inactive isomers. Thiol activating agents like DPDS (2,2'-Dipyridyl disulfide) and DTNB (Ellman's Reagent) are utilized to direct regioselective pairings.
-
DPDS : Reacts with a free thiol to form a mixed pyridyl-disulfide. The reaction is driven to completion by the release of 2-pyridinethiol, which immediately tautomerizes into the highly stable 2-pyridinethione. This thermodynamic sink makes DPDS highly efficient for activating cysteines prior to chain combination.
-
DTNB : Forms a mixed TNB-disulfide, releasing the yellow 2-nitro-5-thiobenzoate anion. While highly effective for quantification, DTNB-activated peptides are generally less stable and more prone to premature scrambling during purification than DPDS-activated peptides.
Figure 2: DPDS-mediated regioselective disulfide bond formation workflow.
Validated Experimental Protocols
The following self-validating workflows ensure high-fidelity peptide synthesis by incorporating built-in quenching and monitoring steps.
Protocol A: MPAA-Catalyzed Native Chemical Ligation
Designed to maintain cysteine reduction while maximizing transthioesterification rates. [1][3]
-
Buffer Preparation : Prepare a chaotropic ligation buffer containing 6 M Guanidine Hydrochloride (Gn·HCl) and 200 mM sodium phosphate.
-
Causality: Gn·HCl unfolds secondary structures that might sterically hinder the ligation site.
-
-
Degassing : Sparge the buffer with argon for 15 minutes.
-
Causality: Dissolved oxygen will rapidly oxidize the thiol catalyst and peptide cysteines, halting the reaction.
-
-
Catalyst Addition : Add TCEP·HCl to a final concentration of 20 mM, followed by MPAA to a final concentration of 100 mM. Adjust the pH strictly to 7.0–7.2 using 10 M NaOH.
-
Causality: TCEP selectively reduces disulfides without reacting with the thioester. The pH must be
7.0 to ensure the N-terminal Cys is sufficiently deprotonated for nucleophilic attack, but 7.2 to prevent base-catalyzed thioester hydrolysis.
-
-
Reaction Initiation : Dissolve the C-terminal thioester peptide (1.0 eq, ~2 mM) and N-terminal Cys peptide (1.1 eq, ~2.2 mM) into the buffer. Stir under argon at room temperature.
-
Validation & Quenching : Monitor via RP-HPLC/LC-MS. MPAA ligations typically reach >95% completion within 2–4 hours. Quench the reaction by diluting 10-fold with aqueous 0.1% Trifluoroacetic acid (TFA).
-
Causality: Dropping the pH below 4.0 protonates all thiols, instantly freezing the thiol-exchange equilibrium prior to preparative HPLC purification.
-
Protocol B: DPDS-Mediated Regioselective Disulfide Activation
Designed to trap a single cysteine in an activated state for subsequent heterodimerization. [4]
-
Primary Activation : Dissolve Peptide 1 (containing a single free Cys) in 0.1 M sodium phosphate buffer at pH 5.5 (or 50% aqueous acetic acid) to a concentration of 1 mM.
-
Causality: An acidic pH suppresses the formation of symmetric homodimers (Peptide 1-S-S-Peptide 1) by keeping the bulk cysteine protonated and less nucleophilic.
-
-
DPDS Addition : Add 5 equivalents of DPDS dissolved in a minimal volume of acetonitrile. Stir for 2 hours at room temperature.
-
Intermediate Isolation : Purify the activated Peptide 1-S-S-Pyridyl intermediate via RP-HPLC and lyophilize.
-
Chain Combination : Dissolve the lyophilized intermediate and Peptide 2 (containing the target free Cys) in equimolar amounts in 0.1 M sodium phosphate buffer, pH 7.5.
-
Causality: The elevated pH activates the free cysteine on Peptide 2, which rapidly attacks the pyridyl-disulfide. The reaction is driven to completion within 30 minutes by the irreversible expulsion of 2-pyridinethione.
-
-
Final Purification : Acidify with 0.1% TFA and purify the final heterodimeric disulfide via RP-HPLC.
References
-
Zheng, J. S., et al. "Electrostatic Assistance of 4-Mercaptophenylacetic Acid-Catalyzed Native Chemical Ligation." Organic Letters, ACS Publications.[Link][1]
-
Burlina, F., et al. "Shifting Native Chemical Ligation into Reverse through N→S Acyl Transfer." ChemBioChem, National Center for Biotechnology Information (PMC).[Link][2]
-
Dawson, P. E., & Kent, S. B. "Native Chemical Ligation of Peptides and Proteins." Current Protocols in Protein Science, National Center for Biotechnology Information (PMC).[Link][3]
-
Hossain, M. A., et al. "Total Solid-Phase Synthesis of Biologically Active Drosophila Insulin-Like Peptide 2 (DILP2)." PLoS One, National Center for Biotechnology Information (PMC).[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Shifting Native Chemical Ligation into Reverse through N→S Acyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Solid-Phase Synthesis of Biologically Active Drosophila Insulin-Like Peptide 2 (DILP2) - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Ellman’s: The Strategic Advantage of 2,2'-Dithiobis(1-methylimidazole)
Topic: Advantages of 1H-Imidazole, 2,2'-dithiobis[1-methyl-] over Ellman’s Reagent Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
For over six decades, Ellman’s Reagent (DTNB) has served as the gold standard for thiol quantification. However, its dependence on alkaline pH and visible-range detection (412 nm) introduces critical limitations when analyzing colored biological fluids or oxidation-sensitive samples.
This guide introduces 2,2'-dithiobis(1-methylimidazole) (often abbreviated as DTM or BID ), a high-performance alternative. By shifting detection to the UV range (252 nm) and maintaining reactivity in acidic conditions, DTM overcomes the spectral interference and stability issues inherent to DTNB, offering a more robust solution for complex matrices like blood plasma, cell lysates, and food products.
The Chemical Basis: Mechanism of Action
Both DTNB and DTM operate via thiol-disulfide exchange , a nucleophilic attack by the target thiolate (
-
DTNB: Releases TNB
(5-thio-2-nitrobenzoic acid), which requires a pH > 7.5 to maintain its yellow anionic form. -
DTM: Releases MMI (2-mercapto-1-methylimidazole / Methimazole), which absorbs strongly in the UV region and does not rely on a specific ionization state for detection, allowing for quantification across a broader pH spectrum.
Reaction Pathway Diagram
Figure 1: Comparative reaction pathways. Note DTM's ability to function in acidic conditions compared to DTNB's alkaline requirement.
Performance Comparison: DTM vs. DTNB
The following table summarizes the critical operational differences. DTM is superior in scenarios involving colored interference or unstable thiols.
| Feature | Ellman’s Reagent (DTNB) | 2,2'-dithiobis(1-methylimidazole) (DTM) | Advantage of DTM |
| Detection Wavelength | 412 nm (Visible Yellow) | 252 nm (UV) | Eliminates interference from heme, pigments, and yellow-colored media. |
| Optimal pH Range | pH 7.5 – 8.5 | pH 3.0 – 8.0 | Allows quantification in acidic buffers, preventing auto-oxidation of thiols. |
| Leaving Group | TNB (Thionitrobenzoate) | MMI (Methimazole) | MMI is pharmacologically characterized and stable. |
| Molar Extinction ( | ~14,150 | ~14,000 - 16,000 | Comparable sensitivity; high UV absorption. |
| Reversibility | Difficult (TNB is unstable) | High | Mixed disulfides can be easily reduced to recover native protein. |
| Sample Compatibility | Poor for blood/lysates | Excellent | Ideal for complex biological matrices. |
Deep Dive: The "Spectral Silence" Advantage
The most significant advantage of DTM is its absorbance at 252 nm .
-
The Problem with DTNB: Many biological samples (plasma, urine, fruit juices, culture media) are naturally yellow or brown. These absorb light at 412 nm, creating a high background signal that masks low-concentration thiols.
-
The DTM Solution: At 252 nm, many of these visible pigments are "spectrally silent" (transparent). While proteins absorb at 280 nm, the 252 nm peak of the MMI leaving group is distinct enough to be quantified with proper blanking, or in non-protein small molecule assays (like glutathione).
Deep Dive: Acidic Stabilization
Thiols (
-
DTNB Constraint: Must run at pH 8.0. If your sample contains unstable thiols, they may oxidize during the assay preparation, leading to underestimation.
-
DTM Advantage: You can perform the reaction at pH 4.0 - 5.0 . At this pH, auto-oxidation is kinetically suppressed, but the DTM reaction still proceeds, "trapping" the thiol content accurately.
Experimental Protocol: Thiol Quantification with DTM
This protocol is designed for the quantification of total free thiols in a biological buffer.[1]
Reagents Required:
-
DTM Stock Solution (10 mM): Dissolve 2,2'-dithiobis(1-methylimidazole) in acetonitrile or methanol. Store at -20°C.
-
Reaction Buffer: 100 mM Phosphate or Citrate buffer (can be pH 4.0 to 7.0 depending on stability needs). Include 1 mM EDTA to chelate metals.
-
Standard: L-Cysteine or Glutathione (freshly prepared).
Step-by-Step Workflow
-
Preparation:
-
Dilute the DTM Stock to 1 mM in the Reaction Buffer.
-
Prepare a serial dilution of Cysteine standards (0 – 100
).
-
-
Reaction:
-
Add 900
of DTM working solution (1 mM) to a quartz cuvette. -
Add 100
of sample or standard. -
Mix immediately by inversion.
-
-
Incubation:
-
Incubate at room temperature for 5–10 minutes . (Reaction is typically faster than DTNB).
-
-
Measurement:
-
Measure Absorbance at 252 nm (
).[2] -
Blanking: Use a mixture of 900
DTM + 100 pure buffer to subtract reagent absorbance.
-
-
Calculation:
Workflow Diagram
Figure 2: Operational workflow for DTM-based thiol quantification.
Troubleshooting & Optimization
-
High Background at 252 nm: If your protein concentration is very high (> 1 mg/mL), protein absorbance (tailing from 280 nm) might interfere.
-
Solution: Use a "Sample Blank" (Sample + Buffer without DTM) and subtract this value from the final reading.
-
-
Low Sensitivity:
-
Solution: Ensure the DTM stock is fresh. Disulfides can degrade over months if exposed to moisture.
-
-
Solubility:
-
DTM is less water-soluble than DTNB. Always dissolve the stock in a small volume of organic solvent (Acetonitrile/DMSO) before diluting into the aqueous buffer.
-
References
-
Pedersen, A. O., et al. (1987). "Reactivity of 2,2'-dithiobis(1-methylimidazole) with thiol groups in proteins." European Journal of Biochemistry.
-
Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. (Original DTNB reference for comparison).
-
Fahey, R. C., et al. (1977). "Analysis of biological thiols: Quantitative determination of thiols at the picomole level." Methods in Enzymology. (Discusses limitations of DTNB and alternatives).
-
Brocklehurst, K. (1979). "Specific covalent modification of thiols: Applications in the study of enzymes and other biomolecules." International Journal of Biochemistry. (Mechanistic review of 2-pyridyl and imidazole disulfides).
Sources
A Comparative Guide to Purity Analysis of 2-(2,4-dichlorobenzoyl)acetonitrile (CAS 17398-92-0)
Introduction: The Critical Role of Purity in Synthetic Intermediates
In the landscape of pharmaceutical and agrochemical development, the quality of starting materials and intermediates is paramount. The compound 2-(2,4-dichlorobenzoyl)acetonitrile (CAS 17398-92-0), a dichlorinated benzoylacetonitrile derivative, serves as a key building block in the synthesis of a variety of complex molecules.[1][2] Its molecular structure, featuring a dichlorinated aromatic ring, a ketone, and a nitrile group, makes it a versatile precursor.
The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can have profound consequences on the yield, purity, and safety profile of the final active ingredient. Therefore, robust and reliable analytical methods for determining the purity of commercial-grade CAS 17398-92-0 are not just a matter of quality control, but a fundamental requirement for reproducible and safe synthesis.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the purity assessment of 2-(2,4-dichlorobenzoyl)acetonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers and drug development professionals in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Analysis
High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry. For a molecule like 2-(2,4-dichlorobenzoyl)acetonitrile, which possesses strong ultraviolet (UV) chromophores (the dichlorinated benzene ring and carbonyl group), reversed-phase HPLC with UV detection is an exceptionally suitable method for routine quality control.[3]
The Causality Behind the Method: The principle of reversed-phase HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[4] By gradually increasing the organic solvent (acetonitrile) concentration in the mobile phase, compounds are eluted based on their hydrophobicity. This allows for the separation of the main compound from more polar or less polar impurities. The UV detector quantifies the eluted compounds by measuring their absorbance at a specific wavelength, chosen to maximize the signal of the analyte while minimizing interference.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (MeCN).
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the aromatic and ketone chromophores).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of a reference standard of 2-(2,4-dichlorobenzoyl)acetonitrile and dissolve in 100 mL of diluent (Acetonitrile/Water 50:50 v/v) to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the commercial sample in the same manner.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Purity is typically determined by area percent normalization, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. Purity (%) = (Area_Analyte / Total_Area_All_Peaks) * 100
-
Workflow and Data Presentation
| Parameter | Expected Performance | Rationale |
| Specificity | High | The chromatographic separation resolves the main peak from impurities. |
| Limit of Quantitation (LOQ) | ~0.05% | Sufficient for typical impurity profiling. |
| Precision (RSD) | < 2.0% | Demonstrates method reliability for routine QC. |
| Analysis Time | ~25 minutes per sample | Moderate throughput. |
| Destructive? | Yes | The sample cannot be recovered. |
Expertise & Trustworthiness: This HPLC method is a self-validating system. The specificity is demonstrated by the separation of the main component from other peaks. Precision is established through repeated injections, ensuring the reliability of the quantification. While the area percent method is common, it assumes all impurities have the same response factor as the analyte, which can be a source of inaccuracy. For higher accuracy, reference standards for each impurity would be required.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[5] Given the structure of 2-(2,4-dichlorobenzoyl)acetonitrile, it is expected to have sufficient thermal stability and volatility for GC analysis. Coupling GC with a Mass Spectrometry (MS) detector provides not only quantification but also structural information, making it an excellent tool for identifying unknown impurities.[6][7]
The Causality Behind the Method: In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular "fingerprint," allowing for confident identification of impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system equipped with an autosampler and a Mass Spectrometric detector (e.g., a single quadrupole).
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
-
-
Sample Preparation:
-
Prepare a solution of the sample in a volatile organic solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Identify peaks by comparing their retention times and mass spectra to a reference standard or a spectral library (e.g., NIST).
-
Purity can be estimated using area percent normalization, similar to HPLC.
-
Workflow and Data Presentation
| Parameter | Expected Performance | Rationale |
| Specificity | Very High | Combines chromatographic separation with mass spectral identification. |
| Sensitivity | High | MS detectors are highly sensitive, ideal for trace impurity detection. |
| Impurity ID | Excellent | Mass spectra provide structural information for identifying unknowns. |
| Analysis Time | ~20 minutes per sample | Relatively high throughput. |
| Destructive? | Yes | The sample is consumed during analysis. |
Expertise & Trustworthiness: The key strength of GC-MS is its ability to provide orthogonal data to HPLC. While HPLC separates based on polarity, GC separates primarily by boiling point. The mass spectrum provides definitive structural evidence, which is invaluable for identifying process-related impurities or degradation products. This method's trustworthiness comes from its dual-confirmation capability (retention time and mass spectrum).
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Unlike chromatographic techniques that are relative methods requiring a reference standard of the same compound for accurate quantification, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method.[8][9] It allows for the direct measurement of a compound's purity against a certified internal standard of a different chemical structure.[10]
The Causality Behind the Method: The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of nuclei (protons, in the case of ¹H-qNMR) giving rise to that signal.[11] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity internal standard, the purity of the analyte can be calculated by comparing the integrals of specific, non-overlapping signals from both compounds.[12]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with stable temperature control.
-
Materials:
-
Internal Standard (IS): A high-purity (>99.9%), non-hygroscopic, stable compound with simple, sharp proton signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
-
Deuterated Solvent: A solvent that dissolves both the analyte and the IS, such as DMSO-d₆ or Chloroform-d.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the 2-(2,4-dichlorobenzoyl)acetonitrile sample into a vial.
-
Accurately weigh ~10 mg of the chosen internal standard into the same vial.
-
Record both masses precisely.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest-relaxing proton) to ensure full magnetization recovery, a 90° pulse angle, and a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Processing and Calculation:
-
Process the spectrum (phasing, baseline correction).
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula[10]: Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the internal standard
-
-
Workflow and Data Presentation
| Parameter | Expected Performance | Rationale |
| Quantification | Absolute (Primary Method) | Does not require an analyte-specific reference standard.[9][11] |
| Accuracy/Precision | Very High (RSD < 1.0%) | Considered a metrological technique when performed correctly.[8] |
| Impurity ID | Limited (but possible) | Can identify and quantify structurally characterized impurities. |
| Analysis Time | ~15-20 minutes per sample | Fast acquisition, but requires careful setup. |
| Destructive? | No | The sample can be fully recovered after analysis. |
Expertise & Trustworthiness: qNMR is an intrinsically linear and universal detection method for molecules containing the observed nucleus (protons).[11] Its status as a primary method means it can be used to certify the purity of in-house reference standards that are subsequently used for chromatographic methods. The self-validating nature of the protocol lies in the use of a certified internal standard and the direct proportionality of the signal, which is a fundamental physical constant.
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-phase separation by polarity | Gas-phase separation by volatility/boiling point | Nuclear resonance, signal proportional to molar amount |
| Quantification | Relative (requires analyte standard) | Relative (requires analyte standard) | Absolute (requires any certified standard)[9] |
| Impurity ID | Poor (based on retention time only) | Excellent (mass spectral library matching)[6] | Good (for known structures) |
| Sensitivity | Good | Excellent | Moderate |
| Precision | Good (<2% RSD) | Good (<5% RSD) | Excellent (<1% RSD)[8] |
| Sample Destructive? | Yes | Yes | No |
| Throughput | Moderate | High | Moderate |
| Primary Use Case | Routine QC, stability testing | Impurity identification, volatile impurity analysis | Primary purity assignment , reference standard certification |
Conclusion and Expert Recommendation
The choice of analytical method for the purity determination of commercial 2-(2,4-dichlorobenzoyl)acetonitrile (CAS 17398-92-0) is dictated by the specific objective of the analysis.
-
For routine quality control and high-throughput screening in a manufacturing environment, Reversed-Phase HPLC-UV is the method of choice. It is robust, reliable, and provides the necessary precision for batch-to-batch consistency checks.
-
For impurity profiling, identification of unknown peaks, and troubleshooting synthetic batches, GC-MS is an invaluable tool. Its superior specificity and ability to provide structural information make it the ideal method for investigating out-of-spec batches or during process development.
-
For the absolute purity assignment of a new batch or for certifying an in-house reference standard , Quantitative NMR (qNMR) is unequivocally the superior technique. Its status as a primary, non-destructive method provides the highest level of metrological traceability and confidence in the purity value, independent of the availability of an identical, pre-certified reference material.
Ultimately, a comprehensive quality assessment of a critical intermediate like 2-(2,4-dichlorobenzoyl)acetonitrile should leverage an orthogonal approach. Employing HPLC-UV for routine checks while having the capability to use GC-MS for investigations and qNMR for primary standard certification provides a complete, robust, and scientifically sound system for ensuring product quality and safety.
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- RSSL. (n.d.).
- Emery Pharma. (2024, February 9).
- Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- PureSynth. (n.d.). Benzoylacetonitrile 98.0%(GC).
- Sigma-Aldrich. (n.d.). Benzoylacetonitrile 99%.
- Reth, M., et al. (2020, May 29). NMR and GC/MS analysis of industrial chloroparaffin mixtures. Environmental Science and Pollution Research.
- Sigma-Aldrich. (n.d.). 2,4-Dichlorophenylacetonitrile 98%.
- Thermo Fisher Scientific. (n.d.). Benzoylacetonitrile, 98+%.
- ZirChrom. (2004, May). HPLC Method Development Guide.
- O'Neil, T., & Lyman, S. (2017, November). HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
- Northumbrian Water. (2023, April 17).
- Gerstel. (2015, July 7). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption.
- Tedia. (2015, May 14).
- Pellegrino, C., et al. (2022, July 21). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules.
- Agilent Technologies. (n.d.).
- CAS Common Chemistry. (n.d.). Polyethylene glycol lauryl ether.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Benzoylacetonitrile.
- SIELC Technologies. (2023, August 18). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
- Santa Cruz Biotechnology. (n.d.). Benzoylacetonitrile.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2,4-Dichlorophenylacetonitrile.
- Ketone Pharma. (2024, August 22). The Role of Chloroacetonitrile in Chemical Synthesis and Industry.
- Wikipedia. (n.d.). 4-Chlorophenylacetonitrile.
Sources
- 1. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]
- 2. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 3. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. hplc.eu [hplc.eu]
- 5. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. emerypharma.com [emerypharma.com]
- 11. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
Comparative Guide: Kinetic Profiling of 2,2'-Dithiobis(1-methylimidazole) vs. Standard Thiol Reagents
The following guide provides an in-depth technical comparison of 2,2'-Dithiobis(1-methylimidazole) (referred to herein as DTMIm ) against industry-standard thiol-disulfide exchange reagents. This analysis focuses on kinetic performance, mechanistic distinctiveness, and application suitability for drug development and biochemical research.
Executive Summary
In the landscape of thiol quantification and modification, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 2,2'-dithiodipyridine (2-PDS) are the gold standards. However, 2,2'-dithiobis(1-methylimidazole) (DTMIm) occupies a specialized niche. Unlike DTNB, which is driven by the release of a highly acidic chromophore (TNB), DTMIm releases 1-methylimidazole-2-thione (Methimazole) , a stable thione with distinct spectral and chemical properties.
This guide evaluates DTMIm's utility, demonstrating that while it lacks the rapid kinetics and visible detection of DTNB, its uncharged nature (at neutral pH) and the stability of its leaving group make it a valuable tool for reversible cysteine modification and coordination chemistry applications where electrostatic interference must be minimized.
Mechanistic Framework
The core mechanism of DTMIm involves a nucleophilic attack by a thiolate anion (
Reaction Scheme
The reaction proceeds as follows:
Unlike DTNB, where the leaving group (TNB
Figure 1: Reaction pathway of disulfide exchange with DTMIm. The stability of the thione product drives the equilibrium despite the higher pKa of the leaving group compared to DTNB.
Comparative Analysis: DTMIm vs. DTNB vs. 2-PDS
Kinetic Performance
The rate of thiol-disulfide exchange is governed largely by the nucleophilicity of the attacking thiol and the leaving group ability (inversely related to the
-
DTNB (Ellman's Reagent): The leaving group, 5-thio-2-nitrobenzoate (TNB), has a
of ~5.0. It is an excellent leaving group at neutral pH, leading to fast kinetics ( ). -
DTMIm: The leaving group is 1-methylimidazole-2-thiol (Methimazole). The
of the thiol form is high (~11.6), although it exists predominantly as the thione. The effective leaving group ability is significantly lower than TNB, resulting in slower kinetics . This makes DTMIm less suitable for rapid "stop-flow" quantification but ideal for distinguishing between fast-reacting (surface) and slow-reacting (buried) cysteines.
Detection and Spectral Properties
-
DTNB: Produces a yellow product (
nm, ).[1] This visible absorbance is free from interference by protein aromatic residues (280 nm). -
DTMIm: The Methimazole product absorbs in the UV range (
nm, ). This overlaps significantly with protein absorbance (280 nm) and nucleic acids (260 nm), making it poor for direct quantification in complex biological mixtures without HPLC separation.
Physicochemical Properties & Solubility
-
Charge: DTNB is negatively charged at pH > 7, which can prevent it from accessing hydrophobic pockets or positively charged clefts due to repulsion. DTMIm is neutral (or cationic if the imidazole is protonated,
), allowing it to probe different chemical spaces. -
Reversibility: The mixed disulfide formed with DTMIm (Protein-S-S-Im) is stable but can be reversed with reducing agents (DTT, TCEP). The leaving group (Methimazole) is a known drug (thyroperoxidase inhibitor), which may be relevant if the study involves downstream biological assays.
Summary Data Table
| Feature | DTNB (Ellman's Reagent) | 2-PDS (Aldrithiol-2) | DTMIm (Imidazole Disulfide) |
| Leaving Group | TNB | 2-Thiopyridone | Methimazole (Thione) |
| Leaving Group pKa | ~ 5.0 | ~ 9.9 | ~ 11.6 (Thiol form) |
| Reaction Rate | Fast (Seconds to Minutes) | Moderate | Slow (Minutes to Hours) |
| Detection ( | 412 nm (Visible) | 343 nm (UV) | 252 nm (UV) |
| Extinction Coeff. ( | 14,150 M | 8,080 M | ~16,000 M |
| Charge (pH 7.4) | Negative (-2) | Neutral | Neutral / Cationic |
| Primary Use | Total Thiol Quantification | Reversible Modification | Ligand Exchange / Hydrophobic Probing |
Experimental Protocol: Kinetic Assay with DTMIm
Objective: To determine the pseudo-first-order rate constant (
Reagents:
-
Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.4 (degassed).
-
DTMIm Stock: 10 mM in Acetonitrile or Methanol (freshly prepared).
-
Thiol Standard: 1 mM L-Cysteine hydrochloride in Buffer.
Workflow:
-
Baseline Correction: Due to UV detection (252 nm), use a quartz cuvette. Blank the spectrophotometer with buffer containing the equivalent amount of organic solvent used for DTMIm.
-
Reaction Setup:
-
Add 900 µL Buffer to the cuvette.
-
Add 50 µL DTMIm Stock (Final conc: 0.5 mM).
-
Initiate reaction by adding 50 µL Thiol Standard (Final conc: 50 µM). Note: Maintain >10-fold excess of disulfide for pseudo-first-order conditions.
-
-
Monitoring:
-
Immediately monitor Absorbance at 252 nm for 20–60 minutes.
-
Critical Control: Run a "No Thiol" control to account for any hydrolysis of DTMIm (though it is relatively stable).
-
-
Data Analysis:
-
Plot
vs. Time. -
Fit the curve to a single exponential function:
. -
Calculate the second-order rate constant:
.
-
Figure 2: Experimental workflow for determining kinetic parameters of DTMIm exchange.
References
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
-
Grimsley, G. R., et al. (2003). A summary of the extinction coefficients of 2-nitro-5-thiobenzoic acid at 412 nm. Protein Science, 12, 2447–2450. Link
-
Pedersen, A. O., et al. (2002). Thiol–disulphide interchange in tubulin: kinetics and the effect on polymerization. European Journal of Biochemistry, 269, 5823-5830. Link
-
Roy, G., et al. (2006). Coordination complexes of methimazole with copper: Controlling redox reactions and sulfur extrusion. Inorganic Chemistry, 45(10), 3969-3975. (Describes formation of Bis(1-methylimidazol-2-yl)disulfide). Link
-
Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Link
Sources
A Researcher's Guide to the Structural Validation of 1H-Imidazole, 2,2'-dithiobis[1-methyl-]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise, three-dimensional arrangement of atoms within a crystal is fundamental to understanding its chemical and physical properties. For drug development professionals, this information is critical, as the solid-state structure of an active pharmaceutical ingredient (API) or its intermediates, such as 1H-Imidazole, 2,2'-dithiobis[1-methyl-] (also known as methimazole disulfide), directly influences its stability, solubility, and bioavailability. This guide provides a comprehensive framework for the validation of its crystal structure. We delve into the causality behind essential validation metrics, compare them against established crystallographic benchmarks, and provide a self-validating workflow to ensure the integrity and accuracy of the structural model.
Introduction: The Imperative of Structural Integrity
The Validation Gauntlet: A Multi-Faceted Approach
Crystal structure validation is a process of cross-examining the structural model against the experimental diffraction data and established chemical principles.[6][7] The International Union of Crystallography (IUCr) provides a robust framework and tools for this purpose, most notably the checkCIF service.[4][6][8][9] The process can be visualized as a workflow that scrutinizes every aspect of the crystallographic data.
Caption: A flowchart of the crystal structure validation process.
Comparative Analysis: Methimazole Disulfide vs. Quality Benchmarks
The crystal structure of methimazole disulfide has been reported, crystallizing in the monoclinic C2/c space group.[1] We can use its published data as a basis for a comparative validation against generally accepted quality metrics for small-molecule structures.
| Metric | Typical Value (High-Quality Structure) | Published Value for Methimazole Disulfide | Rationale & Significance |
| R1 (R-factor) | < 0.05 (5%)[10] | Not explicitly stated in abstract, but expected to be low | Measures the agreement between the observed diffraction amplitudes and those calculated from the model.[11][12] A lower R1 value signifies a better fit.[10][13] For small molecules, values above 0.10 may suggest issues.[11] |
| wR2 (weighted R-factor) | < 0.15 (15%) | Not explicitly stated in abstract | A weighted version of the R-factor based on squared structure factors (F²), generally considered a more robust indicator than R1.[12] |
| Goodness-of-Fit (GoF) | ~ 1.0[14][15] | Not explicitly stated in abstract | Also called S-value. A GoF value close to 1 indicates that the model and data are consistent and the weighting scheme is appropriate.[14][16] Values significantly greater than 1 may suggest unmodeled features or systematic errors.[14][17] |
| Max/Min Residual Density (Δρ) | -0.5 to +0.5 e/ų | Not explicitly stated in abstract | Represents leftover electron density not accounted for by the model. Large positive or negative peaks can indicate missing atoms, incorrect atom types, or disorder. |
| Data / Parameter Ratio | > 8 (ideally > 10) | Not explicitly stated in abstract | A high ratio of unique diffraction data points to refined parameters in the model ensures that the structure is well-determined and not over-parameterized. |
Note: Specific numerical values for R-factors, GoF, and residual density for the published structure would require access to the full crystallographic information file (CIF).
Experimental Protocol: A Self-Validating Workflow with PLATON
The software PLATON is a powerful tool for in-depth crystallographic analysis and validation.[18][19][20][21] A researcher can use it to perform checks that go beyond the standard checkCIF report.[5]
Objective: To perform a comprehensive, self-validating check of the crystal structure of 1H-Imidazole, 2,2'-dithiobis[1-methyl-].
Required Material: The Crystallographic Information File (.cif) for the structure.
Methodology:
-
Obtain and Launch PLATON: Download the latest version of PLATON from an official source.[18][19] Launch the program.
-
Load the CIF: Open the .cif file for methimazole disulfide within the PLATON interface.
-
Initial Validation Check (checkCIF):
-
Causality: This initial step automates the IUCr validation procedure, providing a standardized report with alerts categorized by severity.[6][22]
-
Action: Run the checkCIF routine within PLATON. The program will generate a report with alerts classified as A (serious), B (potentially serious), C (check), and G (general info).[6]
-
Self-Validation: Scrutinize every A and B alert. For example, an alert regarding a "short contact" requires you to measure the distance and compare it to expected van der Waals radii. An alert for "missed symmetry" must be investigated using PLATON's ADDSYM tool, as finding higher symmetry would fundamentally change the structural model.[7]
-
-
Geometric Analysis:
-
Causality: This step verifies if the molecular geometry is chemically sensible. Unusually long, short, or distorted bonds and angles can indicate an incorrect model or unmodeled disorder.
-
Action: Use PLATON's CALC GEOM function. The software will calculate all bond lengths, angles, and torsion angles.
-
Self-Validation: Compare the S-S bond length (~2.093 Å in the published structure[1]) and the C-S-S-C torsion angle (~62.85°[1]) with typical values from the Cambridge Structural Database (CSD) for similar disulfide fragments. Any significant deviations must be justified (e.g., by ring strain or specific electronic effects).
-
-
Analysis of Anisotropic Displacement Parameters (ADPs):
-
Causality: ADPs (or thermal ellipsoids) model atomic motion. Their size and shape should be physically reasonable. Non-positive definite (NPD) ADPs are physically impossible and indicate a serious problem with the model.
-
Action: Visualize the structure with thermal ellipsoids using PLATON's ORTEP function. Check the validation report for any "NPD" alerts.
-
Self-Validation: Look for atoms with excessively large or highly elongated ellipsoids, which might suggest static disorder that needs to be modeled. Also, check for the "Hirshfeld test" results, which compare the ADPs of bonded atoms; significant differences can indicate an incorrect assignment.
-
-
Void Analysis:
-
Causality: A properly refined crystal structure should not contain large, empty spaces (voids) unless they are occupied by disordered solvent molecules that have not been modeled.
-
Action: Run the VOID calculation in PLATON.[20]
-
Self-Validation: If the program reports a significant solvent-accessible void, but no solvent was used in the crystallization, this is a major red flag. If a solvent was used, its absence in the model must be addressed, potentially using the SQUEEZE routine in PLATON, which accounts for the electron density of disordered solvent.[18][19]
-
Caption: Key steps in a PLATON-based validation workflow.
Conclusion
The validation of a crystal structure, such as that of 1H-Imidazole, 2,2'-dithiobis[1-methyl-], is a critical, multi-step process that ensures the data's reliability for subsequent scientific inquiry. By leveraging automated tools like checkCIF and performing in-depth analyses with software like PLATON, researchers can critically evaluate every aspect of the structural model.[21][23] This rigorous comparison against established benchmarks and chemical principles provides the necessary confidence for its use in demanding applications like drug design and materials science, upholding the highest standards of scientific integrity.
References
-
Wikipedia. R-factor (crystallography). [Link]
- Grokipedia. R-factor (crystallography).
-
Online Dictionary of Crystallography. R factor. [Link]
-
JEOL Ltd. Reliability factor, R-factor | Glossary. [Link]
-
PDBe-KB. For X-ray crystallography structures | Analysing and evaluating macromolecular models. [Link]
-
School of Chemistry, University of Glasgow. PLATON for Windows. [Link]
-
CCP14. PLATON for MS-Windows. [Link]
-
Utrecht University. PLATON. [Link]
-
Utrecht University. THE PLATON HOMEPAGE. [Link]
-
FULIR. Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. [Link]
-
MIT. PLATON INTRO. [Link]
-
IUCr Journals. checkCIF FAQ. [Link]
-
PubMed. Interaction of methimazole with I2: X-ray crystal structure of the charge transfer complex methimazole-I2. implications for the mechanism of action of methimazole-based antithyroid drugs. [Link]
-
IUCr Journals. An alternative to the goodness of fit. [Link]
-
IUCr. (IUCr) Publication standards for crystal structures. [Link]
-
OlexSys. Goodness of Fit. [Link]
-
Academia.edu. AntiThyroid Drug Methimazole: X-ray Characterization of Two Novel Ionic Disulfides Obtained from Its Chemical Oxidation by I 2. [Link]
-
ResearchGate. Interaction of Methimazole with I2: X-ray Crystal Structure of the Charge Transfer Complex Methimazole−I2. Implications for the Mechanism of Action of Methimazole-Based Antithyroid Drugs. [Link]
-
PubMed. Anti-thyroid drug methimazole: X-ray characterization of two novel ionic disulfides obtained from its chemical oxidation by I(2). [Link]
-
PubMed Central. Further Validation of Quantum Crystallography Approaches. [Link]
-
Utrecht University. PLATON/VALIDATION. [Link]
-
IUCr Journals. checkCIF data validation tests. [Link]
-
SciSpace. checkCIF validation ALERTS: what they mean and how to respond. [Link]
-
ACS Publications. CIF Validation. [Link]
-
IUCr. (IUCr) Crystallographic Information Framework. [Link]
-
International Science Council. International Union of Crystallography (IUCr). [Link]
-
MDPI. Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. [Link]
-
MIT. Crystal Structure Validation. [Link]
-
ResearchGate. What should be the desired value of GOF in xrd refinement graph, is there any specific criteria of this value? should it be less than 2? [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Interaction of methimazole with I2: X-ray crystal structure of the charge transfer complex methimazole-I2. implications for the mechanism of action of methimazole-based antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-thyroid drug methimazole: X-ray characterization of two novel ionic disulfides obtained from its chemical oxidation by I(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iucr.org [iucr.org]
- 5. PLATON/VALIDATION [platonsoft.nl]
- 6. journals.iucr.org [journals.iucr.org]
- 7. web.mit.edu [web.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iucr.org [iucr.org]
- 10. grokipedia.com [grokipedia.com]
- 11. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 12. dictionary.iucr.org [dictionary.iucr.org]
- 13. For X-ray crystallography structures | Analysing and evaluating macromolecular models [ebi.ac.uk]
- 14. Goodness of Fit | OlexSys [olexsys.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Further Validation of Quantum Crystallography Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PLATON [chem.gla.ac.uk]
- 19. cristal.org [cristal.org]
- 20. PLATON [crystal.chem.uu.nl]
- 21. THE PLATON HOMEPAGE [platonsoft.nl]
- 22. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]
- 23. PLATON INTRO [web.mit.edu]
Benchmarking reaction times of imidazole disulfides vs pyridine disulfides
Benchmarking Reaction Kinetics: Imidazole Disulfides vs. Pyridine Disulfides in Thiol Exchange
As bioconjugation strategies and targeted redox therapeutics become increasingly sophisticated, the selection of the correct disulfide reagent is no longer just a matter of availability—it is a matter of precise kinetic control. Thiol-disulfide exchange is a fundamental biological and synthetic process, proceeding via an SN2-like transition state where a thiolate anion attacks the disulfide bond[1].
For decades, pyridine disulfides have served as the gold standard for rapid thiol modification. However, the emergence of imidazole disulfides has provided researchers with a highly tunable alternative. As a Senior Application Scientist, I have compiled this guide to benchmark the reaction times, thermodynamic drivers, and practical applications of these two distinct chemical classes, providing you with the mechanistic causality needed to optimize your experimental designs.
Mechanistic Causality: The Thermodynamic Driving Force
To understand why these two classes of disulfides exhibit drastically different reaction times, we must look beyond the initial nucleophilic attack and examine the fate of the leaving group.
The rate of a thiol-disulfide exchange is heavily dictated by the stability of the expelled thiolate. Both pyridine and imidazole leaving groups possess a unique structural advantage: they undergo thione-thiol tautomerization .
-
Pyridine Disulfides (e.g., 2,2'-dithiodipyridine, DPDS): When the disulfide bond is cleaved, 2-mercaptopyridine is released. This molecule rapidly tautomerizes into its thione form (2-thiopyridone). Because the thione form is overwhelmingly favored in aqueous solution, it acts as a massive thermodynamic sink, driving the reaction forward irreversibly. Furthermore, the protonation of the pyridine ring (pKa ≈ 5.2) significantly enhances the bimolecular rate constant[2]. This results in an ultra-fast reaction time, often completing in seconds.
-
Imidazole Disulfides (e.g., PX-12 analogs): The cleavage of these reagents releases 2-mercaptoimidazole, which also exhibits thione-thiol tautomerism (1,3-dihydroimidazole-2-thione)[3]. However, the acid-base equilibrium of the 5-membered imidazole ring (pKa ≈ 2.97)[4] and its distinct electronic distribution result in a less extreme thermodynamic driving force compared to pyridine. Consequently, the reaction is slower and highly sensitive to steric hindrance, making it an excellent candidate for selective, targeted interventions[1].
Fig 1. SN2-mediated thiol-disulfide exchange driven by leaving group tautomerization.
Quantitative Benchmarking
The choice between these reagents hinges on the desired balance between speed and selectivity. Pyridine disulfides are ideal for rapid analytical quantitation or non-specific bioconjugation. In contrast, imidazole disulfides are preferred in drug development (such as inhibiting extracellular thioredoxin) where the reagent must circulate in the blood without indiscriminately reacting with off-target serum thiols[1].
| Kinetic & Chemical Metric | Pyridine Disulfides (e.g., DPDS) | Imidazole Disulfides (e.g., PX-12) |
| Primary Leaving Group | 2-Mercaptopyridine | 2-Mercaptoimidazole |
| Leaving Group pKa | ~5.2 (Pyridine ring protonation)[2] | ~2.97 (Imidazole ring protonation)[4] |
| Tautomeric State | Strongly favors Thione (2-Thiopyridone) | Balanced Thiol-Thione equilibrium |
| Reaction Time (pH 7.4) | Seconds to Minutes (Ultra-fast) | Minutes to Hours (Controlled) |
| Selectivity Profile | Low (Reacts with most accessible thiols) | High (Sterically/electronically tunable) |
| Primary Application | Rapid bioconjugation, Thiol quantitation | Targeted therapeutics, Selective inhibition |
Experimental Protocol: Self-Validating UV-Vis Kinetic Assay
To objectively benchmark the reaction times of these disulfides in your own laboratory, you must employ a continuous monitoring strategy. Because the 2-thiopyridone leaving group has a distinct absorption maximum at 343 nm[5], UV-Vis spectroscopy provides a direct, real-time window into the reaction kinetics without the need for secondary quenching steps.
Rationale for Protocol Design: We utilize a pH 7.4 buffer to mimic physiological conditions, ensuring a biologically relevant ratio of the active thiolate nucleophile. We employ a stopped-flow apparatus for pyridine disulfides due to their rapid kinetics, while standard cuvette mixing is sufficient for the slower imidazole derivatives. The inclusion of an isosbestic point check ensures the system is self-validating—confirming that the change in absorbance is solely due to the specific thiol-disulfide exchange and not a side reaction or precipitation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer at pH 7.4, supplemented with 1 mM EDTA to chelate trace heavy metals that could catalyze unwanted thiol oxidation. Degas the buffer thoroughly with Argon.
-
Reagent Solubilization: Prepare 10 mM stock solutions of the disulfide reagent (Pyridine or Imidazole derivative) and the target thiol (e.g., L-cysteine or a model peptide) in anhydrous DMSO.
-
Baseline Validation: Dilute the disulfide stock into the working buffer to a final concentration of 50 µM. Record a baseline UV-Vis spectrum from 250 nm to 450 nm. Ensure there is minimal absorbance at the target monitoring wavelength (343 nm for pyridine derivatives) prior to thiol addition.
-
Rapid Mixing & Acquisition:
-
For Pyridine Disulfides: Load the disulfide and thiol solutions into a stopped-flow spectrophotometer. Mix at a 1:10 (Disulfide:Thiol) molar ratio to maintain pseudo-first-order conditions. Monitor the exponential increase in absorbance at 343 nm.
-
For Imidazole Disulfides: Mix manually in a quartz cuvette. Monitor the specific wavelength corresponding to the imidazole thione derivative (typically between 280-310 nm depending on substituents).
-
-
Kinetic Extraction: Fit the resulting absorbance-versus-time curve to a single exponential association model (
) to extract the observed pseudo-first-order rate constant ( ).
Fig 2. Self-validating UV-Vis kinetic assay workflow for benchmarking exchange rates.
References
1.[1] Title: Selective Inhibition of Extracellular Thioredoxin by Asymmetric Disulfides Source: nih.gov URL: 2.[3] Title: 2-Mercaptoimidazole | C3H4N2S | CID 1201386 - PubChem Source: nih.gov URL: 3.[4] Title: Thermodynamics of Ag(I) Complex Formations with 2-Mercaptoimidazole in Water−Dimethyl Sulfoxide Solvents Source: mdpi.com URL: 4.[2] Title: Spectrophotometric Measurement of Mercaptans with 4,4′-Dithiodipyridine Source: researchgate.net URL: 5.[5] Title: Dojindo - Interchim Source: interchim.fr URL:
Sources
- 1. Selective Inhibition of Extracellular Thioredoxin by Asymmetric Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Mercaptoimidazole | C3H4N2S | CID 1201386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermodynamics of Ag(I) Complex Formations with 2-Mercaptoimidazole in Water−Dimethyl Sulfoxide Solvents [mdpi.com]
- 5. interchim.fr [interchim.fr]
Safety Operating Guide
1H-Imidazole, 2,2'-dithiobis[1-methyl- Proper Disposal Procedures
Part 1: Executive Safety Summary
Immediate Action Required: Treat 1H-Imidazole, 2,2'-dithiobis[1-methyl- as a Hazardous Organosulfur Compound . It is not a benign solid.[1][2] Improper disposal poses two specific risks:
-
Toxic Gas Release: Combustion or contact with strong acids can release Sulfur Oxides (
) and Nitrogen Oxides ( ).[3] -
Reactive Incompatibility: The disulfide bridge (
) is reactive. DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in waste streams, as this can trigger exothermic runaway reactions.
Disposal Classification:
-
RCRA Status (USA): Not explicitly P- or U-listed, but must be characterized as D003 (Reactive) if mixed with oxidizers, or generally managed as "Non-Halogenated Organic Solid/Liquid."
-
Preferred Method: High-temperature incineration with flue gas scrubbing.
Part 2: Chemical Profile & Hazard Identification
Understanding the molecular structure is critical for safe handling. This compound consists of two imidazole rings linked by a disulfide bond.
| Feature | Hazard Implication |
| Disulfide Linkage ( | Susceptible to cleavage. Reduction yields thiols (mercaptans) with potent stench. Oxidation yields sulfonic acids. Incompatible with oxidizers. |
| Imidazole Ring | Basic nitrogen functionality. Potential skin/eye irritant or corrosive.[1][4][5] Acts as a weak base. |
| Combustion Products |
Part 3: Disposal Decision Logic
The following decision tree outlines the operational workflow for disposing of CAS 23053-23-8.
Figure 1: Operational decision tree for the segregation and processing of 2,2'-Dithiobis(1-methylimidazole) waste.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Routine)
Use this for expired reagents or excess solid material.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum lined with a 6-mil polyethylene bag.
-
Why: Imidazoles can be hygroscopic or deliquescent; the liner prevents moisture entry which could degrade the compound [1].
-
-
Labeling: Clearly mark the container:
-
Storage: Store in a cool, dry area away from oxidizers until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for reaction byproducts or mother liquors.
-
Segregation (Critical):
-
STOP: Check the waste stream. Does it contain Nitric Acid, Peroxides, or Permanganates?
-
Action: If YES, do not mix. The oxidation of the disulfide bond to sulfonic acid is exothermic. Collect in a separate "Oxidizer-Contaminated" stream.
-
If NO, proceed to step 2.
-
-
Solvent Compatibility: Combine with non-halogenated organic solvents (e.g., Methanol, Ethyl Acetate, DMSO).
-
pH Check: Ensure the waste solution is Neutral to slightly Basic (pH 7-9).
-
Why: Acidic conditions can promote hydrolysis, potentially releasing thiol species (stench) or protonating the imidazole ring, changing solubility [2].
-
Protocol C: Spill Cleanup & Deactivation
Use this for benchtop spills.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.
-
Containment: Isolate the area.
-
Deactivation (The Bleach Method):
-
Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism:[3] Hypochlorite oxidizes the disulfide bond (
) to the corresponding sulfonate ( ), which is water-soluble, non-volatile, and significantly less odorous [3]. -
Procedure: Gently cover the spill with the bleach solution. Allow to sit for 15 minutes.
-
Caution: This reaction generates heat.[8] Do not use concentrated bleach on large piles of solid.
-
-
Cleanup: Absorb the resulting slurry with vermiculite or sand. Scoop into a waste container.
Part 5: Destruction Mechanism & Rationale
Why do we insist on incineration? The presence of the sulfur and nitrogen heterocycles mandates thermal destruction with emission controls.
Figure 2: The chemical fate of 2,2'-dithiobis[1-methyl- during high-temperature incineration. Note the conversion of Sulfur to SO2 and subsequent neutralization to Sodium Sulfate.
Scientific Rationale:
-
Thermal Decomposition: The imidazole ring is stable but will mineralize at temperatures >850°C.
-
Scrubbing Requirement: The sulfur content (approx. 25% by weight) will convert quantitatively to
. Direct venting would violate environmental compliance (e.g., Clean Air Act). The scrubber uses caustic soda ( ) to convert to Sodium Sulfate ( ), a benign salt [4].
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][8] Retrieved from [Link][8]
-
Emory University EHS. (n.d.). Chemical Waste Disposal Guidelines: Destruction of Thiols and Sulfides. Retrieved from [Link]
-
Torch-Air. (2024).[3][9] Wet Scrubber on Incinerator: Chemical Composition of Contaminants. Retrieved from [Link]
Sources
- 1. iolitec.de [iolitec.de]
- 2. orgsyn.org [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 2,2'-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) | C20H34N4S2 | CID 100618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 1H-Imidazole, 2,2'-dithiobis[1-methyl-
As a Senior Application Scientist, I frequently observe laboratories applying a generalized safety approach to all organic powders. However, handling 1H-Imidazole, 2,2'-dithiobis[1-methyl- (also widely known as 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane or Methimazole dimer impurity; CAS: 61747-29-3) requires a highly targeted strategy.
Because this compound features a reactive disulfide bridge flanked by biologically active imidazole rings, it presents specific acute toxicity and irritation risks. To ensure absolute safety and operational integrity, we must move beyond basic compliance and implement a self-validating Personal Protective Equipment (PPE) ecosystem and a rigorous handling protocol.
Hazard Assessment & Physicochemical Profiling
Before we can select the appropriate PPE, we must understand the causality of harm. According to the Globally Harmonized System (GHS) classifications documented by [1], this compound exhibits multi-route toxicity. We do not just protect against "dust"; we are mitigating specific chemical interactions with human tissue.
Table 1: Physicochemical Properties & GHS Hazard Profile
| Property / Hazard Code | Quantitative Value / Description | Mechanistic Rationale & Required Mitigation |
| Molecular Weight | 226.32 g/mol | Low MW facilitates rapid mucosal and dermal absorption. Requires strict, impermeable barrier PPE. |
| Topological Polar Surface Area | 86.2 Ų | Moderate polarity allows the molecule to partition efficiently into both aqueous and lipid biological environments. |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled | Systemic toxicity risk driven by the disulfide bond's reactivity. Mitigated by nitrile gloves and engineering controls. |
| H315 / H319 | Causes skin and serious eye irritation | Nitrogen-rich imidazole rings act as localized bases, disrupting cellular membranes. Mandates full-seal ocular protection. |
| H335 | May cause respiratory irritation | Fine particulate dust easily deposits in the upper respiratory tract. Mitigated by N95/P100 respirators or fume hoods. |
The PPE Ecosystem (A Self-Validating System)
A robust safety protocol does not rely on a single point of failure. The PPE selected for 1H-Imidazole, 2,2'-dithiobis[1-methyl- must act as an integrated system where each layer compensates for the potential failure of another, adhering to [2].
-
Dermal Protection (Hands): Standard latex gloves are strictly prohibited. You must use Nitrile gloves (minimum 4-5 mil thickness) .
-
Scientific Rationale: Nitrile rubber (NBR) provides superior chemical resistance against heterocyclic organic compounds and sulfur-containing molecules compared to natural rubber latex. This prevents chemical breakthrough, directly mitigating H312 (dermal toxicity) and H315 (skin irritation) risks. For prolonged handling or spill cleanup, double-gloving is mandatory.
-
-
Ocular Protection: Chemical splash goggles compliant with ANSI Z87.1 (or equivalent EN 166 standards).
-
Scientific Rationale: Standard safety glasses with side shields protect against physical projectiles but fail against aerosolized dust. Given the H319 (serious eye irritation) designation, a full orbital seal is required to prevent micro-particulate ingress.
-
-
Respiratory Protection: Primary control must be engineering-based. However, if weighing outside a containment zone is unavoidable, an N95 or P100 particulate respirator is required per [3].
-
Scientific Rationale: The compound's propensity to cause respiratory irritation (H335) means particulate inhalation must be blocked at the sub-micron level.
-
-
Body Protection: A fully buttoned, knee-length flame-retardant (FR) or 100% cotton lab coat . Synthetic materials (like polyester) must be avoided as they can melt into the skin in the event of an unforeseen thermal reaction.
Operational Workflow: Step-by-Step Methodology
To ensure trustworthiness and reproducibility in your laboratory, follow this validated handling protocol.
Step 1: Engineering Controls & Preparation
-
Activate a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood and verify a face velocity of 80-100 feet per minute (fpm).
-
Clear the workspace of unnecessary clutter to prevent cross-contamination.
Step 2: PPE Donning Sequence
-
Inspect all PPE for micro-tears or defects prior to use.
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Don the cotton lab coat and button it completely to the neck.
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Don the chemical splash goggles, ensuring a tight seal against the face.
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Don the nitrile gloves. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.
Step 3: Weighing and Transfer
-
Place an anti-static weighing boat on the analytical balance inside the fume hood.
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Use a grounded, stainless-steel spatula to transfer the powder.
-
Causality: Anti-static tools prevent the aerosolization of fine powders caused by static repulsion, keeping the chemical localized.
-
-
Seal the primary chemical container immediately after dispensing the required mass.
Step 4: Solubilization
-
When dissolving the compound (commonly in DMSO or ethanol for biological assays), add the solvent slowly down the side of the vessel to minimize aerosol generation.
-
Cap the vial securely before vortexing or removing it from the hood.
Emergency Response and Disposal Plan
Even with perfect execution, anomalies occur. Your response must be immediate and procedural.
Spill Management Protocol:
-
Isolate: Evacuate personnel from the immediate area to prevent tracking the powder.
-
Contain: Cover the spill with a damp absorbent pad or inert binding material (e.g., sand or vermiculite) to trap the dust. Never sweep dry powder, as this will aerosolize the irritant.
-
Neutralize & Clean: Carefully scoop the absorbed material using non-sparking tools into a dedicated hazardous waste container. Wash the affected surface with copious amounts of water and a mild detergent, as recommended by standard [4].
Cradle-to-Grave Disposal Plan: Do not flush this compound or its solutions down the sink. All solid waste, contaminated gloves, and empty vials must be collected in a sealed, clearly labeled hazardous waste container. The mandated disposal route is high-temperature incineration at an approved environmental facility. Incineration breaks down the disulfide and imidazole rings into elemental oxides, safely eliminating the toxicity hazard and preventing environmental contamination.
Workflow Visualization
*Figure 1: End-to-end operational workflow for handling 1H-Imidazole, 2,2'-dithiobis
Retrosynthesis Analysis
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Feasible Synthetic Routes
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